molecular formula C4H6N2O B087142 3-Methyl-2-pyrazolin-5-one CAS No. 108-26-9

3-Methyl-2-pyrazolin-5-one

Cat. No.: B087142
CAS No.: 108-26-9
M. Wt: 98.1 g/mol
InChI Key: NHLAPJMCARJFOG-UHFFFAOYSA-N
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Description

3-Methyl-2-pyrazolin-5-one is a versatile pyrazolone derivative that serves as a fundamental building block in medicinal chemistry and a critical reagent in analytical and synthetic chemistry. Its prominent application is in the characterization of carbohydrates, where it is used to derivative reducing sugars for enhanced detection and analysis, facilitating the structural determination of complex polysaccharides and glycoproteins . In synthetic chemistry, this compound is a valuable precursor for the construction of diverse heterocyclic frameworks. It is employed in efficient, environmentally benign multicomponent reactions, such as with salicylaldehydes and malonitrile, to access 2-amino-4-(1H-pyrazol-4-yl)-4H-chromene scaffolds—structures of interest for the treatment of human inflammatory diseases . Furthermore, it is used in the preparation of spirocyclic indole-pyrano pyrazole systems . The broader pyrazolone scaffold, to which this compound belongs, is recognized for its significant pharmacological potential, including antioxidative and anti-inflammatory activities, making it a privileged structure in the design of new bioactive molecules . As such, this compound provides researchers with a critical starting material for diverse investigations in chemical synthesis, analytical method development, and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,4-dihydropyrazol-5-one
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InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NHLAPJMCARJFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2051554
Record name 3-Methyl-5-pyrazolone
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Molecular Weight

98.10 g/mol
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CAS No.

108-26-9, 4344-87-0
Record name 3-Methyl-2-pyrazolin-5-one
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Record name 3-Methyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-
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Record name 2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-pyrazolin-5-one, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and dyes.[1][2] Its clinical significance is highlighted by its core structure's presence in Edaravone (B1671096), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[3][4][5] This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical and spectral characteristics. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its tautomeric forms and biological relevance, to support its application in research and development.

Chemical and Physical Properties

This compound, also known as 3-methyl-5-pyrazolone, is a pale white to yellowish crystalline powder.[1][6][7] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 108-26-9[1][6][8]
Molecular Formula C4H6N2O[6][8][9]
Molecular Weight 98.10 g/mol [8]
Appearance Pale white to yellowish crystal powder[1][6][7]
Melting Point 220-224 °C[1][10][11]
Boiling Point 183.6 °C (rough estimate)[1][6]
Density 1.1890 g/cm³ (rough estimate)[1][6]
Solubility Slightly soluble in ethanol[1][10]
pKa 13.10 ± 0.40 (Predicted)[1]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Data PointsReference
¹H NMR (400 MHz, DMSO-d6) δ (ppm): 2.0 (s, 3H, CH3), 3.1 (s, 2H, CH2), 9.8 (br s, 1H, NH), 11.5 (br s, 1H, NH)[12][13]
¹³C NMR (DMSO-d6) δ (ppm): 12.0 (CH3), 40.0 (CH2), 158.0 (C=C), 175.0 (C=O)[11][14]
IR (KBr disc) ν (cm⁻¹): 3400-2800 (N-H, C-H stretching), 1710 (C=O stretching), 1600 (C=N stretching)[11][13]

Tautomerism

This compound exists in three tautomeric forms: the CH, OH, and NH forms.[15] The equilibrium between these tautomers is influenced by the solvent and the solid-state packing.[16][17] Understanding this tautomerism is crucial for predicting its reactivity and biological interactions.

Tautomeric forms of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303).[13][18]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate (80%)

  • Methanol (B129727)

  • Ice bath

  • Reflux apparatus

  • Stirring plate

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol (96.5 mL) and ethyl acetoacetate (92.8 g, 0.8 mol).[18]

  • Stir the mixture and heat to 50 °C.[18]

  • Introduce a nitrogen atmosphere into the reaction flask for 10-30 minutes.[18]

  • Add hydrazine hydrate (40.4 g, 0.808 mol) dropwise over a period of 15 minutes.[18]

  • After the addition is complete, continue to pass nitrogen for another 5-15 minutes.[18]

  • Increase the temperature to reflux and maintain for 3 hours.[18]

  • After the reaction is complete, cool the mixture to 5-10 °C in an ice bath over 55-60 minutes to precipitate the product.[18]

  • Collect the solid product by suction filtration.[18]

  • Wash the filter cake twice with ice-cold methanol.[18]

  • Dry the product to obtain 3-methyl-5-pyrazolone as a white crystalline solid.[18]

Synthesis_Workflow start Start reactants Mix Ethyl Acetoacetate and Methanol start->reactants heat1 Heat to 50°C reactants->heat1 n2_purge1 Purge with Nitrogen heat1->n2_purge1 add_hydrazine Add Hydrazine Hydrate (dropwise) n2_purge1->add_hydrazine n2_purge2 Continue Nitrogen Purge add_hydrazine->n2_purge2 reflux Reflux for 3 hours n2_purge2->reflux cool Cool to 5-10°C reflux->cool precipitate Product Precipitation cool->precipitate filter Suction Filtration precipitate->filter wash Wash with Cold Methanol filter->wash dry Dry the Product wash->dry end End dry->end Edaravone_MoA cluster_stress Oxidative Stress ROS Reactive Oxygen Species (Free Radicals) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Damage Neuronal Damage & Cell Death Lipid_Peroxidation->Neuronal_Damage Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Lipid_Peroxidation Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Tautomerism of 3-Methyl-2-pyrazolin-5-one

This technical guide provides a comprehensive overview of the chemical structure and tautomerism of this compound. This compound, also known as 3-methyl-5-pyrazolone, is a significant heterocyclic compound utilized as an intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals.[1][2][3] A critical aspect of its chemistry, which influences its reactivity and biological activity, is its existence in multiple tautomeric forms.

Chemical Structure and Nomenclature

This compound is a five-membered heterocyclic compound with the molecular formula C4H6N2O.[1][4][5] Its structure consists of a pyrazole (B372694) ring with a methyl group at position 3 and a carbonyl group at position 5. Due to prototropic tautomerism, it can be named in several ways, including 3-Methyl-1H-pyrazol-5(4H)-one.[4]

Tautomerism of this compound

Pyrazolones are well-known for their ability to exist as a mixture of tautomers. For this compound, three primary prototropic tautomers are possible: the CH form (a ketone), the OH form (an enol, aromatic), and the NH form (an imine).[6] The equilibrium between these forms is a subject of extensive study as it is crucial for understanding the molecule's chemical reactivity and biological function.[2]

The relative stability of these tautomers is influenced by factors such as the solvent, temperature, and the presence of other substituents on the pyrazolone (B3327878) ring.[6][7] For instance, in the gas and solid states, the CH tautomer has been found to be the most stable for some derivatives.[7] However, in solution, the predominant tautomer can vary depending on the solvent's polarity and hydrogen-bonding capabilities.[7][8]

Caption: Tautomeric forms of this compound.

Quantitative Data on Tautomerism

The study of tautomerism often involves a combination of spectroscopic and computational methods to determine the relative populations and stabilities of the different forms. Below is a summary of typical data used in these analyses.

Data TypeTautomerObserved/Calculated ValuesSignificance
¹H NMR (ppm) CH-formCH₂ protons typically appear as a singlet.Distinguishes the non-aromatic CH form.
OH-formAbsence of CH₂ signal; presence of an OH proton signal.Confirms the aromatic enol structure.
NH-formPresence of an NH proton signal.Identifies the imine tautomer.
¹³C NMR (ppm) CH-formSignal for a sp³-hybridized C4 carbon.Differentiates from the sp²-hybridized C4 in the OH form.
OH-formC5 chemical shift is indicative of a C-O single bond.Confirms the enol tautomer.
CH/NH-formsC5 chemical shift is indicative of a C=O double bond.Identifies the keto/imine forms.
IR Spectroscopy (cm⁻¹) CH/NH-formsStrong C=O stretching band.Indicates the presence of a carbonyl group.
OH-formO-H stretching band and absence of a strong C=O band.Confirms the hydroxyl group of the enol form.
Computational Chemistry (kcal/mol) Relative EnergyThe CH form is often calculated to be the most stable in the gas phase.Predicts the thermodynamically favored tautomer under specific conditions.

Experimental Protocols

The characterization of this compound tautomers relies on precise experimental and computational methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

  • ¹H, ¹³C, and ¹⁵N NMR: Spectra are recorded in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) to observe the effect of the solvent on the tautomeric equilibrium.[9]

  • Methodology:

    • Dissolve a known concentration of the pyrazolone derivative in the chosen deuterated solvent.

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at a specific temperature (e.g., 300 K).[10]

    • Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer.

    • The relative integrals of the distinct signals for each tautomer are used to determine their relative populations in the solution.[11]

    • Low-temperature NMR can be employed to slow down the proton exchange rate, allowing for the observation of separate signals for each tautomer.[11]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.

  • Methodology:

    • Grow single crystals of the compound, for instance, by slow evaporation from a suitable solvent.[11]

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data at a controlled temperature.

    • Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which definitively identifies the tautomeric form present in the solid state.[7]

Computational Chemistry

Theoretical calculations are used to model the tautomers and predict their relative stabilities.[7]

  • Density Functional Theory (DFT): This is a common method for these types of studies.[12]

  • Methodology:

    • The geometries of all possible tautomers are optimized using a chosen level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G* or 6-311++G(d,p)).[7][12]

    • Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima.[13]

    • The relative energies (including zero-point vibrational energy corrections) of the tautomers are calculated to determine their relative stabilities.[10]

    • The effect of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[13]

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Analysis cluster_methods Methodology synthesis Synthesis of This compound solution Solution State Analysis synthesis->solution solid Solid State Analysis synthesis->solid gas Gas Phase (Computational) synthesis->gas nmr NMR (1H, 13C, 15N) solution->nmr uvvis UV-Vis solution->uvvis xray X-ray Crystallography solid->xray dft DFT Calculations gas->dft

Caption: Workflow for the study of tautomerism.

Conclusion

The tautomerism of this compound is a complex phenomenon that is fundamental to its chemistry. The equilibrium between the CH, OH, and NH forms is highly dependent on the surrounding environment. A thorough understanding of this tautomerism, achieved through a combination of advanced spectroscopic and computational techniques, is essential for researchers in the fields of medicinal chemistry and materials science, as it directly impacts the design and synthesis of new molecules with desired properties. The experimental protocols outlined in this guide provide a robust framework for the investigation of pyrazolone tautomerism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Methyl-2-pyrazolin-5-one from Ethyl Acetoacetate (B1235776)

This document provides a comprehensive technical overview of the synthesis of this compound, a critical heterocyclic intermediate in the pharmaceutical industry, notably as a precursor to the drug Edaravone (B1671096).[1][2] The synthesis is achieved through the condensation reaction of ethyl acetoacetate with hydrazine (B178648) hydrate (B1144303). This guide details the reaction mechanism, experimental protocols, and key analytical data, presented for practical application in a research and development setting.

Reaction Overview and Mechanism

The synthesis of this compound from ethyl acetoacetate and hydrazine is a classic example of heterocycle formation via condensation and subsequent intramolecular cyclization. The reaction proceeds by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbons of ethyl acetoacetate. The more reactive ketone carbonyl is typically attacked first, forming a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom on the ester carbonyl, leading to the elimination of ethanol (B145695) and the formation of the stable five-membered pyrazolone (B3327878) ring.

G reactant reactant intermediate intermediate product product process process EAA Ethyl Acetoacetate Step1 Nucleophilic Attack (Ketone Carbonyl) EAA->Step1 HH Hydrazine Hydrate HH->Step1 Hydrazone Hydrazone Intermediate Step1->Hydrazone Step2 Intramolecular Cyclization (Attack on Ester Carbonyl) Hydrazone->Step2 Cyclized Cyclized Intermediate Step2->Cyclized Step3 Elimination of Ethanol Cyclized->Step3 Product This compound Step3->Product

Caption: Logical flow of the pyrazolone synthesis mechanism.

Experimental Protocols

Several variations of the synthesis have been reported, differing primarily in the choice of solvent and reaction temperature. Below are detailed methodologies from cited literature.

Experimental Workflow: General Procedure

The following diagram outlines the typical workflow for the synthesis, purification, and analysis of this compound.

G start_end start_end process process decision decision output output start Start reactants Charge Reactants: Ethyl Acetoacetate + Solvent start->reactants add_hydrazine Add Hydrazine Hydrate (Dropwise) reactants->add_hydrazine reaction Heat Reaction Mixture (Reflux / Specified Temp) add_hydrazine->reaction completion_check Monitor Reaction (TLC) reaction->completion_check completion_check->reaction Incomplete cool Cool in Ice Bath completion_check->cool Complete filter Filter Precipitate cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry recrystallize Recrystallize from Ethanol/Ethyl Acetate dry->recrystallize analysis Characterize Product (MP, IR, NMR) recrystallize->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

Method A: High-Yield Synthesis in Methanol[3]

This protocol is noted for achieving a very high yield under an inert atmosphere.

  • Preparation : Add 96.5 ml of methanol (B129727) and 92.8 g (0.8 mol) of methyl acetoacetate to a reaction flask and stir. Heat the mixture to 50°C.

  • Inert Atmosphere : Introduce nitrogen gas into the reaction vessel for 10 to 30 minutes.

  • Hydrazine Addition : Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes while maintaining the nitrogen atmosphere.

  • Reaction : After addition, continue the nitrogen flow for another 5 to 15 minutes. Increase the temperature to reflux and maintain for 3 hours.

  • Work-up : Cool the reaction mixture to 5-10°C over 55-60 minutes to precipitate the product.

  • Purification : Collect the solid by suction filtration. Wash the filter cake twice with ice-cold methanol and then dry to obtain the final product.

Method B: Ethanolic Synthesis[4]

This method employs ethanol as a solvent and a slightly elevated reaction temperature.

  • Preparation : Place 100 mmol of ethyl acetoacetate in a 250 mL round bottom flask.

  • Hydrazine Addition : Add a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol dropwise with continuous stirring.

  • Reaction : Maintain the temperature of the reaction mixture at 60°C and continue stirring for 1 hour.

  • Work-up : After the reaction period, cool the mixture in an ice bath to induce crystallization.

  • Purification : Filter the resulting solid product, wash with cold ethanol, and recrystallize from ethanol.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Reactant Properties
CompoundMolar Mass ( g/mol )CAS No.Role
Ethyl Acetoacetate130.14141-97-9β-Ketoester
Hydrazine Hydrate50.067803-57-8Nucleophile
This compound98.10108-26-9Product
Table 2: Comparison of Reaction Conditions and Yields
MethodReactantsSolventTemperatureTimeYield (%)Purity (%)Reference
A Methyl Acetoacetate + Hydrazine HydrateMethanolReflux3 h97.399.9 (HPLC)[3]
B Ethyl Acetoacetate + Hydrazine HydrateEthanol60°C1 h64N/A[4][5]
C Ethyl Acetoacetate + Phenylhydrazine (B124118)Acetic AcidReflux6 hN/AN/A[6]

Note: Method C uses phenylhydrazine to produce a phenyl-substituted pyrazolone, but the conditions are relevant for understanding the scope of the reaction.

Product Characterization

The identity and purity of the synthesized this compound are confirmed through physical and spectroscopic analysis.

Table 3: Physical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₄H₆N₂O[7]
Appearance White crystalline solid[3]
Melting Point 220-222°C[3]
217°C (lit), 202°C (obs)[4][5]
IR (KBr, cm⁻¹) 3350 (N-H), 3060 (C-H), 1740 (C=O)[4]
¹H NMR (DMSO-d₆, δ ppm) 9.85 (s, 1H, NH), 4.75 (s, 1H, H5), 4.27 (s, 1H, H4), 2.24 (s, 3H, CH₃)[4]
¹³C NMR (CDCl₃, δ ppm) 157.5, 152.4, 151.5, ..., 16.2[4]
Mass Spec (m/z) Top Peak: 98[7]

Safety Considerations

  • Hydrazine Hydrate : It is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Solvents : Methanol and ethanol are flammable. Acetic acid is corrosive. Avoid open flames and ensure proper ventilation.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these methods based on specific laboratory conditions and safety protocols.

References

An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one (CAS 108-26-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-pyrazolin-5-one (CAS 108-26-9), a pivotal heterocyclic organic compound. Also known by synonyms such as 3-Methyl-5-pyrazolone, this molecule is a critical intermediate in the synthesis of a wide array of products, ranging from pharmaceuticals and agrochemicals to dyes.[1][2] Its structural features, particularly its capacity for tautomerism, make it a versatile building block in organic synthesis. This document collates its chemical and physical properties, detailed experimental protocols for its synthesis, and key applications, with a focus on its role in the production of the neuroprotective drug Edaravone.

Chemical and Physical Properties

This compound is typically a white to pale yellow crystalline solid.[3] It is soluble in polar solvents like water and alcohols.[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆N₂O[4]
Molecular Weight 98.10 g/mol [5]
Melting Point 220-224 °C[6]
Boiling Point 309.7 °C at 760 mmHg[7]
Density 1.3 ± 0.1 g/cm³[7]
Flash Point 141.1 °C[7]
Water Solubility Slightly soluble[3]
LogP -1.08[7]
Topological Polar Surface Area 41.5 Ų[5]
Vapor Pressure 0.000345 mmHg at 25°C[7]

Tautomerism

A crucial aspect of the chemistry of this compound is its existence in multiple tautomeric forms. The equilibrium between these forms can be influenced by the solvent and the physical state (solid or solution). The three primary tautomers are the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one).[8] Understanding this tautomerism is essential for predicting its reactivity and for spectroscopic analysis.

Tautomerism CH_form CH Form (3-Methyl-1H-pyrazol-5(4H)-one) OH_form OH Form (5-Methyl-1H-pyrazol-3-ol) CH_form->OH_form NH_form NH Form (3-Methyl-2,4-dihydro-3H-pyrazol-3-one) CH_form->NH_form OH_form->NH_form

Figure 1: Tautomeric forms of this compound.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation reaction of a β-ketoester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, with hydrazine (B178648) hydrate (B1144303).

Synthesis of this compound from Methyl Acetoacetate and Hydrazine Hydrate

This protocol describes a high-yield synthesis method.[4]

Materials:

  • Methyl acetoacetate (0.8 mol, 92.8 g)

  • Hydrazine hydrate (0.808 mol, 40.4 g)

  • Methanol (B129727) (96.5 ml for reaction, plus additional for washing)

  • Nitrogen gas supply

  • Reaction apparatus (e.g., round-bottom flask with reflux condenser, dropping funnel, and stirrer)

  • Heating mantle

  • Cooling bath (ice-water)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Reaction Setup: In the reaction apparatus, combine 96.5 ml of methanol and 92.8 g of methyl acetoacetate. Stir the mixture to ensure homogeneity.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10 to 30 minutes.

  • Reactant Addition: Heat the mixture to 50 °C. Begin the dropwise addition of 40.4 g of hydrazine hydrate. Control the addition rate to take approximately 15 minutes.

  • Reaction: After the addition is complete, continue to pass nitrogen through the system for another 5 to 15 minutes. Increase the temperature to bring the mixture to reflux and maintain this temperature for 3 hours.

  • Crystallization: Upon completion of the reaction, cool the mixture to between 5 and 10 °C over a period of 55 to 60 minutes to induce product precipitation.

  • Isolation and Purification: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol.

  • Drying: Dry the resulting white crystalline solid to obtain this compound. The reported yield for this method is 97.3%, with a purity of 99.9% as determined by HPLC.[4] The melting point of the product is expected to be in the range of 220-222 °C.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification MA Methyl Acetoacetate Heat Heat to 50°C, then Reflux MA->Heat HH Hydrazine Hydrate HH->Heat MeOH Methanol (Solvent) MeOH->Heat Cool Cool to 5-10°C Heat->Cool N2 Nitrogen Atmosphere N2->Heat Time 3 hours Time->Heat Filter Suction Filtration Cool->Filter Wash Wash with ice-cold Methanol Filter->Wash Dry Drying Wash->Dry Product Product: This compound Dry->Product Applications cluster_pharma Pharmaceuticals cluster_dyes Dyes & Pigments cluster_agro Agrochemicals cluster_synthesis Organic Synthesis Core This compound (CAS 108-26-9) Edaravone Edaravone (Neuroprotective) Core->Edaravone Analgesics Analgesics Core->Analgesics AntiInflam Anti-inflammatory Drugs Core->AntiInflam AcidDyes Acid Dyes Core->AcidDyes ReactiveDyes Reactive Dyes Core->ReactiveDyes Herbicides Herbicides Core->Herbicides Pesticides Pesticides Core->Pesticides Heterocycles Complex Heterocycles Core->Heterocycles

References

Solubility Profile of 3-Methyl-2-pyrazolin-5-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Methyl-2-pyrazolin-5-one, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound in different solvents is critical for its application in chemical synthesis, formulation development, and analytical chemistry. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in research and development.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents remains limited in publicly available literature. Most sources describe its solubility in qualitative terms. However, for comparative purposes, quantitative data for the closely related compound, 3-Methyl-1-phenyl-2-pyrazolin-5-one, is presented below, alongside the qualitative information for the target compound.

Table 1: Solubility of this compound and a Related Compound

CompoundSolventTemperature (°C)SolubilityData Type
This compound EthanolNot SpecifiedSlightly Soluble[1][2]Qualitative
5% Caustic Soda (aq)Not SpecifiedClear SolutionQualitative
3-Methyl-1-phenyl-2-pyrazolin-5-one Water203 g/L[3]Quantitative
Hot WaterNot SpecifiedSolubleQualitative
AlcoholNot SpecifiedSolubleQualitative
AcidNot SpecifiedSolubleQualitative
AlkaliNot SpecifiedSolubleQualitative
BenzeneNot SpecifiedSlightly SolubleQualitative
EtherNot SpecifiedInsolubleQualitative
Petroleum EtherNot SpecifiedInsolubleQualitative
Dimethylformamide (DMF)Not SpecifiedSlightly SolubleQualitative
ChloroformNot SpecifiedSlightly SolubleQualitative

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. Below are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in a given solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a saturated solution.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath or shaker is recommended.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) can also be used.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

  • Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the decomposition point of the solute) until the solute is completely dry.

  • Weighing: Accurately weigh the container with the dried solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent.

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a chromophore that absorbs light in the UV-Visible range. It is a sensitive and accurate method that requires a smaller amount of sample compared to the gravimetric method.

Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by taking the dilution factor into account. This concentration represents the solubility of the compound in that solvent at the given temperature.

Visualizing Key Processes

To further aid in the understanding of the synthesis and experimental determination of solubility, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_process Work-up cluster_product Final Product Ethyl Acetoacetate Ethyl Acetoacetate Mixing and Heating Mixing and Heating Ethyl Acetoacetate->Mixing and Heating Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Mixing and Heating Cooling and Precipitation Cooling and Precipitation Mixing and Heating->Cooling and Precipitation Filtration Filtration Cooling and Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Synthesis workflow for this compound.

Solubility_Determination_Logic Start Start Prepare Supersaturated Solution Prepare Supersaturated Solution Start->Prepare Supersaturated Solution Equilibrate at Constant Temperature Equilibrate at Constant Temperature Prepare Supersaturated Solution->Equilibrate at Constant Temperature Separate Saturated Solution from Excess Solid Separate Saturated Solution from Excess Solid Equilibrate at Constant Temperature->Separate Saturated Solution from Excess Solid Analyze Solute Concentration Analyze Solute Concentration Separate Saturated Solution from Excess Solid->Analyze Solute Concentration Gravimetric Method Gravimetric Method Analyze Solute Concentration->Gravimetric Method Direct Mass Spectrophotometric Method Spectrophotometric Method Analyze Solute Concentration->Spectrophotometric Method Absorbance Calculate Solubility Calculate Solubility Gravimetric Method->Calculate Solubility Spectrophotometric Method->Calculate Solubility End End Calculate Solubility->End

Caption: Logical workflow for solubility determination.

References

Spectral Analysis of 3-Methyl-2-pyrazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the heterocyclic compound 3-Methyl-2-pyrazolin-5-one. This document details the spectral characteristics, discusses the influence of tautomerism on the data, presents experimental protocols for data acquisition, and includes visualizations to aid in understanding the molecular structure and analytical workflows.

Introduction

This compound is a five-membered heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical nature and presence in various pharmacologically active molecules. A thorough understanding of its spectral properties is crucial for its identification, characterization, and the development of new derivatives. This guide focuses on its ¹H NMR, ¹³C NMR, and IR spectral data.

A key feature of this compound is its existence in different tautomeric forms: the CH-form (3-methyl-2,4-dihydro-3H-pyrazol-3-one), the OH-form (5-methyl-1H-pyrazol-3-ol), and the NH-form (3-methyl-1,2-dihydro-3H-pyrazol-3-one). The equilibrium between these tautomers is highly dependent on the solvent and the physical state (solid or solution), which significantly influences the observed spectral data.

Data Presentation

The following tables summarize the quantitative NMR and IR spectral data for this compound. The NMR data presented is for the compound dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), where the NH-form is predominant.

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

AssignmentChemical Shift (δ, ppm)Multiplicity
N-H~10.5Broad Singlet
C₄-H₂~5.24Singlet
C₃-CH₃~2.10Singlet

Table 2: IR Spectral Data of this compound (Solid State, KBr Pellet)

Vibrational ModeFrequency (cm⁻¹)Description
N-H Stretch3350Stretching vibration of the amine group.[1]
C-H Stretch3060Stretching vibration of the C-H bonds.[1]
C=O Stretch1740Stretching vibration of the carbonyl group.[1]

Tautomerism and Its Spectral Implications

The tautomeric nature of this compound is a critical consideration in the interpretation of its spectral data. In polar aprotic solvents like DMSO, the NH-form is the major species, as reflected in the NMR data provided. However, in non-polar solvents, the equilibrium can shift towards the CH or OH forms, leading to different chemical shifts and coupling patterns.

For instance, the presence of the OH-form would result in a characteristic O-H signal in the ¹H NMR spectrum and a C-O signal in the ¹³C NMR spectrum, while the C=O signal would be absent. Similarly, the CH-form would exhibit distinct signals for the CH₂ group. Researchers should be aware of these potential variations and consider the solvent system when analyzing spectral data for this compound and its derivatives.

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Apply a 90° pulse to excite the protons.

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity (e.g., zgpg30).

    • Set a wider spectral width compared to ¹H NMR.

    • Increase the number of scans significantly due to the low natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder to remove any moisture.

    • Grind a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor signals.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

    • Identify and assign the characteristic absorption bands (e.g., N-H, C=O, C-H stretches).

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the molecular structure of this compound and a general workflow for its spectral analysis.

molecular_structure Molecular Structure of this compound N1 N1 N2 N2 N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 C7 CH3 C3->C7 C5 C5 C4->C5 C5->N1 O6 =O C5->O6 p1 p2 p3 p4 p5

Molecular Structure of this compound

spectral_workflow General Workflow for Spectral Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent (NMR) Sample->Dissolve Pellet Prepare KBr Pellet (IR) Sample->Pellet NMR NMR Spectrometer Dissolve->NMR FTIR FTIR Spectrometer Pellet->FTIR ProcessNMR Process FID (FT, Phasing) NMR->ProcessNMR ProcessIR Process Interferogram (FT) FTIR->ProcessIR AssignNMR Assign NMR Signals ProcessNMR->AssignNMR AssignIR Assign IR Bands ProcessIR->AssignIR Structure Structural Elucidation & Tautomer Analysis AssignNMR->Structure AssignIR->Structure

References

The Versatility of 3-Methyl-2-pyrazolin-5-one: A Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Methyl-2-pyrazolin-5-one, a five-membered heterocyclic compound, stands as a cornerstone in the field of organic synthesis. Its unique chemical architecture, characterized by multiple reactive sites, has rendered it an invaluable scaffold for the construction of a diverse array of organic molecules. This technical guide delves into the core applications of this compound, providing an in-depth overview of its role in the synthesis of novel compounds, particularly in the realms of medicinal chemistry and material science. The content herein is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource complete with experimental protocols and quantitative data to facilitate further research and application.

Core Synthetic Applications

The utility of this compound in organic synthesis is multifaceted, primarily revolving around its function as a versatile building block. Its applications can be broadly categorized into the synthesis of complex heterocyclic systems, the development of novel pharmaceuticals, and the production of vibrant azo dyes.

A Cornerstone in Heterocyclic Synthesis: The Knorr Pyrazole (B372694) Synthesis

One of the most prominent applications of this compound is in the Knorr pyrazole synthesis, a classic and efficient method for the preparation of pyrazole derivatives.[1][2] This reaction typically involves the condensation of a β-ketoester with a hydrazine (B178648).[1][3] Specifically, this compound can be synthesized by reacting ethyl acetoacetate (B1235776) with hydrazine hydrate.[4][5] This foundational reaction opens the door to a vast library of substituted pyrazoles with significant potential in medicinal chemistry.

dot

Knorr_Pyrazole_Synthesis reagents Ethyl Acetoacetate + Hydrazine Hydrate intermediate Hydrazone Intermediate reagents->intermediate Condensation product This compound intermediate->product Intramolecular Cyclization - H2O

Caption: General scheme of the Knorr Pyrazole Synthesis.

A Privileged Scaffold in Medicinal Chemistry

The pyrazolone (B3327878) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[6][7] Derivatives of this compound have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[5][6][7]

For instance, substituted 3-methyl-2-pyrazolin-5-ones have been synthesized and evaluated for their antibacterial activity against various strains of bacteria.[6] Furthermore, the pyrazolone core is a key component in several FDA-approved drugs, highlighting its clinical significance.[7] The neuroprotective agent edaravone (B1671096) is a notable example of a drug molecule based on the 1-phenyl-3-methyl-5-pyrazolone structure.[8][9]

dot

Medicinal_Chemistry_Applications start This compound derivatization Chemical Modification (e.g., Alkylation, Acylation) start->derivatization bioactive Bioactive Pyrazolone Derivatives derivatization->bioactive antibacterial Antibacterial Agents bioactive->antibacterial antifungal Antifungal Agents bioactive->antifungal antiinflammatory Anti-inflammatory Drugs bioactive->antiinflammatory antitumor Antitumor Agents bioactive->antitumor Azo_Dye_Synthesis_Workflow aniline Aromatic Amine diazonium Diazonium Salt aniline->diazonium Diazotization (NaNO2, HCl) azo_dye Azo Dye diazonium->azo_dye Azo Coupling pyrazolone This compound (Coupling Component) pyrazolone->azo_dye

References

A Technical Guide to the Biological Activity of 3-Methyl-2-pyrazolin-5-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-2-pyrazolin-5-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the antimicrobial, anti-inflammatory, and anticancer properties of these compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Derivatives of this compound have been extensively evaluated for their efficacy against a range of pathogenic bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of various this compound derivatives against selected microbial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Pyrazole-thiadiazine derivative 21aStaphylococcus aureus62.5Candida albicans2.9[1]
Pyrazole-thiadiazine derivative 21aBacillus subtilis125Aspergillus flavus7.8[1]
Pyrazoline derivative 9S. aureus (MDR)4--[2]
Pyrazoline derivative 9S. epidermidis (MDR)4--[2]
Pyrazoline derivative 9E. faecalis (MDR)4--[2]
Pyrazoline derivative 9E. faecium (MDR)4--[2]
Dichloropyrazolone IIIbBacillus subtilisPotent Activity--[3]
Dichloropyrazolone VbBacillus subtilisPotent Activity--[3]
Pyrazole (B372694) derivative 6bEscherichia coli-Aspergillus niger-[4]
Pyrazole derivative 6fEscherichia coli-Aspergillus niger-[4]
Pyrazole derivative 6gEscherichia coli-Aspergillus niger-[4]
Pyrazole derivative 6jEscherichia coli-Candida albicans-[4]
Pyrazole derivative 6kEscherichia coli-Candida albicans-[4]
Experimental Protocol: Antimicrobial Susceptibility Testing

A common method to determine the antimicrobial efficacy of these compounds is the agar (B569324) well-diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).

1. Agar Well-Diffusion Assay:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until they reach a specific turbidity, often corresponding to a cell density of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a sterile Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well containing only the solvent serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin, griseofulvin) serve as positive controls.[4]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

2. Minimum Inhibitory Concentration (MIC) Determination:

  • Method: The MIC is typically determined using a broth microdilution or agar dilution method. For compounds showing significant zones of inhibition in the agar well-diffusion assay, the MIC is determined.[3]

  • Procedure (Broth Microdilution):

    • Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

    • Each well is inoculated with the microbial suspension to a final concentration of about 5 x 10⁵ cells/mL.[2]

    • The plates are incubated under appropriate conditions.

    • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Agar Well Diffusion Assay cluster_mic MIC Determination prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plates prep_inoculum->inoculate prep_plates Prepare Agar Plates (Mueller-Hinton/Sabouraud) prep_plates->inoculate prep_compounds Prepare Test Compound Solutions add_compounds Add Compounds to Wells prep_compounds->add_compounds punch_wells Punch Wells in Agar inoculate->punch_wells punch_wells->add_compounds incubate_plates Incubate Plates (24-48h) add_compounds->incubate_plates measure_zones Measure Zones of Inhibition (mm) incubate_plates->measure_zones serial_dilute Perform Serial Dilutions in 96-well plate measure_zones->serial_dilute For active compounds inoculate_wells Inoculate Wells with Microbes serial_dilute->inoculate_wells incubate_mic Incubate Plates inoculate_wells->incubate_mic determine_mic Determine MIC (Lowest concentration with no growth) incubate_mic->determine_mic

Caption: Workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Pyrazolone (B3327878) derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[5][6][7]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential is often assessed by measuring the inhibition of COX enzymes (IC50 values) and by in vivo models such as the carrageenan-induced paw edema test.

Compound/DerivativeAssayIC50 (µM)% Inhibition of Edema (Dose)Reference
3-(trifluoromethyl)-5-arylpyrazoleCOX-2 Inhibition0.02-[5]
3-(trifluoromethyl)-5-arylpyrazoleCOX-1 Inhibition4.5-[5]
Pyrazole-thiazole hybridCOX-2 Inhibition0.0375%[5]
Pyrazole-thiazole hybrid5-LOX Inhibition0.12-[5]
Pyrazole derivative 2aCOX-2 Inhibition0.01987-[8]
Pyrazole derivative 3bCOX-2 Inhibition0.03943-[8]
Pyrazole derivative 5bCOX-2 Inhibition0.03873-[8]
Pyrazole derivative 5eCOX-2 Inhibition0.03914-[8]
Pyrazoline 2dCarrageenan-induced paw edema-Higher than indomethacin (B1671933)[7]
Pyrazoline 2eCarrageenan-induced paw edema-Higher than indomethacin[7]
Pyrazolone derivative 6bCarrageenan-induced paw edema-Most active in series[9][10]
Pyrazolone derivative 9bCarrageenan-induced paw edema-Most active in series[9][10]
Experimental Protocol: Anti-inflammatory Assays

1. In Vitro COX Inhibition Assay:

  • Principle: This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.

  • Procedure:

    • The purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

    • The enzymatic reaction leads to the production of prostaglandin (B15479496) E2 (PGE2), which can be quantified using methods like enzyme-linked immunosorbent assay (ELISA).

    • The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control without the compound.

    • The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.[8]

2. In Vivo Carrageenan-Induced Paw Edema Test:

  • Principle: This is a widely used animal model to screen for acute anti-inflammatory activity. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema.

  • Procedure:

    • Animals (typically rats or mice) are divided into groups: a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test groups receiving different doses of the pyrazolone derivatives.[4]

    • The test compounds and the standard drug are administered orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

    • The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX Inhibition

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_cox1 Prostaglandins (e.g., GI protection, platelet aggregation) cox1->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (e.g., Inflammation, Pain, Fever) cox2->prostaglandins_cox2 inflammation Inflammation prostaglandins_cox2->inflammation pyrazolone Pyrazolone Derivatives pyrazolone->cox1 inhibit (less selective) pyrazolone->cox2 inhibit

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity

Recent research has highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action are diverse and can involve the inhibition of critical signaling pathways and the induction of apoptosis.

Quantitative Anticancer Data

The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolone P7A549 (Lung)-High antiproliferative activity
Pyrazolone P7NCI-H522 (Lung)-High antiproliferative activity
Pyrazolone P11A549 (Lung)-High antiproliferative activity
Pyrazolone P11NCI-H522 (Lung)-High antiproliferative activity
Cu(II) complex of pyrazoloneHEPG2 (Liver)0.061 µg/mL-
Cu(II) complex of pyrazolonePC3 (Prostate)0.389 µg/mL-
Mn(II) complex of pyrazoloneHCT116 (Colon)0.2213 µg/mL-
Pyrazole-indole hybrid 7aHepG2 (Liver)6.1 ± 1.9-
Pyrazole-indole hybrid 7bHepG2 (Liver)7.9 ± 1.9-
Pyrazole-indole hybrids (5a-j, 7a-e)MCF-7 (Breast)10.6 ± 2.3 to 63.7 ± 5.5-
Pyrazolone-chalcone 3bMCF-7 (Breast)-Inhibits PI3K/Akt/ERK1/2 pathway
Experimental Protocol: Anticancer Assays

1. In Vitro Cytotoxicity Assessment (MTT Assay):

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Procedure:

    • Cell Seeding: Human cancer cells (e.g., MCF-7, A549, HepG2) are seeded in a 96-well plate and incubated for 24 hours.[11]

    • Compound Treatment: The cells are treated with serial dilutions of the pyrazolone derivatives for a specific duration (e.g., 48 or 72 hours).

    • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

2. Cell Cycle Analysis:

  • Principle: This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) to assess if a compound induces cell cycle arrest.

  • Procedure:

    • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24-48 hours).[11]

    • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.[11]

    • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

    • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

    • Data Analysis: The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[11]

Signaling Pathway: PI3K/Akt/ERK1/2 Inhibition

PI3K_Akt_ERK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k activates erk ERK1/2 receptor->erk activates via Ras/Raf/MEK pip3 PIP3 pi3k->pip3 converts PIP2 to pip2 PIP2 akt Akt pip3->akt activates proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation pyrazolone_chalcone Pyrazolone-Chalcone Derivatives pyrazolone_chalcone->pi3k inhibit pyrazolone_chalcone->akt inhibit pyrazolone_chalcone->erk inhibit

Caption: Anticancer mechanism via PI3K/Akt/ERK1/2 pathway inhibition.

Conclusion and Future Perspectives

The this compound core structure continues to be a fertile ground for the discovery of new bioactive molecules. The derivatives exhibit a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity, as well as to improve their pharmacokinetic and safety profiles. The elucidation of their precise mechanisms of action will further pave the way for their development into clinically useful drugs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-2-pyrazolin-5-one

This technical guide provides a comprehensive review of the synthesis, properties, and biological applications of this compound and its derivatives. The information is compiled from the scientific literature to support research and development in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound, also known as 3-methyl-5-pyrazolone, is a five-membered heterocyclic compound containing two adjacent nitrogen atoms.[1] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₆N₂O[4]
Molecular Weight98.10 g/mol [4]
Melting Point220-224 °C[2][5]
Boiling Point183.6°C (estimate)[2]
AppearanceYellowish or pale white crystal powder[2][6][7]
SolubilitySlightly soluble in ethanol (B145695)[2][6]
pKa13.10 ± 0.40[2]
Flash Point141.1°C[6]

Synthesis of this compound and Derivatives

The most common and straightforward synthesis of this compound involves the condensation reaction between ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303).[8][9] Various derivatives can be synthesized by modifying the starting materials or by subsequent reactions on the pyrazolone (B3327878) ring.[10][11]

General Synthesis Pathway

The diagram below illustrates the fundamental synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product EAA Ethyl Acetoacetate Reaction Condensation Reaction (in Ethanol) EAA->Reaction HH Hydrazine Hydrate HH->Reaction MP This compound Reaction->MP

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of this compound [5][8]

  • Add 92.8 g of methyl acetoacetate (or 32.5 g of ethylacetoacetate) and 96.5 ml of methanol (B129727) (or 20 ml of ethanol) to a reaction flask and stir.[5][8]

  • Heat the mixture to 50-60°C.[5][8]

  • Introduce nitrogen gas into the flask for 10-30 minutes.[5]

  • Slowly add 40.4 g of hydrazine hydrate (or a solution of 12.5 g hydrazine hydrate in 20 ml ethanol) dropwise over 15 minutes.[5][8]

  • After the addition is complete, continue passing nitrogen for another 5-15 minutes.[5]

  • Increase the temperature to reflux and maintain the reaction for 1-3 hours.[5][8]

  • Cool the reaction mixture to 5-10°C to allow the product to precipitate.[5]

  • Collect the solid product by suction filtration.

  • Wash the filter cake with ice-cold methanol and dry to obtain the final product.[5]

  • The product can be recrystallized from ethanol for further purification.[10]

Table 2: Synthesis Yields of this compound Derivatives

Starting MaterialsDerivativeYield (%)Reference
Methyl acetoacetate, Hydrazine hydrate3-Methyl-5-pyrazolone97.3[5]
Ethyl acetoacetate, Phenylhydrazine3-Methyl-1-phenyl-1H-pyrazole-5(4H)-one93-100[12]
Ethyl 4-nitrobenzoyl acetate, p-tolylhydrazine hydrochloride5-Hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole54[11]
4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one, 2,4-dinitrophenylhydrazine4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone74[7]
4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one, 2,4-dinitrophenylhydrazine4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one dinitrophenylhydrazone73[7]

Biological Activities and Applications

Pyrazolone derivatives are known for a wide spectrum of biological activities, making them attractive scaffolds in drug development.[1] They have been investigated for their antibacterial, antifungal, anti-inflammatory, analgesic, and antioxidant properties.[8][10]

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria.[10][13]

Table 3: Antibacterial Activity of Substituted 3-Methyl-2-pyrazolin-5-ones (Zone of Inhibition in mm) [10]

CompoundSubstituent (R)Staphylococcus aureus (Gram +ve)Escherichia coli (Gram -ve)
1H1011
2p-methyl1211
3o-methoxy1012
4p-methoxy1213
53,4-dimethyl1312
6o-chloro1112
Reference Streptomycin 18 20
(Concentration of test compounds: 1,000 µg/ml)

Protocol 3.1.1: Antibacterial Screening by Filter Paper Disc Diffusion Method [10]

  • Media Preparation: Prepare a suitable agar (B569324) medium (e.g., Hi-Media agar) and sterilize.

  • Inoculation: Inoculate the sterile agar plates with the test microorganisms (Staphylococcus aureus and Escherichia coli).

  • Test Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., Dimethyl formamide) to a concentration of 1,000 µg/ml.[10]

  • Disc Application: Sterilize filter paper discs and impregnate them with the test compound solutions. Place the discs on the inoculated agar surface.

  • Controls: Use a disc with a standard antibiotic (e.g., Streptomycin) as a positive control and a disc with the solvent alone as a negative control.[10]

  • Incubation: Incubate the plates at 37°C for 24-48 hours.[10]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.[10]

Antioxidant Activity

The antioxidant potential of pyrazolone derivatives is a significant area of research. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method to evaluate this activity.

Table 4: Antioxidant Activity of Pyrazolone Derivatives (DPPH Assay) [14]

CompoundSubstituentIC₅₀ (μM)
aNon-substituted5.1 ± 0.1
cR²–OH4.3 ± 0.1
hR¹–NO₂7.8 ± 0.1
iR²–NO₂4.5 ± 0.1
lR²–CH₃3.5 ± 0.1
mR¹, R²–diOH2.6 ± 0.1

Protocol 3.2.1: DPPH Radical Scavenging Assay [1][2]

  • DPPH Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Keep it protected from light.[1][2]

  • Sample Preparation: Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic acid) in the same solvent.[1]

  • Reaction: Mix a defined volume of each sample dilution with an equal volume of the DPPH working solution in a 96-well microplate or cuvettes.[1][2]

  • Blank: Prepare a blank containing the solvent and the DPPH solution.[2]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[1]

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[1][2]

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[2]

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Workflow for Biological Screening

The following diagram outlines a typical workflow for the biological evaluation of newly synthesized this compound derivatives.

G cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Outcome Synthesis Synthesize Derivatives Purification Purify & Characterize Synthesis->Purification Antibacterial Antibacterial Assay (e.g., Disc Diffusion) Purification->Antibacterial Antioxidant Antioxidant Assay (e.g., DPPH) Purification->Antioxidant Data Measure Zones of Inhibition / Calculate IC50 Values Antibacterial->Data Antioxidant->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Identify Lead Compounds SAR->Lead

References

3-Methyl-2-pyrazolin-5-one: A Versatile Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrazolone (B3327878) scaffold, specifically 3-methyl-2-pyrazolin-5-one and its derivatives, represents a cornerstone in heterocyclic chemistry and medicinal drug discovery.[1][2][3][4] This five-membered lactam ring is not merely a stable heterocyclic compound but a versatile building block for a multitude of bioactive molecules.[4][5][6] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antioxidant effects.[1][2][3][4] This guide provides a detailed examination of this compound as a precursor, focusing on the synthesis, mechanism of action, and key quantitative data of two prominent pharmaceuticals: Edaravone (B1671096) and Celecoxib (B62257).

Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one): A Neuroprotective Agent

Edaravone, chemically known as 3-methyl-1-phenyl-2-pyrazolin-5-one, is a potent antioxidant and free radical scavenger.[7][8][9] Initially approved in Japan for the treatment of acute ischemic stroke, it has since been approved by the U.S. FDA for treating amyotrophic lateral sclerosis (ALS).[7][9][10][11] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[7][8][10]

Mechanism of Action: Combating Oxidative Stress

The precise mechanism of Edaravone in ALS treatment is not fully understood, but its therapeutic effects are strongly linked to its antioxidant properties.[7] Edaravone operates by scavenging harmful free radicals, particularly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which cause cellular damage.[8][12] By neutralizing these radicals, Edaravone inhibits lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to a loss of cell integrity and neuronal death.[8][11] This action protects neurons from the cascade of oxidative damage implicated in the progression of ALS and the secondary damage following an ischemic stroke.[10][12]

Edaravone_Mechanism ROS Reactive Oxygen Species (ROS) (e.g., •OH, ONOO-) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage causes Edaravone Edaravone ROS->Edaravone Neurodegeneration Neurodegeneration (e.g., in ALS, Stroke) CellDamage->Neurodegeneration leads to Edaravone->CellDamage Inhibits Neutralized Neutralized Radicals Edaravone->Neutralized Scavenges Protection Neuroprotection Edaravone->Protection Provides Protection->Neurodegeneration Reduces

Figure 1. Mechanism of action for Edaravone as a free radical scavenger.
Synthesis of Edaravone

The most prevalent and efficient method for synthesizing Edaravone is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between phenylhydrazine (B124118) and an acetoacetic ester, such as ethyl acetoacetate (B1235776).[13][14] This reaction is typically high-yielding and utilizes readily available starting materials.[13]

Edaravone_Synthesis sub1 Phenylhydrazine reflux Heat / Reflux (e.g., 135-145 °C) sub1->reflux sub2 Ethyl Acetoacetate sub2->reflux intermediate Hydrazone Intermediate (via Condensation) reflux->intermediate -H₂O cyclization Intramolecular Cyclization (-EtOH) intermediate->cyclization crude Crude Edaravone (Viscous Syrup) cyclization->crude precipitation Precipitation (add Diethyl Ether) crude->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization (from Ethanol) filtration->purification product Purified Edaravone purification->product

Figure 2. General experimental workflow for the synthesis of Edaravone.
Experimental Protocol: Synthesis of Edaravone

This protocol is adapted from established procedures for Knorr pyrazole synthesis.[13][15]

1. Materials and Reagents:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (B145695) (95% and absolute)

  • Diethyl ether

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers, Buchner funnel, and vacuum filtration apparatus

2. Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol) followed by the slow, careful addition of phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood.[13][15]

  • Reflux: Assemble a reflux condenser on the flask and heat the mixture in a water bath or heating mantle to between 135-145 °C for 60 minutes. The mixture will transform into a heavy, viscous syrup.[13][15]

  • Precipitation: After heating, allow the flask to cool slightly before transferring the hot syrup into a 100 mL beaker. Cool the beaker thoroughly in an ice-water bath.

  • Isolation of Crude Product: Add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a solid precipitate forms. Continue to add diethyl ether in small portions (up to a total of 8 mL) to complete the precipitation.[13] Isolate the crude solid product by vacuum filtration using a Buchner funnel.[13]

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[13]

  • Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration, washing them with a small amount of cold ethanol.[13] Dry the final product completely, weigh it, and calculate the percentage yield.

Quantitative Data for Edaravone Synthesis
ParameterValueReference
Yield 85%[16]
Purity (HPLC) 99.2%[16]
Melting Point 126 - 129°C[17]
Molecular Formula C₁₀H₁₀N₂O[17]
Molecular Weight 174.20 g/mol [17]

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[18] It belongs to a class of drugs known as selective cyclooxygenase-2 (COX-2) inhibitors.[19][20] The development of selective COX-2 inhibitors was a significant advancement, aiming to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[20][21]

Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis

The anti-inflammatory, analgesic, and antipyretic effects of Celecoxib stem from its selective inhibition of the COX-2 enzyme.[19][21] In the body, arachidonic acid is converted into prostaglandins (B1171923)—key mediators of pain and inflammation—by two cyclooxygenase isoforms, COX-1 and COX-2.[18][21] COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, while COX-2 is induced at sites of inflammation.[20][22] Celecoxib's chemical structure allows it to bind preferentially to the active site of COX-2, blocking the synthesis of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[18][20][21]

Celecoxib_Mechanism AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PG_Homeostatic Prostaglandins (Homeostatic Functions e.g., GI Protection) COX1->PG_Homeostatic Synthesizes PG_Inflammatory Prostaglandins (Pain & Inflammation) COX2->PG_Inflammatory Synthesizes Inflammation Pain & Inflammation PG_Inflammatory->Inflammation causes Celecoxib Celecoxib Celecoxib->COX1 Weakly Inhibits Celecoxib->COX2 Selectively Inhibits

Figure 3. Mechanism of action for Celecoxib as a selective COX-2 inhibitor.
Synthesis of Celecoxib

The synthesis of Celecoxib typically involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound.[22][23] A common and fundamental approach utilizes the reaction of 4-sulfamoylphenylhydrazine with 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.[22]

Celecoxib_Synthesis sub1 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione reflux Reflux in Ethanol (with catalytic HCl) sub1->reflux sub2 4-Sulfamoylphenylhydrazine HCl sub2->reflux condensation Condensation & Cyclization reflux->condensation workup Aqueous Workup (Solvent Extraction) condensation->workup purification Recrystallization (e.g., Ethyl Acetate (B1210297)/Heptane) workup->purification product Purified Celecoxib purification->product

Figure 4. General experimental workflow for the synthesis of Celecoxib.
Experimental Protocol: Synthesis of Celecoxib

This protocol is a representative example of Celecoxib synthesis.[22]

1. Materials and Reagents:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

2. Procedure:

  • Reaction Setup: Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol within a reaction vessel equipped with a reflux condenser and a stirrer.

  • Addition of Reagents: Add 4-sulfamoylphenylhydrazine hydrochloride to the solution, followed by a catalytic amount of hydrochloric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[22]

  • Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash it sequentially with a saturated sodium bicarbonate solution and then with brine.[22]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it in vacuo to obtain the crude product.[22]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Celecoxib.[22]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[22]

Quantitative Data for Celecoxib
ParameterValueReference
Synthesis Yield Up to 95%[24]
COX-1 IC₅₀ 7.7 µM[25]
COX-2 IC₅₀ 0.07 µM[25]
Selectivity Index (COX-1/COX-2) ~110[20]
Molecular Formula C₁₇H₁₄F₃N₃O₂S-
Molecular Weight 381.37 g/mol -

Conclusion

This compound and its parent pyrazolone ring system are undeniably privileged scaffolds in pharmaceutical chemistry. The successful development of diverse drugs like the neuroprotective agent Edaravone and the selective anti-inflammatory drug Celecoxib highlights the chemical versatility and therapeutic potential of this heterocyclic core. The synthetic accessibility of these compounds, often through robust and high-yielding reactions like the Knorr synthesis, further enhances their importance. For researchers and professionals in drug development, a deep understanding of the synthesis, mechanisms, and structure-activity relationships of pyrazolone derivatives remains crucial for innovating the next generation of targeted therapies.

References

The Dawn of Pyrazolones: An In-depth Technical Guide to Their Discovery, History, and Core Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery, history, and fundamental chemistry of pyrazolone (B3327878) compounds. From their serendipitous discovery in the late 19th century to their enduring legacy in modern medicine, pyrazolones represent a cornerstone in the development of synthetic pharmaceuticals. This document details the pivotal Knorr pyrazole (B372694) synthesis, presents key physicochemical and spectroscopic data for prominent derivatives, outlines detailed experimental protocols, and visualizes the critical signaling pathways through which these compounds exert their therapeutic effects.

A Serendipitous Discovery and the Birth of a New Class of Drugs

The journey of pyrazolone compounds began in 1883 with the German chemist Ludwig Knorr.[1][2][3] While investigating potential synthetic alternatives to quinine, Knorr unexpectedly synthesized the first pyrazolone derivative, a compound that would later be named Antipyrine (also known as phenazone).[1][4][5] This discovery was a landmark moment in medicinal chemistry, as Antipyrine was one of the first synthetic drugs to be introduced, exhibiting potent analgesic and antipyretic properties.[1][6] Knorr's initial synthesis involved the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118).[2][7]

The commercial success of Antipyrine, which became the most widely used drug until the advent of Aspirin, spurred intensive research into this new class of heterocyclic compounds.[5] This led to the development of other significant pyrazolone derivatives. In 1893, Friedrich Stolz at Hoechst AG synthesized aminopyrine, which was found to be significantly more active than antipyrine.[4] Later, in the late 1940s, phenylbutazone (B1037) was developed and introduced in the early 1950s as a potent anti-inflammatory agent for conditions like rheumatoid arthritis and gout.[8][9] However, due to concerns about serious side effects, its use in humans was later restricted.[8]

The Cornerstone of Synthesis: The Knorr Pyrazole Synthesis

The foundational method for synthesizing the pyrazolone ring is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative.[2][3] The versatility of this method allows for the creation of a wide array of substituted pyrazolones.

General Mechanism of the Knorr Pyrazole Synthesis

The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazolone ring.[1]

Knorr_Synthesis reagents β-Ketoester + Hydrazine Derivative hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization pyrazolone Pyrazolone Ring cyclization->pyrazolone Dehydration

General workflow of the Knorr pyrazole synthesis.

Key Pyrazolone Compounds: Data and Properties

The early research and development in the field of pyrazolones led to several key compounds that have had a significant impact on medicine. The following tables summarize their physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of Key Pyrazolone Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Antipyrine (Phenazone)C₁₁H₁₂N₂O188.23111-114
AminopyrineC₁₃H₁₇N₃O231.29107-109
Metamizole (Dipyrone)C₁₃H₁₆N₃NaO₄S333.34 (sodium salt)Decomposes
PhenylbutazoneC₁₉H₂₀N₂O₂308.37105-107

Data sourced from various chemical databases and publications.

Table 2: Key Spectroscopic Data for Major Pyrazolone Compounds

Compound¹H NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec (m/z)
Antipyrine 7.2-7.5 (m, 5H, Ar-H), 3.1 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃)~1660 (C=O), ~1590, 1490 (C=C aromatic)188 (M⁺)
Aminopyrine 7.2-7.5 (m, 5H, Ar-H), 3.1 (s, 3H, N-CH₃), 2.8 (s, 6H, N(CH₃)₂), 2.2 (s, 3H, C-CH₃)~1650 (C=O), ~1590, 1490 (C=C aromatic)231 (M⁺)
Metamizole Complex due to instability; major metabolite is 4-methylaminoantipyrine~1660 (C=O), ~1350, 1170 (SO₂)311 (M⁺ of metamizole)
Phenylbutazone 7.1-7.4 (m, 10H, Ar-H), 4.0 (t, 1H, CH), 1.9-2.1 (m, 2H, CH₂), 1.2-1.4 (m, 2H, CH₂), 0.8 (t, 3H, CH₃)~1720, 1680 (C=O), ~1590, 1490 (C=C aromatic)308 (M⁺)

Note: Spectroscopic data are approximate and can vary based on solvent and instrumentation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazolone compounds, based on historical accounts and modern laboratory practices.

Synthesis of Antipyrine (Phenazone) via Knorr Pyrazole Synthesis

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide)

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Synthesis of 1-phenyl-3-methyl-5-pyrazolone:

    • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

    • Slowly add phenylhydrazine (1 equivalent) to the solution while stirring. The reaction is exothermic.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and allow the product to crystallize.

    • Filter the crude 1-phenyl-3-methyl-5-pyrazolone and wash with cold ethanol.

  • Methylation to form Antipyrine:

    • Suspend the synthesized 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent like methanol.

    • Add a base, such as sodium hydroxide, to form the corresponding salt.

    • Add the methylating agent (e.g., dimethyl sulfate, 1.1 equivalents) dropwise to the mixture while maintaining the temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude antipyrine.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure antipyrine.

Synthesis of Phenylbutazone

Materials:

Procedure:

  • Condensation Reaction:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.

    • Add diethyl n-butylmalonate (1 equivalent) to the sodium ethoxide solution.

    • Slowly add a solution of hydrazobenzene (1 equivalent) in a suitable solvent (e.g., xylene) to the reaction mixture.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the crude phenylbutazone.

    • Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.

    • Dry the crude product.

    • Recrystallize the crude phenylbutazone from a suitable solvent, such as ethanol, to obtain the pure product.

Mechanism of Action: Signaling Pathways

The therapeutic effects of pyrazolone compounds, particularly their analgesic and anti-inflammatory properties, are primarily attributed to their interaction with key signaling pathways involved in pain and inflammation.

Inhibition of Cyclooxygenase (COX) and the Arachidonic Acid Cascade

A major mechanism of action for many pyrazolone derivatives, including phenylbutazone, is the inhibition of cyclooxygenase (COX) enzymes.[8] COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Phospholipase A2 Phospholipase A2 Prostaglandins (PGs) Prostaglandins (PGs) Arachidonic Acid->Prostaglandins (PGs) COX-1 / COX-2 COX-1 / COX-2 COX-1 / COX-2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Pyrazolones Pyrazolones Pyrazolones->COX-1 / COX-2 Inhibition

Inhibition of the COX pathway by pyrazolone compounds.
Modulation of the TRPA1 Channel in Nociception

Recent evidence suggests that some pyrazolone derivatives may also exert their analgesic effects through the modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[6][10] TRPA1 is a non-selective cation channel expressed on nociceptive (pain-sensing) neurons and is activated by a variety of noxious stimuli, leading to the sensation of pain.

TRPA1_Signaling cluster_neuron Nociceptive Neuron TRPA1 Channel TRPA1 Channel Calcium Influx Calcium Influx TRPA1 Channel->Calcium Influx Noxious Stimuli Noxious Stimuli Noxious Stimuli->TRPA1 Channel Activation Neurotransmitter Release Neurotransmitter Release Calcium Influx->Neurotransmitter Release Pain Signal to Brain Pain Signal to Brain Neurotransmitter Release->Pain Signal to Brain Pyrazolones Pyrazolones Pyrazolones->TRPA1 Channel Modulation

Modulation of the TRPA1 signaling pathway by pyrazolones.

Conclusion

The discovery of pyrazolone compounds over a century ago marked a pivotal moment in the history of medicine, ushering in the era of synthetic drugs. From the pioneering work of Ludwig Knorr to the development of potent anti-inflammatory agents, the pyrazolone scaffold has proven to be a remarkably versatile and enduring pharmacophore. A thorough understanding of their synthesis, physicochemical properties, and mechanisms of action continues to be of great importance for researchers and drug development professionals. The ongoing exploration of their interactions with complex signaling pathways, such as the COX and TRP channels, opens new avenues for the design of novel therapeutics with improved efficacy and safety profiles.

References

Tautomeric Forms of 3-Methyl-2-pyrazolin-5-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-pyrazolin-5-one and its derivatives are a well-established class of heterocyclic compounds with significant applications in pharmaceuticals, dyes, and as chelating agents. A critical aspect of their chemistry, which dictates their reactivity and biological activity, is their existence in various tautomeric forms. This technical guide provides an in-depth analysis of the tautomerism of this compound, detailing the different tautomeric structures, the factors influencing their equilibrium, and the experimental and computational methods used for their characterization. Detailed experimental protocols for its synthesis and spectroscopic data are also presented to aid in further research and development.

Introduction to Tautomerism in this compound

Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound is a classic example of a molecule exhibiting prototropic tautomerism. In principle, it can exist in three main tautomeric forms: the CH-form (a methylene-pyrazolinone), the OH-form (a hydroxypyrazole), and the NH-form (an imino-pyrazolinone). The equilibrium between these forms is subtle and can be influenced by various factors, including the physical state (solid, liquid, or gas), the solvent, temperature, and the presence of substituents on the pyrazolone (B3327878) ring.[1][2] Understanding this tautomeric behavior is crucial for predicting the molecule's chemical properties, reaction mechanisms, and its interactions with biological targets.

The Tautomeric Forms

The three principal tautomers of this compound are depicted in the equilibrium diagram below. The relative stability of these forms is a subject of extensive study, with computational and experimental evidence suggesting that the predominant form can vary.[2][3]

Figure 1: Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is not fixed and is highly dependent on the surrounding environment.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a significant role. For instance, in deuterochloroform (CDCl3), the CH-form is often the major species observed.[4] However, in more polar, hydrogen-bond accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d6), the equilibrium can shift towards the OH and NH forms due to the stabilization of these tautomers through intermolecular hydrogen bonds.[2][4] The preponderance of the OH-form in DMSO can be attributed to hydrogen bonding between the oxygen atom of DMSO and the hydroxyl proton of the pyrazolone.[4]

  • Physical State: In the solid state, crystal packing forces can favor a single tautomer. X-ray crystallography and solid-state NMR are essential techniques for determining the structure in the solid phase. For 1-substituted derivatives, the CH tautomer has been found to be the most stable in the solid state.[3]

  • Substitution: The nature of substituents on the pyrazole (B372694) ring, particularly at the N1 position, can significantly alter the tautomeric preference. For example, 1-aryl-substituted pyrazolin-5-ones generally favor the OH and NH tautomers.[2]

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is employed to study the tautomeric forms of this compound.

Spectroscopic Analysis

Various spectroscopic techniques provide insights into the tautomeric equilibrium in different states.

Technique CH-form OH-form NH-form References
¹H NMR (ppm) Methylene protons (CH₂) signal.Absence of a distinct CH₂ signal; presence of an OH proton signal.Absence of a distinct CH₂ signal; presence of an NH proton signal.[4][5]
¹³C NMR (ppm) Signal for a sp³-hybridized C4 carbon.Signal for a sp²-hybridized C4 carbon.Signal for a sp²-hybridized C4 carbon.[3][4]
IR (cm⁻¹) C=O stretching frequency.O-H stretching frequency; absence of a strong C=O band.N-H stretching frequency; C=O stretching frequency present.[6][7]

Note: Specific chemical shifts and stretching frequencies can vary depending on the solvent and substituents.

Computational Studies

Theoretical calculations, including semi-empirical (AM1, PM3) and ab initio (HF, B3LYP) methods, are used to model the tautomers in the gas phase and predict their relative stabilities.[3][8] These studies often indicate that the CH tautomer possesses the lowest ground state energy in the gas phase for 1-substituted pyrazolin-5-ones.[2]

Synthesis of this compound

This compound is typically synthesized through the condensation reaction of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate (B1144303).[9]

SynthesisWorkflow reagents Ethyl Acetoacetate + Hydrazine Hydrate solvent Absolute Ethanol (B145695) reagents->solvent Dissolve in reflux Reflux solvent->reflux cooling Cooling reflux->cooling filtration Filtration cooling->filtration drying Drying filtration->drying product This compound drying->product

Figure 2: General workflow for the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a crystalline solid.[11] Recrystallization from ethanol can be performed for further purification.[6]

Biological Relevance and Applications

The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.

  • Pharmacological Activities: Derivatives of this compound have been reported to possess antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[6][9][12]

  • Synthetic Intermediate: It serves as a versatile starting material for the synthesis of more complex heterocyclic systems and a variety of biologically active molecules, including fused pyrazole derivatives.[9][13] For example, it is a key precursor for the synthesis of Edaravone (1-phenyl-3-methyl-5-pyrazolone), a drug used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[4]

The specific tautomeric form of a pyrazolone derivative can significantly influence its binding affinity to biological targets and, consequently, its therapeutic efficacy. Therefore, a thorough understanding of the tautomerism is essential for rational drug design and development.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. The existence of CH, OH, and NH tautomers has been confirmed through extensive spectroscopic and computational investigations. The ability to control or predict the predominant tautomeric form is of paramount importance for harnessing the full potential of this versatile heterocyclic scaffold in the development of new therapeutic agents and other chemical applications. This guide provides a foundational understanding for researchers and professionals working with this important class of compounds.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a key heterocyclic compound widely utilized as a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][2] Its derivatives, such as Edaravone (1-phenyl-3-methyl-5-pyrazolone), are known for their significant pharmacological activities, including antioxidant and anti-inflammatory properties.[3] The pyrazolone (B3327878) ring is a prominent structural motif in medicinal chemistry.[3][4] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the condensation of a β-ketoester with hydrazine (B178648) hydrate.

Chemical Reaction Scheme

The synthesis is achieved through the condensation reaction between a β-ketoester (methyl acetoacetate (B1235776) or ethyl acetoacetate) and hydrazine hydrate, which proceeds via an intermediate hydrazone followed by intramolecular cyclization to yield the pyrazolone ring.[5]

Reaction_Scheme cluster_reactants Reactants cluster_product Product MethylAcetoacetate Methyl Acetoacetate HydrazineHydrate Hydrazine Hydrate plus + arrow Pyrazolone This compound Synthesis_Workflow Experimental Workflow start Start step1 1. Charge flask with Methanol & Methyl Acetoacetate start->step1 step2 2. Purge with N2 and heat to 50°C step1->step2 step3 3. Add Hydrazine Hydrate dropwise (15 min) step2->step3 step4 4. Heat to reflux (3 hours) step3->step4 step5 5. Cool to 5-10°C (1 hour) step4->step5 step6 6. Filter product via suction filtration step5->step6 step7 7. Wash with ice-cold Methanol step6->step7 step8 8. Dry the solid product step7->step8 end End Product step8->end Reaction_Mechanism Proposed Reaction Mechanism reactants β-Ketoester + Hydrazine step1 Nucleophilic Attack (Hydrazine on Keto-Carbonyl) reactants->step1 elimination1 - H₂O step1->elimination1 intermediate Hydrazone Intermediate step2 Intramolecular Cyclization (Amine attacks Ester) intermediate->step2 elimination2 - R-OH step2->elimination2 product This compound elimination1->intermediate elimination2->product

References

Application Note: Recrystallization Protocol for the Purification of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-pyrazolin-5-one is a key heterocyclic compound used as an intermediate in the synthesis of various pharmaceuticals, dyes, and pigments.[1] A common synthetic route involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate.[2][3] The crude product from this synthesis often contains unreacted starting materials and colored by-products, necessitating a robust purification step to achieve the high purity required for downstream applications.

Recrystallization is a fundamental and effective technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound using ethanol (B145695) as the recrystallization solvent.

Principle of Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or be insoluble at room temperature but exhibit high solubility at its boiling point.[4] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. In this protocol, ethanol is used, as this compound is slightly soluble in cold ethanol but readily dissolves in hot ethanol.[1][5] As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain in the mother liquor.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventTemperatureSolubilityReference
EthanolColdSlightly soluble[5]
EthanolHotSoluble[1][6][7]
MethanolNot SpecifiedSoluble[8][9]
WaterNot SpecifiedSoluble[10]
Dimethyl Sulfoxide (DMSO)Not SpecifiedGood solubility (predicted)[8]
Dimethylformamide (DMF)Not SpecifiedGood solubility (predicted)[8]
HexaneNot SpecifiedLow solubility (predicted)[8]
TolueneNot SpecifiedLow solubility (predicted)[8]

Table 2: Key Parameters for Recrystallization of this compound

ParameterSpecificationPurpose
Solvent 95% EthanolProvides differential solubility for purification.
Crude:Solvent Ratio ~1 g : 15-20 mLTo create a saturated solution at boiling point.
Dissolution Temp. Boiling point of Ethanol (~78°C)To ensure complete dissolution of the desired compound.
Decolorizing Agent Activated Carbon (optional)To adsorb colored impurities.
Filtration (Hot) Gravity or Fluted Filter PaperTo remove insoluble impurities and activated carbon.
Crystallization Temp. 0-5°C (Ice Bath)To maximize the yield of pure crystals.
Washing Solvent Ice-cold 95% EthanolTo rinse away residual mother liquor without dissolving the crystals.
Drying Temp. 60-70°C (Oven)To remove residual solvent from the final product.

Experimental Protocol

4.1 Materials and Equipment

  • Crude this compound

  • 95% Ethanol

  • Activated Carbon (decolorizing charcoal)

  • Distilled Water

  • Erlenmeyer flasks (125 mL, 250 mL)

  • Beakers

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven

4.2 Step-by-Step Procedure

  • Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask containing a magnetic stir bar. Add approximately 80-100 mL of 95% ethanol. Heat the mixture on a hot plate with gentle stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored (typically pale yellow), remove it from the heat source. Allow the solution to cool slightly for a minute to prevent violent boiling upon addition of the charcoal. Add a small amount (a spatula tip) of activated carbon to the solution. Reheat the mixture to boiling for 5-10 minutes with continuous stirring to allow for the adsorption of colored impurities.

  • Hot Gravity Filtration: To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration. Place a fluted filter paper in a glass funnel and set it on top of a clean 250 mL Erlenmeyer flask. Preheat the funnel and flask by pouring a small amount of boiling ethanol through them. Discard this ethanol and then quickly pour the hot mixture containing the dissolved product through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wet the filter paper in the funnel with a small amount of ice-cold ethanol before pouring the crystal slurry.

  • Washing: Wash the crystals in the Büchner funnel with two small portions (10-15 mL each) of ice-cold 95% ethanol. This will remove any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the purified crystals from the funnel to a pre-weighed watch glass. Dry the crystals in an oven at 60-70°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.[2]

  • Characterization: Determine the melting point of the purified product. Pure this compound has a melting point of approximately 223-225°C.[11] A sharp melting point in this range is indicative of high purity.

Visualization of Experimental Workflow

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification Process cluster_isolation Product Isolation crude Crude 3-Methyl- 2-pyrazolin-5-one dissolve 1. Dissolve in Minimal Hot Ethanol crude->dissolve solvent 95% Ethanol solvent->dissolve decolorize 2. Add Activated Carbon (Optional) dissolve->decolorize hot_filter 3. Hot Gravity Filtration decolorize->hot_filter cool 4. Cool Filtrate (Room Temp -> Ice Bath) hot_filter->cool impurities Insoluble Impurities & Activated Carbon hot_filter->impurities Remove vac_filter 5. Vacuum Filtration cool->vac_filter wash 6. Wash with Ice-Cold Ethanol vac_filter->wash mother_liquor Mother Liquor (Soluble Impurities) vac_filter->mother_liquor Separate dry 7. Dry Crystals in Oven wash->dry pure_product Pure, Dry Crystals dry->pure_product

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable. Perform the heating steps on a hot plate in a well-ventilated fume hood. Avoid open flames.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

  • Avoid inhaling dust from the crude compound or activated carbon.

Conclusion

This protocol describes an effective and reliable method for the purification of this compound by recrystallization from 95% ethanol. The procedure successfully removes common impurities, resulting in a high-purity product suitable for further research and development in the pharmaceutical and chemical industries. The final purity can be confirmed by melting point analysis.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pyrazolin-5-one is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and dyes. Its derivatives have demonstrated a variety of pharmacological activities, making the precise and unambiguous structural characterization of this scaffold essential for drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This document provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound, including tabulated spectral data, detailed experimental protocols, and workflow diagrams.

Data Presentation

The following tables summarize the experimental ¹H and ¹³C NMR data for this compound recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as the internal standard. The numbering of the atoms in the chemical structure corresponds to the assignments in the tables.

Chemical Structure and Atom Numbering:

G This compound cluster_0 C1 C(5) C2 C(4) C1->C2 N1 N(1) C1->N1 O1 O C1->O1 C3 C(3) C2->C3 N2 N(2) N1->N2 C3->N2 C4 CH3 C3->C4

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆) [1]

Signal AssignmentChemical Shift (δ, ppm)Multiplicity
NH (N1-H and N2-H)~10.5Broad Singlet
CH₂ (C4-H₂)~5.24Singlet
CH₃ (C3-CH₃)~2.10Singlet

Table 2: Estimated ¹³C NMR Data for this compound (DMSO-d₆)

Signal AssignmentEstimated Chemical Shift (δ, ppm)
C=O (C5)170 - 180
C=N (C3)145 - 155
CH₂ (C4)85 - 95
CH₃10 - 20

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a sample of this compound and its analysis by ¹H and ¹³C NMR spectroscopy.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.

  • Dissolution: Vortex the vial for 1-2 minutes to ensure complete dissolution of the sample. Gentle heating or sonication may be applied if necessary to aid dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette as a filter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency100 MHz
Pulse Programzgpg30
Number of Scans (NS)1024
Relaxation Delay (D1)5.0 s
Acquisition Time (AQ)1.0 s
Spectral Width (SW)220 ppm
Temperature298 K
Protocol 3: Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz to the ¹H Free Induction Decay (FID) and 1.0 Hz to the ¹³C FID, followed by a Fourier transform.

  • Phasing: Manually phase the resulting spectrum to obtain pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Peak Picking and Integration: Identify all significant peaks in the spectra. For the ¹H spectrum, integrate the area under each peak to determine the relative ratios of the protons.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the NMR characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq ¹H NMR Acquisition transfer->h1_acq c13_acq ¹³C NMR Acquisition transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference integrate Peak Picking & Integration reference->integrate assign Assign Signals integrate->assign structure Structural Confirmation assign->structure

Caption: Experimental workflow for NMR characterization of this compound.

G cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals (Estimated) compound This compound nh ~10.5 ppm (br s) NH compound->nh corresponds to ch2 ~5.24 ppm (s) CH₂ compound->ch2 corresponds to ch3 ~2.10 ppm (s) CH₃ compound->ch3 corresponds to co 170-180 ppm C=O compound->co corresponds to cn 145-155 ppm C=N compound->cn corresponds to c4 85-95 ppm CH₂ compound->c4 corresponds to c_ch3 10-20 ppm CH₃ compound->c_ch3 corresponds to

References

Application Notes and Protocols for the Synthesis of Pyranopyrazole Derivatives Using 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyranopyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The core starting material for the syntheses described herein is 3-Methyl-2-pyrazolin-5-one.

Introduction

Pyranopyrazole derivatives are fused heterocyclic systems that have garnered considerable attention from medicinal and organic chemists. These compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral activities.[1][2][3][4][5] The synthesis of these molecules is often achieved through multicomponent reactions (MCRs), which are highly efficient, atom-economical, and environmentally friendly processes that allow for the construction of complex molecules from simple starting materials in a single step.[6][7]

The most common approach for the synthesis of pyrano[2,3-c]pyrazoles involves a one-pot condensation of an aldehyde, malononitrile (B47326), and a pyrazolone (B3327878) derivative, such as this compound.[6][8] A four-component variation of this reaction, incorporating hydrazine (B178648) hydrate (B1144303) and a β-ketoester like ethyl acetoacetate (B1235776) to generate the pyrazolone in situ, is also widely employed.[1][9][10][11] Various catalytic systems have been developed to promote this reaction, including base catalysts, acid catalysts, and nanocatalysts, as well as catalyst-free conditions.

Reaction Mechanism and Workflow

The synthesis of pyranopyrazole derivatives from this compound, an aldehyde, and malononitrile typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.

General Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Michael Adduct Michael Adduct This compound->Michael Adduct Michael Addition Aldehyde Aldehyde Arylidene malononitrile Arylidene malononitrile Aldehyde->Arylidene malononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Arylidene malononitrile Arylidene malononitrile->Michael Adduct Pyranopyrazole Derivative Pyranopyrazole Derivative Michael Adduct->Pyranopyrazole Derivative Intramolecular Cyclization

Caption: General reaction mechanism for the synthesis of pyranopyrazole derivatives.

Experimental Workflow

The general experimental workflow for the synthesis of pyranopyrazole derivatives via a multicomponent reaction is straightforward and can be adapted for various catalytic systems.

Experimental_Workflow Reactants Mix Reactants: - Aldehyde - Malononitrile - this compound - Solvent - Catalyst Reaction Stir/Reflux at specified temperature and time Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool to room temperature Pour into crushed ice/water Monitoring->Workup Isolation Filter the solid product Workup->Isolation Purification Wash with water and ethanol (B145695) Recrystallize from appropriate solvent Isolation->Purification Characterization Characterize by FT-IR, NMR, and Mass Spectrometry Purification->Characterization Final_Product Pure Pyranopyrazole Derivative Characterization->Final_Product

Caption: General experimental workflow for pyranopyrazole synthesis.

Experimental Protocols and Data

This section provides detailed protocols for selected, commonly used methods for the synthesis of pyranopyrazole derivatives, along with tabulated data for comparison of different catalytic systems.

Protocol 1: Catalyst-Free Synthesis in Aqueous Ethanol

This protocol describes a green, catalyst-free method for the synthesis of pyranopyrazoles.

Methodology:

  • In a round-bottom flask, a mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and this compound (1 mmol) is prepared in a 1:1 mixture of ethanol and water (10 mL).

  • The reaction mixture is stirred at room temperature for a specified time (see Table 1).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product formed is collected by filtration, washed with cold water, and then with a small amount of ethanol.

  • The crude product is purified by recrystallization from ethanol to afford the pure pyranopyrazole derivative.

Protocol 2: Base-Catalyzed Synthesis using Triethylamine (B128534)

This protocol outlines a conventional base-catalyzed synthesis.

Methodology:

  • To a solution of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), and this compound (10 mmol) in ethanol (30 mL), a few drops of triethylamine are added as a catalyst.[12]

  • The mixture is refluxed for 6 hours.[12]

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • The product is washed with ethanol and dried.

  • Further purification is achieved by recrystallization from ethanol.[12]

Protocol 3: Nanoparticle-Catalyzed Synthesis using CuFe₂O₄

This protocol details the use of a reusable magnetic nanoparticle catalyst.[8]

Methodology:

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and CuFe₂O₄ nanoparticles (as specified in the original literature) is prepared in water.[8]

  • The reaction mixture is stirred at a specified temperature and for a specific duration (see Table 1).

  • Reaction completion is monitored by TLC.

  • The catalyst is separated from the reaction mixture using an external magnet.

  • The aqueous layer is decanted, and the crude product is obtained.

  • The product is purified by recrystallization from ethanol.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyranopyrazole derivatives using different catalytic methods.

EntryAldehydeCatalystSolventTemp. (°C)TimeYield (%)Reference
1BenzaldehydeNoneWaterRT3-11 min95[6]
24-ChlorobenzaldehydeSodium benzoateWater6030 min96[1]
34-NitrobenzaldehydeTriethylamineEthanolReflux6 h-[12]
43-NitrobenzaldehydeCuSnO₃:SiO₂Ethanol70-93[9]
5BenzaldehydeCuFe₂O₄ nanoparticlesWater--High[8]
64-HydroxybenzaldehydeSodium benzoateWater25-45[1]
7Aromatic aldehydesL-proline/γ-alumina----[10]
8Aromatic aldehydesPiperidineEthanolReflux2-2.5 h-[11]

Note: "-" indicates data not specified in the cited literature.

Biological Activities of Pyranopyrazole Derivatives

Pyranopyrazole derivatives synthesized from this compound have been evaluated for a variety of biological activities.

Biological ActivityDescriptionReferences
Antimicrobial Compounds have shown activity against various bacterial and fungal strains. For example, some derivatives exhibit moderate to good antibacterial activity against Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[1][2][3]
Anti-inflammatory Certain pyranopyrazole derivatives have demonstrated anti-inflammatory properties.[1][4]
Anticancer Some derivatives have been identified as potential anticancer agents, with some acting as inhibitors of human Chk1 kinase.[1]
Antioxidant Several synthesized compounds have been screened for their antioxidant potential and have shown good activity.[3]
Analgesic Analgesic properties have also been reported for this class of compounds.[1]

The diverse biological profile of pyranopyrazole derivatives makes them attractive scaffolds for further investigation and development in the field of medicinal chemistry and drug discovery. The synthetic protocols provided here offer efficient and accessible routes to these valuable compounds.

References

Application Notes and Protocols: 3-Methyl-2-pyrazolin-5-one in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a five-membered heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments.[1][2][3] Its chemical structure features an active methylene (B1212753) group (-CH2-) at the C4 position, which is highly reactive towards electrophiles. This reactivity makes it an excellent coupling component for the synthesis of vibrant and robust colorants, particularly azo dyes and pigments. These pyrazolone-based colorants are renowned for their bright yellow, orange, and red shades and find extensive applications in textiles, plastics, printing inks, and photography.[4][5] The versatility of the pyrazolone (B3327878) core allows for the tuning of color and performance properties through the introduction of various substituents.[6]

Core Synthesis Pathway: Azo Coupling

The primary method for producing dyes and pigments from this compound is through an azo coupling reaction. This process involves two main stages:

  • Diazotization: An aromatic primary amine is converted into a highly reactive diazonium salt by treating it with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

  • Coupling: The resulting diazonium salt acts as an electrophile and attacks the electron-rich C4 position of the this compound ring. This reaction is typically carried out in an alkaline medium to facilitate the formation of the enolate, which enhances the nucleophilicity of the C4 carbon.[7][8][9]

The general reaction yields a 4-arylazo-3-methyl-5-pyrazolone derivative, which constitutes the basic structure of many commercially important colorants.[10][11]

G cluster_diazotization 1. Diazotization cluster_coupling 2. Azo Coupling A Aromatic Amine (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B NaNO2, HCl 0-5 °C D Azo Pyrazolone Dye/Pigment B->D C This compound C->D Alkaline Medium (e.g., KOH, NaOH) Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dissolve Aromatic Amine in Acid C Cool Amine Solution to 0-5 °C A->C B Dissolve Pyrazolone in Alkaline Solution E Add Diazonium Salt to Pyrazolone Solution (Coupling) B->E D Add NaNO2 Solution (Diazotization) C->D D->E F Stir and Allow Precipitation E->F G Filter and Wash the Dye Product F->G H Dry and Recrystallize G->H I Characterize (FTIR, NMR, UV-Vis) H->I

References

Application Notes: The Utility of 3-Methyl-2-pyrazolin-5-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its unique chemical structure and reactivity make it an important intermediate in the pharmaceutical, dye, and pigment industries.[3] In the agrochemical sector, this compound and its derivatives are fundamental for the development of potent fungicides, insecticides, and herbicides, playing a significant role in modern crop protection.[3][4][5] This document outlines the application of this intermediate in synthesizing key agrochemicals, providing detailed experimental protocols and workflows for research and development professionals.

Key Applications in Agrochemical Synthesis

The pyrazolone (B3327878) ring system is a "privileged structure" in agrochemical discovery, frequently appearing in successful commercial products.[4] This is attributed to its ability to be extensively modified at various positions, allowing for the fine-tuning of biological activity against specific pests, weeds, and fungal pathogens.

Fungicide Synthesis: The Strobilurin Class

This compound is a precursor to pyrazole (B372694) intermediates used in the synthesis of succinate (B1194679) dehydrogenase inhibitor (SDHI) and strobilurin fungicides.[4] A prominent example is Pyraclostrobin (B128455) , a broad-spectrum strobilurin fungicide. The synthesis of Pyraclostrobin involves a key pyrazole intermediate, 1-(4-chlorophenyl)-3-hydroxypyrazole, which is structurally related to pyrazolones.[6][7]

The general pathway involves the synthesis of this pyrazole alcohol, followed by an etherification reaction with a substituted benzyl (B1604629) bromide derivative.[6][8]

Insecticide Synthesis: The Phenylpyrazole Class

Phenylpyrazole insecticides, such as Fipronil (B1672679) , represent another major class of agrochemicals derived from pyrazole intermediates.[9] Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects.[9][10] The synthesis of Fipronil involves building a complex, heavily substituted pyrazole core. While not directly starting from this compound, the core pyrazole synthesis principles are closely related, often involving the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent.[4][10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn. Hydrazine derivatives are toxic and should be handled with extreme care.[11]

Protocol 1: Synthesis of this compound Intermediate

This protocol describes the synthesis of the title intermediate via the cyclocondensation of a β-ketoester with hydrazine hydrate (B1144303), a method adapted from the Knorr pyrazole synthesis.[11][12][13]

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl acetoacetate (1.0 eq) in methanol.[12]

  • Initiate stirring and heat the mixture to approximately 50 °C.[12]

  • Slowly add hydrazine hydrate (1.0 eq) dropwise to the solution. The addition may be exothermic.[11][12]

  • After the addition is complete, increase the temperature to bring the mixture to reflux.[12]

  • Maintain the reflux for 2-4 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to 5-10 °C in an ice bath to facilitate product precipitation.[12]

  • Collect the solid product by suction filtration.[13]

  • Wash the filter cake with a small amount of ice-cold methanol to remove impurities.[12]

  • Dry the resulting white crystalline solid under vacuum to obtain pure this compound.[12]

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Methyl Acetoacetate in Methanol B Heat to 50°C A->B C Add Hydrazine Hydrate Dropwise B->C Start Reaction D Reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool in Ice Bath (5-10°C) E->F Reaction Complete G Filter Solid Product F->G H Wash with Cold Methanol G->H I Dry Under Vacuum H->I J This compound I->J Final Product

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Synthesis of Pyraclostrobin Fungicide

This protocol outlines a key etherification step in the synthesis of Pyraclostrobin, using a pyrazole alcohol intermediate.[6]

Materials:

  • 1-(4-chlorophenyl)-3-hydroxypyrazole

  • N-methoxy-N-(2-bromomethylphenyl)carbamate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Charge a reactor with 1-(4-chlorophenyl)-3-hydroxypyrazole (1.2 eq), potassium carbonate (1.5 eq), and acetone.[6]

  • Prepare a solution of N-methoxy-N-(2-bromomethylphenyl)carbamate (1.0 eq) in DMF.[6]

  • Heat the reactor contents to reflux temperature.[6]

  • Add the carbamate (B1207046) solution to the refluxing mixture and continue to reflux for approximately 7 hours.[6]

  • After the reaction, filter the mixture to remove inorganic salts.[6]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting solid residue completely in anhydrous methanol with stirring.[6]

  • Cool the methanol solution to induce crystallization of the final product.[6]

  • Filter, wash, and dry the light yellow solid to obtain Pyraclostrobin.[6]

Visualization of Pyraclostrobin Synthesis Pathway:

G A 1-(4-chlorophenyl)- 3-hydroxypyrazole R1 K₂CO₃, Acetone, DMF A->R1 B N-methoxy-N-(2-bromomethylphenyl) carbamate B->R1 C Pyraclostrobin R2 Reflux, 7h R1->R2 R2->C

Caption: Key etherification step in the synthesis of Pyraclostrobin.

Protocol 3: Synthesis of Fipronil Intermediate

This protocol describes a key oxidation step in the synthesis of Fipronil from its sulfide (B99878) precursor.[14][15]

Materials:

  • 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylthio)-1H-pyrazole-3-carbonitrile (Fipronil-sulfide)

  • Trifluoroacetic acid (TFA) or Trichloroacetic acid (TCA)[14][15]

  • Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the Fipronil-sulfide precursor (1.0 eq) in trifluoroacetic acid or a mixture of trichloroacetic acid and a melting point depressant like dichloroacetic acid.[14][15]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add hydrogen peroxide (a slight excess) to the stirred solution, maintaining the low temperature.[15]

  • The reaction can be carried out in a continuous laminar-flow reactor with a reaction time of approximately 9-10 minutes.[14]

  • After the reaction is complete, the mixture is typically quenched by pouring it into ice water, which precipitates the Fipronil product.[15]

  • The solid is then filtered, washed thoroughly with water until neutral, and dried.[15]

Visualization of Fipronil Synthesis Logic:

G Start Fipronil-Sulfide Precursor Process Oxidation of Sulfide to Sulfinyl Start->Process Reagent Oxidizing Agent (e.g., H₂O₂) Reagent->Process Solvent Solvent (e.g., TFA / TCA) Solvent->Process End Fipronil Process->End Forms

Caption: Logical relationship in the final oxidation step for Fipronil synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols found in the literature.

Table 1: Synthesis of this compound

Starting Material Reagent Solvent Yield Purity Melting Point (°C) Reference
Methyl acetoacetate Hydrazine hydrate Methanol 97.3% 99.9% (HPLC) 220-222 [12]

| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | 64% | - | 217 (lit), 202 (obs) |[13] |

Table 2: Synthesis of Pyraclostrobin

Key Intermediate Reagent Solvent Reaction Time Yield Purity Reference
1-(4-chlorophenyl)-pyrazolol N-methoxy-N-2-bromomethylphenylcarbamate DMF / Acetone 7 hours 83% 89.1% [6]

| N-hydroxy-N-2-[N-(p-chlorophenyl)pyrazole-3-oxymethyl]phenyl carbamate | - | Isopropanol | 1.7 hours (cryst.) | 85% | 98.1% |[7] |

Table 3: Synthesis of Fipronil

Precursor Oxidizing Agent Solvent Yield Purity Sulfone Impurity Reference
Fipronil-sulfide H₂O₂ Trichloroacetic acid 95% 92% (HPLC) - [15]

| Fipronil-sulfide | - | - | 75-90% | 95-97% | 0-0.5% |[16] |

References

Application Note: A Robust Protocol for the Synthesis of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone, is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents and dyes. Its derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and antifungal properties. This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound via the well-established condensation reaction of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303). The protocol is designed to be straightforward and reproducible, yielding a high-purity product.

Reaction Scheme

The synthesis proceeds through a cyclocondensation reaction between ethyl acetoacetate and hydrazine hydrate, as depicted below:

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Equipment:

  • Ethyl acetoacetate (C₆H₁₀O₃)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Absolute ethanol (B145695) (C₂H₅OH) or Methanol (B129727) (CH₃OH)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mmol of ethyl acetoacetate.

  • Solvent Addition: To the ethyl acetoacetate, add 40 mL of absolute ethanol (or methanol) and begin stirring.

  • Reagent Addition: Slowly add 100 mmol of hydrazine hydrate dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Once the addition of hydrazine hydrate is complete, heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for approximately 30-60 minutes to facilitate the crystallization of the product.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold absolute ethanol or methanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a moderate temperature.

Purification

The crude this compound can be further purified by recrystallization.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of hot absolute ethanol or methanol in a beaker.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Physical Properties
Molecular FormulaC₄H₆N₂O
Molecular Weight98.10 g/mol
AppearanceWhite to pale yellow crystalline powder
Melting Point220-224 °C
Reaction Conditions
Reaction Time1-3 hours
Reaction Temperature60-80 °C (Reflux)
Yield
Typical Yield64-97%
Spectroscopic Data
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, NH), 5.24 (s, 1H, CH), 2.10 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 172.5 (C=O), 155.6 (C=N), 41.4 (CH₂), 16.9 (CH₃)
IR (KBr, cm⁻¹) 3350 (N-H), 3060 (C-H), 1740 (C=O)
Mass Spec (m/z) 98 [M]⁺

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reagents Ethyl Acetoacetate + Hydrazine Hydrate + Ethanol/Methanol Start->Reagents Reaction Reflux (1-3 h) Reagents->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Purification Recrystallization (Optional) Drying->Purification Product This compound Drying->Product Crude Purification->Product Pure

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

  • Ethyl acetoacetate: Combustible liquid. Keep away from heat and open flames.[1][2][3][4]

  • Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8] Causes severe skin burns and eye damage.[6][8] May cause an allergic skin reaction and is a suspected carcinogen.[6][8] Handle with extreme caution and avoid exposure.

  • Ethanol/Methanol: Flammable liquids. Keep away from ignition sources.

Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Analysis of 3-Methyl-2-pyrazolin-5-one and its Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Methyl-2-pyrazolin-5-one is a heterocyclic compound that serves as a key building block in the synthesis of various pharmaceuticals and dyes. Its derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of products. This document provides detailed application notes and protocols for the TLC analysis of this compound and its reactions, enabling researchers to effectively monitor reaction conversion and product formation.

I. Experimental Protocols

A. Materials and Reagents
B. Protocol for TLC Analysis
  • Plate Preparation:

    • Handle TLC plates carefully by the edges to avoid contamination.

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the plate.

    • Mark the positions for spotting the samples along the origin line, ensuring sufficient space between spots.

  • Sample Preparation and Spotting:

    • Dissolve a small amount of the reaction mixture or pure compound in a volatile solvent (e.g., ethanol, ethyl acetate).

    • Using a capillary tube or micropipette, apply a small spot of the prepared sample onto the marked position on the origin line.

    • Allow the solvent to evaporate completely between applications to keep the spot size small and concentrated.

  • Development of the Chromatogram:

    • Pour the chosen solvent system (mobile phase) into a developing chamber to a depth of about 0.5 cm.

    • Line the inside of the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate.

    • Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Examine the dried plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against the fluorescent background.[1][2] Circle the spots with a pencil as they will disappear when the light is removed.[1]

    • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine.[1][3] Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[1] This method is semi-destructive, and the spots may fade over time.[1]

    • Chemical Stains:

      • p-Anisaldehyde Stain: Excellent for visualizing a wide range of functional groups.[3]

      • 2,4-Dinitrophenylhydrazine (DNPH) Stain: Specifically used for visualizing aldehydes and ketones, which will appear as yellow to orange spots.[3]

      • Ferric Chloride (FeCl₃) Stain: Useful for the detection of phenols.[3]

  • Calculation of Rf Value:

    • The Retention factor (Rf) is a key parameter for compound identification and is calculated using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Measure the distance from the origin to the center of the spot and from the origin to the solvent front.

C. Protocol for Monitoring the Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of ethyl acetoacetate with hydrazine hydrate.[4][5]

  • Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate and absolute ethanol. Add hydrazine hydrate dropwise while stirring. The reaction can be gently heated.[4]

  • Reaction Monitoring by TLC:

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Spot the aliquot on a TLC plate alongside spots of the starting materials (ethyl acetoacetate and hydrazine hydrate) for comparison.

    • Develop the TLC plate using a suitable solvent system, for example, Ethyl acetate: Petroleum ether (4:1).

    • Visualize the spots under UV light or with an appropriate stain.

    • The progress of the reaction can be monitored by observing the disappearance of the starting material spots and the appearance and intensification of the product spot (this compound). The reaction is considered complete when the starting material spot is no longer visible.[4][5]

II. Data Presentation

The following tables summarize the reported Rf values for this compound and some of its derivatives in a common solvent system. These values can serve as a reference for identifying these compounds.

Table 1: Rf Values of this compound and its Derivatives.

CompoundSolvent System (v/v)Rf ValueReference
This compoundEthyl acetate: Petroleum ether (4:1)0.75[4]
(4Z)-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-oneEthyl acetate: Petroleum ether (4:1)0.78[4][5]
(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneEthyl acetate: Petroleum ether (4:1)0.74[4][5]
(4Z)-4-(2-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneEthyl acetate: Petroleum ether (4:1)0.60[4][5]
5-Methyl-4-(3-phenylprop-2-en-1-ylidene)-2,4-dihydro-3H-pyrazol-3-oneEthyl acetate: Petroleum ether (4:1)0.60[4]
(4Z)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-oneEthyl acetate: Petroleum ether (4:1)0.62[4][5]

III. Visualizations

Reaction_Monitoring_Workflow cluster_synthesis Synthesis of this compound cluster_tlc TLC Analysis start Start: Mix Ethyl Acetoacetate and Hydrazine Hydrate reaction Reaction in Progress start->reaction sampling Take Aliquot at Time Intervals reaction->sampling Monitoring end End: Reaction Completion reaction->end Product Formation sampling->reaction spotting Spot Reaction Mixture and Standards on TLC Plate sampling->spotting development Develop Plate in Solvent System spotting->development visualization Visualize Spots (UV, Iodine, etc.) development->visualization analysis Analyze Chromatogram (Rf Values, Spot Intensity) visualization->analysis analysis->reaction Decision: Continue or Stop Reaction

Caption: Workflow for monitoring the synthesis of this compound using TLC.

TLC_Protocol_Flowchart prep 1. Plate Preparation (Draw Origin Line) sample 2. Sample Preparation & Spotting (Dissolve and Apply Sample) prep->sample develop 3. Chromatogram Development (Equilibrate Chamber, Develop Plate) sample->develop visualize 4. Visualization (UV Light, Iodine, Stains) develop->visualize calculate 5. Rf Value Calculation visualize->calculate

Caption: Step-by-step protocol for performing Thin-Layer Chromatography.

References

Application Note: A Robust Protocol for the Synthesis of Edaravone via Knorr Pyrazole Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent antioxidant and free radical scavenger used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2] This document provides a detailed protocol for the synthesis of Edaravone from its pyrazolone (B3327878) precursor, which is formed in situ via the classical Knorr pyrazole (B372694) synthesis.[1][3][4] The method involves the condensation of phenylhydrazine (B124118) and ethyl acetoacetate (B1235776). This protocol is established, high-yielding, and suitable for laboratory-scale synthesis.[1] Included are step-by-step experimental procedures, a summary of quantitative data from various synthetic approaches, and a workflow diagram for clarity.

Reaction Scheme

The synthesis of Edaravone is achieved through the condensation reaction between phenylhydrazine and ethyl acetoacetate. The reaction proceeds via a hydrazone intermediate, followed by intramolecular cyclization and elimination of ethanol (B145695) and water to form the stable pyrazolone ring.[1][3]

Reaction: Phenylhydrazine + Ethyl Acetoacetate → Edaravone + Ethanol + Water

Experimental Protocols

This protocol is adapted from established and validated laboratory procedures.[1][3]

Materials and Reagents
  • Phenylhydrazine

  • Ethyl acetoacetate

  • Ethanol (95% or absolute)

  • Diethyl ether

  • Acetic acid (optional, as catalyst)

  • n-Hexane (optional, for precipitation)

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker (100 mL)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice-water bath

Safety Precautions
  • Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Diethyl Ether: Extremely flammable. Ensure no open flames or spark sources are present during use.[1]

  • The initial reaction between phenylhydrazine and ethyl acetoacetate is slightly exothermic.[3]

Synthesis of Crude Edaravone
  • In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol).[1]

  • Slowly and carefully, add an equimolar amount of phenylhydrazine (1.25 mL, 12.5 mmol) to the flask in a fume hood.[3]

  • Assemble a reflux condenser on the flask.

  • Heat the mixture using a heating mantle or water bath to a temperature of 135-145 °C and maintain reflux for 60 minutes. The mixture will become a viscous, heavy syrup.[1][3]

  • After heating, remove the heat source and allow the flask to cool slightly.

  • Transfer the hot syrup into a 100 mL beaker and cool it thoroughly in an ice-water bath.[1]

  • To induce precipitation, add 2 mL of diethyl ether and stir the mixture vigorously with a glass rod until a solid powder forms.[1][3] If the product separates as an oil, vigorous stirring is crucial.[4]

  • Continue adding diethyl ether in small portions (up to a total of 8-10 mL) while stirring to ensure complete precipitation of the crude product.[1]

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.[1]

  • Wash the solid on the filter with a small amount of cold diethyl ether to remove residual impurities.[1]

  • Allow the crude product to air dry on the filter paper.

Purification by Recrystallization
  • Transfer the crude, dried Edaravone to a beaker.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid. Be cautious not to add an excess of solvent, as this will result in lower recovery yields.[4]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice-water bath to maximize the formation of crystals.[1]

  • Collect the purified white or off-white crystals by vacuum filtration.[1]

  • Wash the crystals with a small portion of cold ethanol.[1]

  • Dry the purified product completely in a desiccator or vacuum oven. The expected melting point is 125–127 °C.[3]

Data Presentation

The synthesis of Edaravone has been reported under various conditions. The following table summarizes quantitative data from different methods.

PrecursorsSolvent/CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Phenylhydrazine, Ethyl acetoacetateNone (Neat)135–1451Very GoodN/AThe Royal Society of Chemistry[3]
Phenylhydrazine, Methyl acetoacetateDehydrated AlcoholRefluxN/A65N/APatent US4857542 (cited in[5])
Phenylhydrazine, Methyl acetoacetateAcetic Acid50N/A86N/APatent WO2006/71730 (cited in[5])
Phenylhydrazine, Methyl acetoacetateEthanol / Acetic Acid75–80194.299.39Patent CN102180834A[5]
Phenylhydrazine, Ethyl acetoacetateNone (Microwave-assisted)N/A4 min82N/APal et al., 2008 (cited in[6])
Phenylhydrazine, Ethyl acetoacetateContinuous Flow (Ethanol)High TempN/A88.499.95ACS Publications[2]

N/A: Not available in the cited source.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of Edaravone.

Edaravone_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start_material start_material process_step process_step intermediate_product intermediate_product final_product final_product purification_step purification_step reagent1 Phenylhydrazine reaction Reflux (135-145°C, 1h) reagent1->reaction reagent2 Ethyl Acetoacetate reagent2->reaction cooling Cooling (Ice Bath) reaction->cooling precipitation Precipitation (Diethyl Ether) cooling->precipitation filtration1 Vacuum Filtration precipitation->filtration1 crude Crude Edaravone filtration1->crude dissolution Dissolve in Hot Ethanol crude->dissolution crystallization Crystallization (Cooling) dissolution->crystallization filtration2 Vacuum Filtration crystallization->filtration2 drying Drying filtration2->drying pure Purified Edaravone drying->pure

Caption: Workflow for the synthesis and purification of Edaravone.

References

Application Notes: The Utility of 3-Methyl-2-pyrazolin-5-one in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-2-pyrazolin-5-one, also known as edaravone (B1671096) in its 1-phenyl substituted form, is a highly versatile five-membered heterocyclic scaffold. Its unique structural feature, an active methylene (B1212753) group flanked by two carbonyl groups (in its keto-enol tautomeric forms), makes it an exceptional building block in organic synthesis. Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a final product containing the essential parts of all components, are particularly well-suited for this scaffold.[1][2] MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors, making them a cornerstone of green chemistry and drug discovery.[2] This document outlines key applications and detailed protocols for the use of this compound in the synthesis of medicinally relevant heterocyclic compounds.

Application Note 1: Synthesis of Pyrano[2,3-c]pyrazole Derivatives

The synthesis of pyrano[2,3-c]pyrazoles is one of the most prominent applications of this compound in MCRs. This reaction typically proceeds as a four-component condensation of an aromatic aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and a hydrazine (B178648) (such as hydrazine hydrate (B1144303) or phenylhydrazine).[3][4] Alternatively, pre-formed this compound can be used in a three-component reaction with an aldehyde and malononitrile.[5] The resulting pyranopyrazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8] The reaction can be catalyzed by various agents, including bases, acids, and nanocatalysts, and can be accelerated using unconventional energy sources like microwave and ultrasound irradiation.[3][5]

Data Presentation: Synthesis of Pyrano[2,3-c]pyrazoles under Various Catalytic Conditions
EntryAldehydeCatalystSolventConditionsTimeYield (%)Reference
1Benzaldehyde (B42025)Piperidine (B6355638)Ethanol (B145695)Reflux2 h92[3]
24-Cl-BenzaldehydeSnCl₂None80 °C (Conventional)1.4 h80[3]
34-Cl-BenzaldehydeSnCl₂NoneMicrowave (MW)25 min88[3]
44-NO₂-BenzaldehydeCuSnO₃:SiO₂Ethanol70 °C35 min95[5]
5BenzaldehydeY₃Fe₅O₁₂ (YIG)None80 °C20 min96[3]
64-MeO-BenzaldehydeMn/ZrO₂H₂O/EtOHUltrasound10 min98[3]
7BenzaldehydeImidazoleWaterReflux5 h85[4]
Experimental Protocol: Piperidine-Catalyzed Synthesis of 6-Amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from methodologies employing basic catalysts for the three-component synthesis of pyranopyrazoles.[3][5]

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1.74 g, 10 mmol), 4-chlorobenzaldehyde (B46862) (1.40 g, 10 mmol), and malononitrile (0.66 g, 10 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The structure can be confirmed by spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR.

Visualization: Proposed Reaction Mechanism

G Mechanism for Pyrano[2,3-c]pyrazole Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Tautomerization Aldehyde Ar-CHO Knoevenagel_Intermediate Ar-CH=C(CN)₂ Aldehyde->Knoevenagel_Intermediate + Malononitrile (Base cat.) Malononitrile CH₂(CN)₂ Michael_Adduct Michael Adduct Intermediate Knoevenagel_Intermediate->Michael_Adduct + Pyrazolone (B3327878) Pyrazolone This compound (Enolate form) Pyrazolone->Michael_Adduct Final_Product Pyrano[2,3-c]pyrazole Michael_Adduct->Final_Product Intramolecular Cyclization & Tautomerization

Caption: A proposed mechanism for the base-catalyzed synthesis of pyranopyrazoles.

Application Note 2: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

Spirocyclic compounds, characterized by two rings connected through a single common atom, are of significant interest in drug development due to their rigid three-dimensional structures. This compound is a key reactant in the four-component synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This reaction involves the condensation of isatin (B1672199) (a substituted indole-2,3-dione), malononitrile, a β-ketoester, and hydrazine hydrate.[9][10] The reaction proceeds efficiently in aqueous media, highlighting its green chemistry credentials.

Data Presentation: Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives
EntryIsatin Derivativeβ-KetoesterCatalystSolventTime (h)Yield (%)Reference
1IsatinEthyl acetoacetate (B1235776)PiperidineWater595[9]
25-Br-IsatinEthyl acetoacetatePiperidineWater597[9]
35-NO₂-IsatinEthyl acetoacetatePiperidineWater592[9]
4IsatinMethyl acetoacetatePiperidineWater594[9]
5IsatinEthyl acetoacetateNoneEtOH/H₂O0.07 (4 min)91[9]
Experimental Protocol: Synthesis of 5'-Amino-3'-methyl-2-oxo-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-6'-carbonitrile

This protocol is based on the piperidine-catalyzed four-component synthesis in water.[9]

  • Reaction Setup: In a 100 mL flask, combine isatin (1.47 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydrazine hydrate (0.5 mL, 10 mmol) in water (30 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 5 hours.

  • Product Isolation: The formation of a solid precipitate will be observed. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum to yield the pure spiro compound.

Visualization: Experimental Workflow

G Workflow for Spiro-Pyranopyrazole Synthesis Start Starting Materials Reagents Isatin Malononitrile Ethyl Acetoacetate Hydrazine Hydrate Start->Reagents Mixing Combine in Water Reagents->Mixing Catalysis Add Piperidine Catalyst Mixing->Catalysis Stirring Stir at Room Temp (5 hours) Catalysis->Stirring Precipitation Product Precipitates Stirring->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water & Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying End Pure Spiro Product Drying->End

Caption: One-pot workflow for the synthesis of spiro[indoline-pyranopyrazole].

Application Note 3: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This reaction showcases the utility of the active methylene group of the pyrazolone core in a tandem Knoevenagel-Michael addition reaction. An aromatic aldehyde first undergoes a Knoevenagel condensation with one molecule of 3-methyl-1-phenyl-2-pyrazolin-5-one. The resulting intermediate then acts as a Michael acceptor for a second molecule of the pyrazolone, yielding the bis-heterocyclic product.[11][12] This synthesis can be considered a pseudo-five-component reaction if the pyrazolone itself is generated in situ from phenylhydrazine (B124118) and a β-ketoester.[11] These bis(pyrazolyl)methane derivatives are investigated for various pharmacological activities.

Data Presentation: Synthesis of 4,4'-(Arylmethylene)bis(pyrazol-5-ols)
EntryAldehydeCatalystSolventConditionsTime (min)Yield (%)Reference
14-Cl-BenzaldehydeNone (Catalyst-free)None120 °C1095[12]
24-MeO-BenzaldehydeNone (Catalyst-free)NoneMW (300W)392[12]
3BenzaldehydeK₂CO₃MeCNRoom Temp2096[11]
44-NO₂-BenzaldehydeK₂CO₃MeCNRoom Temp2598[11]
52-Cl-BenzaldehydeK₂CO₃MeCNRoom Temp3090[11]
Experimental Protocol: Catalyst-Free Synthesis of 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

This protocol is based on the solvent-free thermal method.[12]

  • Reaction Mixture: In a glass test tube, thoroughly mix 3-methyl-1-phenyl-2-pyrazolin-5-one (3.48 g, 20 mmol) and benzaldehyde (1.06 g, 10 mmol). The molar ratio of pyrazolone to aldehyde is 2:1.

  • Reaction: Heat the mixture in a pre-heated oil bath at 120°C for 10-15 minutes. The mixture will melt and then solidify.

  • Cooling and Purification: Remove the tube from the oil bath and let it cool to room temperature. Add ethanol (15 mL) to the solid mass and break it up with a spatula.

  • Isolation: Collect the solid product by filtration, wash with a small amount of ethanol, and dry. The product is often pure enough for characterization without further recrystallization.

Visualization: Logical Reaction Scheme

G Stoichiometry of Bis(pyrazol-5-ol) Synthesis cluster_reactants Reactants (2:1 Ratio) Pyrazolone1 Pyrazolone (Molecule 1) Product 4,4'-(Arylmethylene) bis(pyrazol-5-ol) Pyrazolone1->Product Aldehyde Aromatic Aldehyde Aldehyde->Product Pyrazolone2 Pyrazolone (Molecule 2) Pyrazolone2->Product

Caption: Logical relationship of reactants for bis(pyrazol-5-ol) synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Methyl-2-pyrazolin-5-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound.

Q1: My yield of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Here’s a breakdown of potential causes and solutions:

  • Purity of Starting Materials: Impurities in either ethyl acetoacetate (B1235776) or hydrazine (B178648) hydrate (B1144303) can lead to side reactions and significantly reduce the yield of the desired product.[1]

    • Troubleshooting:

      • Ensure you are using high-purity reagents. Ethyl acetoacetate should be colorless and free from acetic acid.[2] Hydrazine hydrate quality can also degrade over time; using a freshly opened bottle is recommended.[3]

      • Discoloration of the reaction mixture (to yellow or red) can indicate impurities in the hydrazine starting material.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in maximizing yield.

    • Troubleshooting:

      • Temperature: The reaction is often performed at elevated temperatures. One optimized procedure suggests maintaining the reaction temperature at 60°C, while another recommends 80°C.[1][4] A patent describes heating to 50°C and then refluxing for 3 hours to achieve a high yield.[5] It is crucial to control the temperature, as excessive heat can lead to degradation.[1]

      • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.[1] Reaction times can vary from 1 hour to 3 hours or more depending on the specific protocol.[1][4][5]

      • Solvent: While the reaction can be run neat, using a solvent like absolute ethanol (B145695) or methanol (B129727) is common.[4][5]

  • Incorrect Stoichiometry: The molar ratio of the reactants is a critical parameter.

    • Troubleshooting: While a 1:1 molar ratio of ethyl acetoacetate to hydrazine hydrate is standard, a slight excess of hydrazine hydrate (e.g., 1:1.01 to 1:1.2) has been shown to improve yields by driving the reaction to completion.[1][5]

  • pH Control: The pH of the reaction medium can influence the reaction rate and the formation of byproducts.

    • Troubleshooting: Acid catalysis is generally beneficial for the initial hydrazone formation and subsequent cyclization. However, highly acidic conditions can promote side reactions.[1] Some protocols use a solvent like absolute ethanol without the addition of an acid or base.[4]

Q2: I am observing the formation of unexpected side products. What are they and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of this compound.

  • Common Side Products: The primary side reactions often involve impurities in the starting materials or suboptimal reaction conditions.[1] With unsymmetrical dicarbonyl compounds, the formation of regioisomers is a possibility, though less of a concern with the symmetrical ethyl acetoacetate.[1]

  • Minimizing Side Products:

    • Use Pure Reagents: As mentioned above, the purity of ethyl acetoacetate and hydrazine hydrate is paramount.

    • Optimize Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired product.

    • Control Reactant Addition: Some protocols recommend the dropwise addition of hydrazine hydrate to the ethyl acetoacetate solution to better control the reaction exotherm and minimize side reactions.[4]

Q3: What is the best way to purify the synthesized this compound?

A3: The purification of this compound is typically straightforward.

  • Crystallization: The product often precipitates from the reaction mixture upon cooling, especially in an ice bath.[4]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as hot 95% ethanol or by washing with cold alcohol or diethyl ether.[1][4]

  • Filtration: The purified solid product can be collected by vacuum filtration using a Büchner funnel.[1]

Q4: My final product is off-color. What could be the cause?

A4: An off-color product (typically yellow or reddish) is often due to impurities.

  • Source of Color: The discoloration can arise from impurities present in the hydrazine starting material.[1]

  • Troubleshooting:

    • Ensure the use of high-purity hydrazine hydrate.

    • Proper purification of the final product through recrystallization should yield a white to off-white crystalline solid.[5]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound

Ethyl Acetoacetate (molar eq.)Hydrazine Hydrate (molar eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
11Absolute Ethanol60164[4]
11.01Methanol50 then reflux397.3[5]
11.2Not specified803Optimized[1]

Experimental Protocols

Protocol 1: Synthesis of this compound in Ethanol

This protocol is adapted from a literature procedure.[4]

Materials:

  • Ethyl acetoacetate (100 mM)

  • Hydrazine hydrate solution (100 mM in 40 mL absolute ethanol)

  • Absolute ethanol

  • 250 mL round-bottom flask

  • Stirring apparatus

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Place 100 mM of ethyl acetoacetate into a 250 mL round-bottom flask.

  • With continuous stirring, add the 100 mM hydrazine hydrate solution dropwise to the ethyl acetoacetate.

  • Maintain the temperature of the reaction mixture at 60°C using a heating mantle or water bath.

  • Continue stirring the reaction mixture at 60°C for 1 hour.

  • After 1 hour, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product using a Büchner funnel under vacuum.

  • Wash the collected solid with a small amount of cold absolute ethanol.

  • Recrystallize the crude product from hot absolute ethanol to obtain pure this compound.

Protocol 2: High-Yield Synthesis of this compound in Methanol

This protocol is based on a patented procedure with a reported high yield.[5]

Materials:

  • Methyl acetoacetate (0.8 mol, 92.8 g)

  • Hydrazine hydrate (0.808 mol, 40.4 g)

  • Methanol (96.5 mL)

  • Reaction apparatus with stirring and reflux capabilities

  • Nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

Procedure:

  • To the reaction apparatus, add 96.5 mL of methanol and 92.8 g of methyl acetoacetate. Stir the mixture and heat to 50°C.

  • Introduce nitrogen gas into the reaction apparatus for 10-30 minutes to create an inert atmosphere.

  • Add 40.4 g of hydrazine hydrate dropwise over a period of 15 minutes.

  • After the addition is complete, continue passing nitrogen through the apparatus for another 5-15 minutes.

  • Increase the temperature to bring the reaction mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, cool the mixture to 5-10°C in an ice bath over 55-60 minutes to precipitate the product.

  • Collect the solid product by suction filtration.

  • Wash the filter cake twice with ice-cold methanol.

  • Dry the product to obtain 3-methyl-5-pyrazolone as a white crystalline solid.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Ethyl_Acetoacetate Ethyl Acetoacetate Mixing Mix Reactants (Solvent: Ethanol/Methanol) Ethyl_Acetoacetate->Mixing Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Mixing Heating Heat to 60-80°C or Reflux Mixing->Heating Stirring Stir for 1-3 hours Heating->Stirring Cooling Cool in Ice Bath Stirring->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallize Washing->Recrystallization Drying Dry Final Product Recrystallization->Drying Final_Product Final_Product Drying->Final_Product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield Observed Check_Purity Are Starting Materials Pure? Low_Yield->Check_Purity Check_Conditions Are Reaction Conditions Optimal? Check_Purity->Check_Conditions Yes Use_Pure_Reagents Use High-Purity Reagents Check_Purity->Use_Pure_Reagents No Check_Stoichiometry Is Stoichiometry Correct? Check_Conditions->Check_Stoichiometry Yes Optimize_Temp_Time Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp_Time No Check_Completion Did the Reaction Go to Completion? Check_Stoichiometry->Check_Completion Yes Adjust_Stoichiometry Use Slight Excess of Hydrazine Hydrate Check_Stoichiometry->Adjust_Stoichiometry No Monitor_TLC Monitor Reaction by TLC Check_Completion->Monitor_TLC No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Methyl-2-pyrazolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the condensation of ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate (B1144303)?

A1: The primary impurities encountered during this synthesis include:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and hydrazine hydrate.

  • Regioisomer: 5-Methyl-2-pyrazolin-5-one is a common byproduct due to the alternative cyclization pathway.

  • Colored Impurities: Often yellow or reddish hues can form, which are generally attributed to side reactions involving hydrazine.[1]

Q2: How can I minimize the formation of the 5-Methyl-2-pyrazolin-5-one regioisomer?

A2: The formation of the regioisomeric mixture is a known challenge in the Knorr pyrazole (B372694) synthesis.[2] While complete elimination can be difficult, optimizing reaction conditions can favor the desired product. Factors such as temperature, solvent, and the rate of addition of reactants can influence the regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to dramatically increase regioselectivity in some pyrazole syntheses.[2]

Q3: My final product has a yellow or reddish tint. How can I remove these colored impurities?

A3: Discoloration is a frequent observation, particularly when using hydrazine salts.[1] These colored byproducts can often be removed during the purification process. Washing the crude product with a non-polar solvent or recrystallization from a suitable solvent system like ethanol-water is typically effective.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help mitigate the formation of some colored impurities that may arise from oxidative processes.[1]

Q4: What are the recommended analytical techniques to assess the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative technique to determine the purity and quantify impurities. A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (with an acid modifier like phosphoric or formic acid) is a common setup.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the desired product and identify impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your synthesis.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Troubleshooting Steps
The reaction does not go to completion, as indicated by TLC analysis showing significant amounts of starting materials.Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated for an adequate duration at the recommended temperature (e.g., reflux in ethanol). Monitor the reaction progress by TLC until the starting materials are consumed.
A significant amount of an unexpected byproduct is observed.Formation of the regioisomer (5-Methyl-2-pyrazolin-5-one) or other side products.Optimize reaction conditions to improve regioselectivity (see FAQ Q2). Purify the crude product using column chromatography or recrystallization to isolate the desired isomer.
Product is lost during workup and purification.The product has some solubility in the washing solvents.Use ice-cold solvents for washing the precipitated product to minimize solubility losses. Optimize the recrystallization solvent system to maximize recovery.
Issue 2: Presence of Impurities in the Final Product
Symptom Possible Cause Troubleshooting Steps
The ¹H NMR spectrum shows unexpected peaks, or the HPLC chromatogram displays multiple peaks.Presence of unreacted starting materials, the regioisomer, or other byproducts.Refer to the Impurity Identification and Removal section below for detailed protocols on identifying and removing specific impurities.
The product is discolored (yellow or reddish).Formation of colored impurities from hydrazine side reactions.Recrystallize the product from an ethanol (B145695)/water mixture. For stubborn coloration, treatment with activated carbon during recrystallization may be effective. Performing the reaction under an inert atmosphere can also prevent the formation of some colored impurities.[1]

Impurity Identification and Removal

This table summarizes the common impurities, their typical analytical signatures, and recommended removal protocols.

Impurity Identification Methods Removal Protocol
Unreacted Hydrazine Hydrate TLC: May show a baseline spot that can be visualized with a ninhydrin (B49086) stain. Odor: A distinct amine-like odor in the crude product.Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic hydrazine will form a water-soluble salt and be extracted into the aqueous layer.
Unreacted Ethyl Acetoacetate GC-MS: Can be identified by its characteristic mass spectrum. ¹H NMR: Presence of signals corresponding to the ethyl group (triplet and quartet) and the acetyl methyl group.Recrystallization: Ethyl acetoacetate is typically a liquid at room temperature and will be removed during the recrystallization of the solid this compound from a suitable solvent like an ethanol/water mixture.[3]
5-Methyl-2-pyrazolin-5-one (Regioisomer) HPLC: Will likely have a different retention time compared to the desired product. ¹H NMR & ¹³C NMR: Will show a different set of chemical shifts due to the different substitution pattern on the pyrazolone (B3327878) ring.Fractional Recrystallization or Column Chromatography: Due to the similar physical properties, separation can be challenging. Careful fractional recrystallization from a solvent system like ethanol/water may enrich the desired isomer. For more difficult separations, column chromatography on silica (B1680970) gel using a solvent gradient (e.g., hexane/ethyl acetate) may be necessary.
Colored Impurities Visual Inspection: Yellow to reddish discoloration of the product.Recrystallization: Often effectively removed by recrystallization from ethanol or an ethanol/water mixture.[3] Washing the crude solid with a non-polar solvent before recrystallization can also be beneficial.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the following steps:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by TLC.[3]

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization.[3]

Purification by Recrystallization from Ethanol/Water
  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • Slowly add hot water to the solution until turbidity persists.

  • If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated briefly and then filtered hot to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.

Visualization of the Synthesis and Impurity Formation

The following diagrams illustrate the reaction pathway and the logical flow for troubleshooting common issues.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Impurities EAA Ethyl Acetoacetate PROD This compound EAA->PROD Reaction ISO 5-Methyl-2-pyrazolin-5-one (Regioisomer) EAA->ISO Side Reaction HYD Hydrazine Hydrate HYD->PROD HYD->ISO COL Colored Impurities HYD->COL Side Reaction

Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.

Troubleshooting_Workflow start Synthesis Complete (Crude Product) purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Is Purity > 98%? purity_check->is_pure end Final Product is_pure->end Yes troubleshoot Identify Impurities is_pure->troubleshoot No unreacted_sm Unreacted Starting Materials? troubleshoot->unreacted_sm regioisomer Regioisomer Present? unreacted_sm->regioisomer No acid_wash Perform Acidic Wash unreacted_sm->acid_wash Yes (Hydrazine) recrystallize1 Recrystallize unreacted_sm->recrystallize1 Yes (EAA) colored Colored Impurities? regioisomer->colored No column_chrom Column Chromatography regioisomer->column_chrom Yes colored->purity_check No recrystallize2 Recrystallize with Activated Carbon colored->recrystallize2 Yes acid_wash->purity_check recrystallize1->purity_check column_chrom->purity_check recrystallize2->purity_check

Caption: A logical workflow for troubleshooting and purifying the crude product of this compound synthesis.

References

Technical Support Center: Synthesis of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-pyrazolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and established method for synthesizing this compound is the condensation reaction between a β-ketoester, typically ethyl acetoacetate (B1235776) or methyl acetoacetate, and hydrazine (B178648) hydrate (B1144303).[1][2] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolinone ring.[3]

Q2: What are the expected tautomeric forms of this compound?

A2: this compound can exist in three tautomeric forms: the CH-form, the OH-form (enolic), and the NH-form (amide). The equilibrium between these forms can be influenced by the solvent and pH. Understanding the tautomerism is crucial for accurate characterization of the product.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors, including the purity of starting materials (especially hydrazine hydrate, which can degrade), suboptimal reaction temperature and time, incorrect stoichiometry, and improper pH control. Inadequate mixing can also lead to localized side reactions.

Q4: The reaction mixture develops a strong color (yellow, orange, or red). Is this normal?

A4: The development of some color can be normal, but a deep or intense color often indicates the formation of impurities, which may arise from the degradation or side reactions of hydrazine. These colored byproducts can complicate the purification process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Strategy Expected Outcome
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature as needed. Optimal conditions are often reported around 80°C for 3 hours.[4]Increased consumption of starting materials and higher yield of the product.
Suboptimal Stoichiometry - Use a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) to ensure complete conversion of the ethyl acetoacetate.[4]Drives the reaction towards the product, minimizing unreacted starting material.
Improper pH - The reaction is typically carried out under neutral or slightly acidic conditions. If the reaction medium is too acidic or basic, it can promote side reactions like hydrolysis of the ester.Improved selectivity for the desired cyclization reaction.
Impure Reagents - Use freshly distilled or high-purity ethyl acetoacetate and hydrazine hydrate. Hydrazine hydrate is particularly susceptible to degradation.Minimizes the formation of side products and improves the overall yield and purity.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Side Reaction Troubleshooting Strategy Expected Outcome
Double Condensation (Azine Formation) - Maintain a strict 1:1 or slight excess of hydrazine stoichiometry. Avoid a large excess of ethyl acetoacetate.Reduces the formation of the azine byproduct.
Reaction with Two Equivalents of Hydrazine - Control the stoichiometry of hydrazine carefully.Prevents the formation of the di-hydrazide derivative.
Hydrolysis of Ethyl Acetoacetate - Ensure the reaction is not conducted under strongly acidic or basic conditions for extended periods, especially at elevated temperatures.Minimizes the loss of the starting ester to hydrolysis.
Formation of Colored Impurities - Use high-purity hydrazine hydrate.- Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of hydrazine.A cleaner reaction profile with less coloration, simplifying purification.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common literature methods.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in ethanol.

  • Slowly add hydrazine hydrate to the solution with continuous stirring. A slight exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or water to obtain pure this compound.

Reaction Pathways and Side Reactions

Main Reaction Pathway

The synthesis of this compound proceeds through a two-step mechanism:

  • Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl of ethyl acetoacetate to form a hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the pyrazolinone ring.

Main Reaction Pathway Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Intermediate Hydrazone Intermediate Ethyl Acetoacetate->Hydrazone Intermediate + Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate This compound This compound Hydrazone Intermediate->this compound - Ethanol

Main synthetic route to this compound.
Common Side Reactions

Understanding the potential side reactions is crucial for troubleshooting and optimizing the synthesis.

Side Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Azine Formation cluster_side2 Side Reaction 2: Dihydrazide Formation cluster_side3 Side Reaction 3: Hydrolysis Ethyl Acetoacetate Ethyl Acetoacetate Hydrazone Intermediate Hydrazone Intermediate Ethyl Acetoacetate->Hydrazone Intermediate + Hydrazine Dihydrazide Dihydrazide Ethyl Acetoacetate->Dihydrazide + 2 Hydrazine Acetoacetic Acid Acetoacetic Acid Ethyl Acetoacetate->Acetoacetic Acid + H2O Product This compound Hydrazone Intermediate->Product Azine Byproduct Azine Byproduct Hydrazone Intermediate->Azine Byproduct + Ethyl Acetoacetate

Potential side reactions in the synthesis.
Troubleshooting Logic Flow

This workflow can help diagnose and resolve common issues during the synthesis.

Troubleshooting Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Side Reactions Occurring check_purity->side_reactions Yes success Successful Synthesis check_purity->success No optimize_conditions Optimize: Time, Temp, Stoichiometry incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity side_reactions->check_reagents optimize_conditions->start adjust_purification Adjust Purification Method check_reagents->adjust_purification adjust_purification->start end End success->end

A logical workflow for troubleshooting the synthesis.

References

How to remove unreacted hydrazine from pyrazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for pyrazolone (B3327878) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of unreacted hydrazine (B178648) during pyrazolone synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine from my pyrazolone synthesis?

A: Hydrazine is a highly toxic and potentially carcinogenic substance.[1] Regulatory bodies often have strict limits on the presence of genotoxic impurities in pharmaceutical products.[2] From a chemical perspective, residual hydrazine can interfere with subsequent reaction steps and complicate the purification of the final pyrazolone product.

Q2: What are the most common methods for removing unreacted hydrazine?

A: The most common methods for removing unreacted hydrazine include chemical quenching, azeotropic distillation, oxidation, and purification techniques such as precipitation and washing. The choice of method depends on the scale of the reaction, the properties of the desired pyrazolone product, and the available laboratory equipment.

Q3: How can I detect the amount of residual hydrazine in my product?

A: Several analytical techniques can be used to quantify residual hydrazine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and sensitive methods.[3][4][5] These often involve a derivatization step to improve the detection of hydrazine.[1][3]

Troubleshooting Guides

Issue: High levels of residual hydrazine detected after initial work-up.

Possible Cause 1: Incomplete Reaction

  • Solution: Ensure the reaction has gone to completion by monitoring it using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC.[6] If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature, provided the product is stable under these conditions.

Possible Cause 2: Inefficient Quenching

  • Solution: The quenching agent (e.g., acetone (B3395972) or benzaldehyde) may not have been added in sufficient excess or allowed to react for a long enough time. A common approach is to add an excess of a ketone or aldehyde to form the corresponding hydrazone, which is generally more stable and easier to remove.[7] Refer to the detailed quenching protocols below.

Possible Cause 3: Ineffective Purification

  • Solution: The chosen purification method may not be suitable for removing the polar hydrazine from your product. If your pyrazolone is poorly soluble in water, precipitating it from the reaction mixture by adding water can be an effective way to separate it from the water-soluble hydrazine.[6] Subsequent washing of the isolated product with a suitable solvent can further reduce hydrazine levels.

Data Presentation: Comparison of Hydrazine Removal Techniques

The following table provides a qualitative comparison of common hydrazine removal methods. Quantitative efficiency can vary significantly based on the specific reaction conditions and the properties of the pyrazolone derivative.

Method Principle Advantages Disadvantages Typical Application
Chemical Quenching Conversion of hydrazine to a more easily removable derivative (hydrazone).[7]Fast, effective, and can be done in the reaction vessel.Introduces a new impurity (the hydrazone) that needs to be removed.Small to medium-scale laboratory syntheses.
Azeotropic Distillation Removal of hydrazine as an azeotrope with a suitable solvent (e.g., toluene, xylene).Can remove large quantities of hydrazine and water simultaneously.Requires specific equipment and may not be suitable for thermally sensitive compounds.Larger scale production and for dehydration of hydrazine solutions.[8]
Oxidation Conversion of hydrazine to nitrogen gas and water using an oxidizing agent like hydrogen peroxide.[9]Products are innocuous (N₂ and H₂O).Can be highly exothermic and may oxidize the desired product if not controlled carefully.[7]When the product is stable to oxidation.
Precipitation & Washing Exploiting differences in solubility between the pyrazolone product and hydrazine.Simple, and avoids introducing additional reagents.Only effective if there is a significant solubility difference. May lead to product loss.When the pyrazolone product is a solid and has low solubility in the reaction solvent post-reaction or upon addition of an anti-solvent.[6]

Experimental Protocols

Protocol 1: Quenching of Unreacted Hydrazine with Acetone

This protocol describes the process of converting residual hydrazine into acetone azine, which can then be removed during work-up.

Materials:

  • Reaction mixture containing unreacted hydrazine

  • Acetone

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath.

  • Slowly add an excess of acetone (typically 5-10 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the acetone hydrazone.

  • Proceed with the standard aqueous work-up. Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Analysis of Residual Hydrazine by GC-MS

This protocol outlines a general method for the derivatization of hydrazine with acetone and subsequent analysis by GC-MS.[4]

Materials:

  • Sample containing the pyrazolone product

  • Methanol (B129727) (HPLC grade)

  • Acetone (for derivatization)

  • Hydrazine standard for calibration

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the pyrazolone product into a vial.

    • Dissolve the sample in a known volume of methanol.

  • Derivatization:

    • Take an aliquot of the sample solution and add an excess of acetone.

    • Vortex the mixture and allow it to stand for at least 15 minutes at room temperature to ensure complete derivatization to acetone azine.

  • Calibration Standards:

    • Prepare a series of hydrazine standards in methanol and derivatize them with acetone in the same manner as the sample.

  • GC-MS Analysis:

    • Inject the derivatized sample and standards into the GC-MS.

    • Example GC Conditions:

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Example MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for the characteristic ions of acetone azine.

  • Quantification:

    • Construct a calibration curve from the peak areas of the derivatized hydrazine standards.

    • Determine the concentration of hydrazine in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

Troubleshooting_Hydrazine_Removal start High Residual Hydrazine Detected check_reaction Was the reaction monitored to completion (TLC/HPLC)? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_quenching Was quenching performed effectively? check_reaction->check_quenching Yes extend_reaction Extend reaction time or increase temperature. incomplete->extend_reaction end Hydrazine Removed Successfully extend_reaction->end inefficient_quench Inefficient Quenching check_quenching->inefficient_quench No check_purification Is the purification method appropriate? check_quenching->check_purification Yes optimize_quench Increase excess of quenching agent or extend reaction time. inefficient_quench->optimize_quench optimize_quench->end ineffective_purification Ineffective Purification check_purification->ineffective_purification No check_purification->end Yes modify_purification Consider precipitation/washing or an alternative chromatographic method. ineffective_purification->modify_purification modify_purification->end

Caption: Troubleshooting workflow for high residual hydrazine.

Experimental_Workflow_Hydrazine_Removal_and_Analysis cluster_synthesis Pyrazolone Synthesis cluster_removal Hydrazine Removal cluster_analysis Residual Hydrazine Analysis synthesis 1. Pyrazolone Synthesis Reaction quench 2. Quench with Acetone/Benzaldehyde synthesis->quench workup 3. Aqueous Work-up & Extraction quench->workup purify 4. Purification (e.g., Crystallization) workup->purify derivatize 5. Derivatize Sample with Acetone purify->derivatize gcms 6. GC-MS Analysis derivatize->gcms quantify 7. Quantify against Standards gcms->quantify

Caption: Experimental workflow for hydrazine removal and analysis.

References

Optimizing reaction temperature for 3-Methyl-2-pyrazolin-5-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of 3-Methyl-2-pyrazolin-5-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Solution
Low Product Yield Suboptimal Reaction Temperature: The reaction temperature is either too low, leading to incomplete reaction, or too high, causing decomposition or side reactions.Systematically vary the reaction temperature to find the optimum. Based on literature, temperatures ranging from 50°C to reflux have been successfully employed.[1][2][3] Monitor the reaction progress using TLC to determine the optimal reaction time at a given temperature.
Incorrect Stoichiometry: An improper molar ratio of reactants (ethyl acetoacetate (B1235776) and hydrazine (B178648) hydrate) can lead to a lower yield.Ensure the use of correct stoichiometry. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.
Impure Reactants: The purity of ethyl acetoacetate and hydrazine hydrate (B1144303) is crucial. Impurities can interfere with the reaction.Use high-purity, freshly opened, or purified reactants.
Formation of Side Products/Impurities High Reaction Temperature: Elevated temperatures can promote the formation of undesired side products.Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring. Consider a lower reaction temperature for a longer duration.
Incorrect pH: The pH of the reaction mixture can influence the reaction pathway.While not always necessary, in some syntheses of related compounds, adjusting the pH can improve the reaction outcome.[4]
Reaction Not Initiating or Proceeding Slowly Low Reaction Temperature: The activation energy for the reaction may not be met at a lower temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Poor Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture and slow reaction rates.Ensure vigorous and consistent stirring throughout the reaction.
Product Discoloration Oxidation/Degradation: The product or intermediates may be sensitive to air or high temperatures, leading to discoloration.Consider running the reaction under an inert atmosphere (e.g., nitrogen).[2] Ensure the product is cooled sufficiently before filtration and is washed with a cold solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal temperature can vary depending on the specific solvent and reaction time. Published procedures report a range of effective temperatures. For instance, a reaction maintained at 60°C in absolute ethanol (B145695) for 1 hour yielded 64% of the product.[1][5] Another protocol using methanol (B129727) as a solvent initiated the reaction at 50°C, followed by heating to reflux for 3 hours, achieving a yield of 97.3%.[2] A study also identified 80°C as an optimal temperature, resulting in a yield of ≥85%.[3] It is recommended to perform small-scale optimization studies to determine the best temperature for your specific conditions.

Q2: How does reaction temperature affect the yield and purity of this compound?

A2: Reaction temperature is a critical parameter that directly influences both the yield and purity of the final product. An optimal temperature ensures a reasonable reaction rate and high conversion to the desired product. Temperatures that are too low may result in an incomplete reaction and consequently, a low yield. Conversely, excessively high temperatures can lead to the formation of byproducts through side reactions or decomposition of the reactants and/or product, which will reduce the yield and purity.

Q3: Can I use reflux conditions for the synthesis?

A3: Yes, refluxing the reaction mixture is a common practice in the synthesis of this compound and its derivatives.[2][6][7] The specific reflux temperature will depend on the boiling point of the solvent used (e.g., ethanol, methanol). Refluxing ensures that the reaction is carried out at a constant and sufficiently high temperature to proceed at a reasonable rate without the loss of solvent.

Q4: How can I monitor the progress of the reaction to determine the optimal time and temperature?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][5] By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. This will help in determining when the reaction is complete and in optimizing the reaction time for a given temperature.

Data Presentation

The following table summarizes the effect of different reaction temperatures on the yield of this compound as reported in various studies.

Reactants Solvent Temperature (°C) Reaction Time Yield (%) Reference
Ethyl acetoacetate, Hydrazine hydrateAbsolute Ethanol601 hour64[1]
Methyl acetoacetate, Hydrazine hydrateMethanol50, then reflux3 hours97.3[2]
Ethyl acetoacetate, Hydrazine hydrateEthanol803 hours≥85[3]

Experimental Protocols

Protocol 1: Synthesis at 60°C (Adapted from J. Med. Chem. Sci.) [1]

  • To a 250 mL round-bottom flask, add 100 mM of ethyl acetoacetate.

  • With continuous stirring, add a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol dropwise.

  • Maintain the temperature of the reaction mixture at 60°C.

  • Continue stirring for 1 hour.

  • After 1 hour, cool the reaction mixture in an ice bath to precipitate the solid product.

  • Filter the solid product, wash it with cold ethanol, and recrystallize to obtain pure this compound.

Protocol 2: Synthesis at 50°C followed by Reflux (Adapted from ChemicalBook) [2]

  • In a reaction apparatus, combine 96.5 ml of methanol and 92.8 g (0.8 mol) of methyl acetoacetate and stir the mixture.

  • Heat the mixture to 50°C.

  • Introduce nitrogen gas into the reaction vessel for 10 to 30 minutes.

  • Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes.

  • After the addition is complete, continue passing nitrogen gas for another 5 to 15 minutes.

  • Increase the temperature to reflux and maintain the reaction for 3 hours.

  • After the reaction is complete, cool the mixture to 5-10°C over 55 to 60 minutes to precipitate the product.

  • Collect the product by suction filtration, wash the filter cake twice with ice-cold methanol, and dry to obtain 3-Methyl-5-pyrazolone.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Yield or Impurities in This compound Synthesis check_temp Is the reaction temperature within the optimal range (50-80°C or reflux)? start->check_temp adjust_temp Adjust temperature. Too low: Increase temperature. Too high: Decrease temperature. check_temp->adjust_temp No check_time Is the reaction time optimized? check_temp->check_time Yes adjust_temp->check_temp adjust_time Adjust reaction time based on TLC monitoring. check_time->adjust_time No check_reagents Are the reactants pure and in the correct stoichiometric ratio? check_time->check_reagents Yes adjust_time->check_time purify_reagents Use high-purity reactants and verify stoichiometry. check_reagents->purify_reagents No check_mixing Is the stirring efficient? check_reagents->check_mixing Yes purify_reagents->check_reagents improve_mixing Increase stirring speed or use a more effective stirring method. check_mixing->improve_mixing No success Successful Synthesis: High Yield and Purity check_mixing->success Yes improve_mixing->check_mixing

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

Effect of solvent choice on 3-Methyl-2-pyrazolin-5-one yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-pyrazolin-5-one. The information addresses common challenges related to solvent choice and its impact on product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the condensation reaction between a β-ketoester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, and hydrazine (B178648) hydrate (B1144303).[1][2][3][4] This reaction is typically carried out in a suitable solvent and often involves heating to drive the reaction to completion.

Q2: How does the choice of solvent affect the yield and purity of this compound?

The solvent plays a crucial role in the reaction by dissolving the reactants, facilitating heat transfer, and influencing the reaction rate and the crystallization of the product. Protic solvents like alcohols (methanol, ethanol) are commonly used and have been shown to produce high yields and purity.[1][2] The choice of solvent can impact the solubility of impurities, which is a key factor during purification by recrystallization. For instance, washing the final product with cold solvent, such as ice methanol (B129727), is a common step to remove soluble impurities without significantly dissolving the desired product.[1]

Q3: Can water be used as a solvent for this synthesis?

Yes, there is growing interest in using water as a "green" and environmentally friendly solvent for pyrazolone (B3327878) synthesis.[5] While specific yield and purity data for the parent this compound in water were not detailed in the provided context, green chemistry approaches often aim for comparable or improved results over traditional organic solvents.

Q4: What are the key reaction parameters to control for optimal yield and purity?

Beyond solvent choice, other critical parameters include:

  • Temperature: The reaction is often heated to reflux to ensure it proceeds at a reasonable rate.[1][6] However, the temperature must be controlled to prevent side reactions.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure the starting materials are fully consumed.[6][7]

  • Purity of Reactants: The purity of the starting materials, ethyl acetoacetate and hydrazine hydrate, will directly impact the purity of the final product.

  • pH: In some variations of pyrazolone synthesis, the pH is controlled, for example, by using a basic medium to facilitate certain reaction steps.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup and purification. - Incorrect stoichiometry of reactants.- Monitor the reaction by TLC to ensure completion.[7] - Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent.[1] - Minimize product loss by carefully transferring materials and using chilled solvent for washing the crystalline product.[1][2] - Accurately measure the molar equivalents of the reactants.
Low Purity / Presence of Impurities - Incomplete reaction leaving starting materials. - Formation of side products (e.g., O-acylation in related syntheses). - Inefficient purification.- As above, ensure the reaction goes to completion. - While less common in this specific synthesis, be aware of potential side reactions. The choice of reaction conditions can influence this.[8] - Recrystallize the product from a suitable solvent. Ethanol is commonly used for this purpose.[6][9] Ensure the product is thoroughly washed.
Product is Oily or Does Not Crystallize - Presence of significant impurities. - Residual solvent.- Attempt to purify a small sample by column chromatography to isolate the pure compound, which may then crystallize. - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Reaction Does Not Start - Low reaction temperature. - Inactive reactants.- Ensure the reaction mixture is being heated appropriately. - Verify the quality and purity of the hydrazine hydrate and ethyl acetoacetate.

Data on Solvent Effects

The following table summarizes the reported yields and purities of this compound synthesized in different solvents based on available literature.

Solvent Starting Material Reported Yield Reported Purity Reference
MethanolMethyl acetoacetate97.3%99.9% (HPLC)[1]
Absolute EthanolEthyl acetoacetate64%Not specified[2][10]
EthanolEthyl acetoacetateNot specifiedRecrystallized to purity[6][9]
Glacial Acetic AcidEthyl acetoacetateNot specifiedNot specified[11]

Experimental Protocols

Synthesis of this compound using Methanol[1]
  • Reaction Setup: To a reaction vessel, add 96.5 ml of methanol and 92.8 g (0.8 mol) of methyl acetoacetate.

  • Inert Atmosphere: Introduce nitrogen gas into the reaction vessel for 10 to 30 minutes.

  • Reactant Addition: While stirring, heat the mixture to 50°C. Then, add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes.

  • Reaction: After the addition is complete, continue passing nitrogen for another 5 to 15 minutes. Increase the temperature to reflux and maintain for 3 hours.

  • Crystallization: Cool the reaction mixture to 5 to 10°C over a period of 55 to 60 minutes to precipitate the product.

  • Purification: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol.

  • Drying: Dry the purified solid to obtain this compound as a white crystal.

Synthesis of this compound using Absolute Ethanol[2][4]
  • Reactant Preparation: In a 250 mL round-bottom flask, place 100 mM of ethyl acetoacetate.

  • Reactant Addition: Prepare a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol. Add this solution dropwise to the ethyl acetoacetate with continuous stirring.

  • Reaction: Maintain the reaction temperature at 60°C and continue stirring for 1 hour.

  • Crystallization: Cool the reaction mixture in an ice bath to yield the solid product.

  • Purification: Filter the solid product, wash it with cold alcohol, and then recrystallize it.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A β-ketoester (e.g., Ethyl Acetoacetate) D Mixing and Heating (Reflux) A->D B Hydrazine Hydrate B->D C Solvent (e.g., Methanol, Ethanol) C->D E Cooling & Crystallization D->E Reaction Completion F Filtration E->F G Washing with Cold Solvent F->G H Drying G->H I This compound (Final Product) H->I

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism reactant1 Ethyl Acetoacetate intermediate Hydrazone Intermediate reactant1->intermediate + Hydrazine Hydrate reactant2 Hydrazine Hydrate reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization (Condensation) h2o H2O intermediate->h2o etoh Ethanol intermediate->etoh

Caption: Simplified reaction mechanism for this compound synthesis.

References

Troubleshooting low yield in pyrazolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during pyrazolone (B3327878) synthesis, with a primary focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: My pyrazolone synthesis is resulting in a very low yield. What are the most common causes?

Low yields in pyrazolone synthesis, particularly in the widely used Knorr synthesis, can be attributed to several factors. The most common issues include:

  • Purity of Starting Materials: The purity of both the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and the hydrazine (B178648) derivative is critical. Impurities can participate in side reactions, leading to a lower yield of the desired product and complicating the purification process. Hydrazine derivatives, in particular, can degrade over time, so using a fresh or recently purified reagent is recommended.

  • Suboptimal Reaction Conditions: Key reaction parameters such as temperature, reaction time, solvent, and pH have a significant impact on the reaction outcome. These conditions often require optimization for each specific substrate combination.

  • Incorrect Stoichiometry: The molar ratio of the reactants is crucial. While a 1:1 stoichiometry is common, a slight excess of the hydrazine (e.g., 1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.

  • Side Reactions: The formation of unintended side products, such as regioisomers when using unsymmetrical dicarbonyl compounds, can significantly decrease the yield of the target molecule.

  • Losses During Work-up and Purification: A significant amount of product can be lost during isolation and purification steps, such as recrystallization or chromatography, if these procedures are not optimized. For example, using an excessive amount of solvent during recrystallization can lead to a substantial loss of product as it remains in the mother liquor.[1]

Q2: I am observing the formation of two different products, likely regioisomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomers is a common challenge in pyrazolone synthesis when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack from the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazolone products. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.

Here are some strategies to improve regioselectivity:

  • pH Control: Adjusting the pH of the reaction can influence the site of the initial hydrazine attack. For instance, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[2]

  • Solvent Choice: The polarity of the solvent can affect the reaction pathway and, consequently, the regioselectivity.

  • Temperature Modification: Altering the reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of a single isomer.

Q3: My reaction mixture has turned a dark color. Is this normal, and will it affect my yield?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazolone synthesis, especially when using hydrazine salts like phenylhydrazine (B124118) hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can become acidic, which may promote the formation of these colored byproducts. While this discoloration may not always directly correlate with a low yield, it can make purification more challenging. To mitigate this, the addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.

Q4: I am having difficulty with the final purification. My product "oils out" during recrystallization. What can I do?

"Oiling out," where the product separates as a liquid rather than a solid during recrystallization, can occur if the solute's melting point is lower than the boiling point of the solvent, or if the solute is too soluble. Here are some troubleshooting steps:

  • Change the Solvent System: Use a lower-boiling point solvent or a solvent mixture in which the compound is less soluble at room temperature.

  • Adjust the Cooling Rate: Allow the solution to cool more slowly to encourage the formation of crystals rather than oil.

  • Increase Solvent Volume: Adding more of the "good" solvent (in which the compound is more soluble) to the hot solution can help keep the compound dissolved at a lower temperature, preventing premature separation as an oil.

Data on Reaction Optimization

Optimizing reaction conditions is a critical step in improving the yield of pyrazolone synthesis. The following tables provide examples of how different parameters can affect the reaction outcome.

Table 1: Optimization of Microwave-Assisted Pyrazolone Synthesis

This table shows the effect of microwave power and irradiation time on the yield of a one-pot synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone.[3]

EntryMicrowave Power (W)Time (min)Yield (%)
12101035
24201071
37001048
4420554
54201562

Table 2: Optimization of a Four-Component Pyrano[2,3-c]pyrazole Synthesis

This table illustrates the optimization of solvent, catalyst amount, and temperature for a specific pyrano[2,3-c]pyrazole synthesis.

EntrySolventCatalyst (mg)Temperature (°C)Yield (%)
1Water45095
2Ethanol (B145695)45085
3Methanol45070
4Acetonitrile45065
5Water25080
6Water65095
7Water4Room Temp.75
8Water48090

Experimental Protocols

Protocol 1: Synthesis of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) via Knorr Synthesis

This protocol describes a common and reliable method for the synthesis of Edaravone.[4][5]

Materials and Reagents:

  • Phenylhydrazine

  • Ethyl acetoacetate (B1235776)

  • Ethanol (95%)

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker (100 mL)

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice-water bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, carefully add ethyl acetoacetate (1.63 mL, 12.5 mmol) followed by the slow addition of phenylhydrazine (1.25 mL, 12.5 mmol).[4][5] Caution: This addition is slightly exothermic.

  • Reflux: Assemble a reflux condenser and heat the mixture in a heating mantle or water bath at 135-145 °C for 60 minutes. The mixture will gradually turn into a heavy, viscous syrup.[5]

  • Precipitation: After heating, remove the flask and allow it to cool slightly. Transfer the hot syrup into a 100 mL beaker and cool it thoroughly in an ice-water bath.

  • Crystallization: Add 2 mL of diethyl ether to the cooled syrup and stir vigorously with a glass rod or spatula until a solid precipitate forms. Continue to add diethyl ether in small portions (up to a total of 8 mL) while stirring to ensure complete precipitation.[5]

  • Isolation of Crude Product: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold diethyl ether and allow it to air dry on the filter paper.

  • Purification by Recrystallization: Transfer the crude Edaravone to a beaker and add a minimum amount of hot 95% ethanol to dissolve the solid.[4] Once dissolved, allow the solution to cool slowly to room temperature, and then further cool it in an ice-water bath to maximize crystal formation.

  • Final Product Collection: Collect the purified white or off-white crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol and dry the purified product completely.

  • Analysis: Weigh the final product to calculate the percentage yield and characterize it by determining its melting point (expected: 125–127 °C) and using techniques like TLC, IR, and NMR spectroscopy.[4]

Visual Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in pyrazolone synthesis.

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Evaluate Reaction Conditions start->check_conditions check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_workup Review Purification & Work-up start->check_workup purity_impure Impure? check_purity->purity_impure conditions_suboptimal Suboptimal? check_conditions->conditions_suboptimal stoichiometry_incorrect Incorrect? check_stoichiometry->stoichiometry_incorrect workup_loss Losses? check_workup->workup_loss purify_reagents Purify/Replace Reagents purity_impure->purify_reagents Yes end Improved Yield purity_impure->end No optimize_conditions Optimize T, Time, Solvent, pH conditions_suboptimal->optimize_conditions Yes conditions_suboptimal->end No adjust_stoichiometry Adjust Molar Ratios stoichiometry_incorrect->adjust_stoichiometry Yes stoichiometry_incorrect->end No optimize_workup Optimize Recrystallization or Chromatography workup_loss->optimize_workup Yes workup_loss->end No purify_reagents->end optimize_conditions->end adjust_stoichiometry->end optimize_workup->end

Caption: A logical workflow for troubleshooting low yield.

Knorr Pyrazolone Synthesis: Reaction Pathway

This diagram illustrates the general mechanism of the Knorr pyrazolone synthesis.

G dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic Cyclic Intermediate hydrazone->cyclic Intramolecular Cyclization pyrazolone Pyrazolone cyclic->pyrazolone Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazolone synthesis.

References

Preventing the formation of regioisomers in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during pyrazole (B372694) synthesis, with a specific focus on preventing the formation of regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.

Q1: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A1: The formation of regioisomeric mixtures is a common challenge, particularly in the Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648).[1][2][3][4][5][6][7][8] The regioselectivity is influenced by steric and electronic factors of the substituents on both reactants.[1][7] Here are several strategies to enhance regioselectivity:

  • Solvent Selection: The choice of solvent can significantly impact the regioselectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the preference for the formation of one regioisomer.[9][10]

    • Aprotic Dipolar Solvents: Solvents such as N,N-dimethylacetamide (DMAc) can improve regioselectivity, especially when using aryl hydrazine hydrochlorides.[1]

  • pH Control: The pH of the reaction medium can direct the synthesis towards a specific regioisomer. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2][7]

  • Steric Hindrance: Introducing a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, leading to the preferential formation of a single regioisomer.[7][11]

  • Alternative Synthetic Routes: If high regioselectivity is crucial and challenging to achieve with the Knorr synthesis, consider alternative methods that offer inherent regio-control.

    • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines can proceed with high regioselectivity.[12][13]

    • From Tosylhydrazones and Alkynes: The synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been shown to proceed with complete regioselectivity.[14][15]

    • 1,3-Dipolar Cycloaddition: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for achieving high regioselectivity.[1][16]

Q2: My pyrazole synthesis is resulting in a low yield. What are the possible reasons and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors, including the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[7]

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions and complicate purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[7]

  • Reaction Conditions:

    • Temperature and Time: Optimization of reaction temperature and time is critical. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal conditions.[7]

    • Catalyst: In many cases, a catalyst is necessary. For the Knorr synthesis, a catalytic amount of acid is typically used.[6][8] Other syntheses may benefit from specific catalysts to improve yield and regioselectivity.[17]

  • Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7]

Q3: The reaction mixture of my Knorr pyrazole synthesis is turning a dark color. Is this normal and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture, often to a deep yellow or red, is a common observation in the Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine (B124118) hydrochloride.[7] This is often due to the formation of colored impurities from the hydrazine starting material.[7]

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts. The addition of a mild base like sodium acetate (B1210297) can help neutralize the acid and lead to a cleaner reaction profile.[7]

  • Purification:

    • Activated Carbon: Treating the reaction mixture with activated carbon can help remove some of the colored impurities.[7]

    • Recrystallization: Recrystallization of the crude product is an effective method for purification and removing colored byproducts.[7]

    • Column Chromatography: If recrystallization is not effective, purification by column chromatography on silica (B1680970) gel is a standard alternative.[7]

Experimental Protocols

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [14][15]

This method offers complete regioselectivity, especially when the substituents are similar.

  • Materials: N-alkylated tosylhydrazone (1.0 equiv), terminal alkyne (1.5 equiv), t-BuOK (2.0 equiv), 18-crown-6 (B118740) (0.1 equiv), and pyridine (B92270) as the solvent.

  • Procedure:

    • To a solution of the N-alkylated tosylhydrazone and the terminal alkyne in pyridine, add t-BuOK and 18-crown-6.

    • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols [9]

This protocol demonstrates improved regioselectivity in the reaction of a 1,3-diketone with methylhydrazine.

  • Materials: 1,3-diketone (1.0 equiv), methylhydrazine (1.1 equiv), and 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.

  • Procedure:

    • Dissolve the 1,3-diketone in the fluorinated alcohol.

    • Add methylhydrazine to the solution.

    • Stir the reaction mixture at room temperature or reflux for a specified time.

    • Monitor the reaction for the disappearance of the starting material by TLC.

    • Remove the solvent under reduced pressure.

    • Purify the resulting regioisomeric mixture by column chromatography to isolate the desired product.

Data Presentation

Table 1: Regioselectivity in Pyrazole Synthesis under Various Conditions

1,3-Dicarbonyl PrecursorHydrazine PrecursorSolventCatalyst/AdditiveRegioisomeric Ratio (Major:Minor)Yield (%)Reference
Ethyl 2,4-dioxopentanoateMethylhydrazineEtOH-2:1-[9]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEtOH-1:095[1]
1-Phenyl-1,3-butanedionePhenylhydrazineDMAc->99:185[1]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineTFE-95:5-[9]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP->99:1-[9]
N-alkylated tosylhydrazonesTerminal alkynesPyridinet-BuOK, 18-crown-6Complete regioselectivityGood to high[14][15]

Visualization

Troubleshooting Workflow for Regioisomer Formation

The following diagram outlines a logical workflow for a researcher to troubleshoot and control the formation of regioisomers in pyrazole synthesis.

Caption: A flowchart to guide researchers in troubleshooting and controlling regioisomer formation during pyrazole synthesis.

References

Technical Support Center: Purification of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of 3-Methyl-2-pyrazolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of colored impurities in the synthesis of this compound?

A1: Colored impurities in the synthesis of this compound, often appearing as yellow or reddish hues, typically arise from side reactions involving the hydrazine (B178648) starting material. These can include:

  • Decomposition of Hydrazine: Hydrazine and its derivatives can decompose, especially when heated, leading to the formation of colored byproducts.

  • Oxidation of Intermediates or the Final Product: The pyrazolone (B3327878) ring and its precursors can be susceptible to oxidation, which can generate colored species. The anionic form of pyrazolones is particularly reactive.[1]

  • Side Reactions: Incomplete cyclization or other side reactions can lead to the formation of various colored organic molecules.

Q2: What are the recommended primary purification methods for removing colored impurities from this compound?

A2: The two most commonly cited and effective methods for removing colored impurities from this compound are:

  • Recrystallization: This is a fundamental technique for purifying solid organic compounds. For this compound, solvents such as ethanol (B145695), methanol, or a mixture of ethanol and ethyl acetate (B1210297) are frequently used.[2]

  • Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area that can effectively adsorb large colored organic molecules.[3] It is often used as a decolorizing agent during the purification process.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography is a viable method for the purification of pyrazole (B372694) derivatives, especially for separating closely related impurities that may not be easily removed by recrystallization alone. A common approach is to use silica (B1680970) gel as the stationary phase with a suitable eluent system, which may include mixtures of ethyl acetate and hexanes.

Troubleshooting Guides

Issue 1: The final product of this compound is off-white, yellow, or reddish.

This is a common issue indicating the presence of colored impurities. The following troubleshooting workflow can help identify the cause and select the appropriate purification strategy.

Troubleshooting_Color start Problem: Colored Product check_synthesis Review Synthesis Protocol start->check_synthesis check_hydrazine Hydrazine Quality/Decomposition? check_synthesis->check_hydrazine check_oxidation Potential for Oxidation? check_synthesis->check_oxidation purification_strategy Select Purification Strategy check_hydrazine->purification_strategy check_oxidation->purification_strategy recrystallization Recrystallization purification_strategy->recrystallization activated_carbon Activated Carbon Treatment purification_strategy->activated_carbon column_chromatography Column Chromatography purification_strategy->column_chromatography analyze_purity Analyze Purity (e.g., HPLC, TLC) recrystallization->analyze_purity activated_carbon->analyze_purity column_chromatography->analyze_purity pure_product Pure Product analyze_purity->pure_product Purity Acceptable still_colored Still Colored analyze_purity->still_colored Purity Not Acceptable still_colored->purification_strategy Re-evaluate/Combine Methods

Caption: Troubleshooting workflow for colored this compound.

Issue 2: Recrystallization is not effectively removing the colored impurities.

If a single recrystallization does not yield a product of the desired purity and color, consider the following:

  • Solvent System Optimization: The choice of solvent is crucial. If a single solvent is not effective, a binary solvent system (e.g., ethanol/water or ethanol/ethyl acetate) can be employed. The ideal solvent system should fully dissolve the compound at an elevated temperature and allow for the precipitation of pure crystals upon cooling, while keeping the impurities dissolved.

  • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve the desired level of purity.

  • Pre-treatment with Activated Carbon: For heavily colored samples, treating the solution with activated carbon before recrystallization can significantly improve the outcome.

Issue 3: Use of activated carbon leads to significant product loss.

While effective for decolorization, activated carbon can also adsorb the desired product, leading to a lower yield. To mitigate this:

  • Optimize the Amount of Activated Carbon: Use the minimum amount of activated carbon necessary to achieve the desired color reduction. This often requires empirical testing, starting with a small amount (e.g., 1-2% w/w relative to the solute) and incrementally increasing if necessary.

  • Control Contact Time: Minimize the contact time between the activated carbon and the product solution. Prolonged exposure can lead to increased adsorption of the product.

  • Hot Filtration: Perform the filtration to remove the activated carbon while the solution is hot. This helps to keep the desired product in solution and minimize co-precipitation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude, colored this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/ethyl acetate mixture).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Protocol 2: Decolorization using Activated Carbon
  • Dissolution: Dissolve the crude this compound in a suitable solvent in a flask.

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

  • Heating and Stirring: Gently heat the mixture with stirring for a short period (e.g., 10-20 minutes). Avoid boiling the solution vigorously.

  • Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product.

  • Crystallization: Allow the decolorized filtrate to cool and crystallize as described in the recrystallization protocol.

  • Isolation and Drying: Collect, wash, and dry the purified crystals.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent is gradually increased to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate.

  • Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables provide illustrative data on the effectiveness of different purification methods. Note that the actual results may vary depending on the nature and concentration of the impurities.

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Visual Appearance of Product
Single Recrystallization (Ethanol)85 (Yellowish)95-9770-80Off-white to pale yellow
Activated Carbon + Recrystallization85 (Yellowish)>9960-75White crystalline solid
Column Chromatography85 (Yellowish)>9950-70White crystalline solid

Note: This data is representative and intended for comparative purposes. One study reported achieving a final purity of 99.9% with a yield of 97.3% through a specific synthesis and purification process involving crystallization from methanol.[4]

Visualization of Experimental Workflow

Purification_Workflow crude_product Crude Colored Product dissolution Dissolve in Hot Solvent crude_product->dissolution decolorization_step Decolorization (Optional) dissolution->decolorization_step activated_carbon_add Add Activated Carbon decolorization_step->activated_carbon_add Yes recrystallization_step Recrystallization decolorization_step->recrystallization_step No hot_filtration_ac Hot Gravity Filtration (remove AC) activated_carbon_add->hot_filtration_ac hot_filtration_ac->recrystallization_step cooling Slow Cooling & Crystallization recrystallization_step->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry the Crystals washing->drying pure_product Pure White Product drying->pure_product

References

Stability and storage conditions for 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Methyl-2-pyrazolin-5-one to ensure the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3][4][5] The container should be tightly sealed to prevent moisture ingress.[1][2][3][4][5] For extended storage, refrigeration at 2-8°C is recommended.[6]

Q2: Is this compound sensitive to light?

A2: Yes, this compound is light-sensitive.[1] It is crucial to store the compound in a light-protected container, such as an amber vial, to prevent photodegradation.[1]

Q3: What is the general stability of this compound?

A3: this compound is generally stable under normal laboratory temperatures and pressures.[1][5][7] However, it is sensitive to air and light, and contact with incompatible materials should be avoided to prevent degradation.[1][6] One source suggests that in solid form, it is stable for up to two years from the date of purchase when stored correctly.[6]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3][7] Contact with these substances can lead to decomposition of the compound.

Q5: How should I handle this compound in the laboratory?

A5: Standard laboratory handling procedures should be followed. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood to minimize inhalation of dust.[1][3][4] Avoid generating dust during handling.[1][3][4]

Q6: What are the known hazardous decomposition products of this compound?

A6: Under fire conditions, thermal decomposition of this compound can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][3][4][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify that the compound has been stored in a cool, dry, dark place in a tightly sealed container.[1][2][3][4][5] Consider using a fresh batch of the compound that has been stored under optimal conditions.
Incompatibility with other reagents in the experiment.Review all reagents used in the experimental protocol for potential incompatibilities with this compound, particularly strong acids, bases, or oxidizing agents.[1][3][7]
Discoloration of the solid compound (e.g., from pale white/yellow to a darker shade). Exposure to light or air over time.This can be an indication of degradation. It is recommended to use a fresh, properly stored batch of the compound for sensitive experiments. Ensure future storage is in a light-protected and tightly sealed container.[1][6]
Poor solubility in recommended solvents. Potential degradation or presence of impurities.Confirm the correct solvent is being used. If solubility issues persist with a known good solvent, this may indicate compound degradation. Consider purifying the compound or obtaining a new lot.

Stability and Storage Summary

Parameter Recommendation Source
Temperature Cool, dry place.[1][2][3][4][5] 2-8°C for long-term storage.[6][1][2][3][4][5][6]
Light Store protected from light.[1][1]
Atmosphere Store in a tightly closed container.[1][2][3][4][5] Some sources indicate air sensitivity.[6][1][2][3][4][5][6]
Shelf Life Stable for 2 years from purchase date as supplied.[6] Solutions in DMSO or ethanol (B145695) may be stored at -20°C for up to 3 months.[6][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[1][3][7][1][3][7]

Experimental Protocols

General Protocol for Assessing Compound Stability

Objective: To determine the degradation of this compound under specific storage and stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • pH buffers

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Methodology:

  • Initial Analysis: Prepare a stock solution of this compound in a suitable solvent. Analyze the initial purity and concentration of the compound using a validated HPLC method. This will serve as the time-zero reference.

  • Stress Conditions:

    • Temperature: Store aliquots of the solid compound and solutions at various temperatures (e.g., refrigerated (2-8°C), room temperature (25°C), and elevated temperature (40°C)).

    • Humidity: Store solid compound aliquots in controlled humidity chambers (e.g., 75% RH).

    • Light: Expose the solid compound and solutions to controlled light conditions in a photostability chamber.

    • pH: Prepare solutions of the compound in various pH buffers (e.g., acidic, neutral, and basic) to assess hydrolytic stability.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve samples from each stress condition.

  • HPLC Analysis: Analyze the samples using the same HPLC method as the initial analysis.

  • Data Analysis: Compare the peak area of the parent compound in the stressed samples to the time-zero sample to calculate the percentage of degradation. Identify any major degradation products by observing new peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Conclusion start Start: Obtain this compound prep_solid Prepare solid aliquots start->prep_solid prep_solution Prepare stock solution start->prep_solution temp Temperature Study (2-8°C, 25°C, 40°C) prep_solid->temp humidity Humidity Study (75% RH) prep_solid->humidity light Photostability Study prep_solid->light prep_solution->temp prep_solution->light ph pH Study (Acidic, Neutral, Basic) prep_solution->ph hplc_t0 Initial HPLC Analysis (t=0) prep_solution->hplc_t0 hplc_tn Time-Point HPLC Analysis temp->hplc_tn humidity->hplc_tn light->hplc_tn ph->hplc_tn data_analysis Data Analysis & Degradation Calculation hplc_t0->data_analysis hplc_tn->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound.

troubleshooting_guide cluster_storage Check Storage Conditions cluster_reagents Check Reagent Compatibility cluster_further Further Investigation issue Issue: Unexpected Experimental Results storage_q Stored correctly? (Cool, Dry, Dark, Sealed) issue->storage_q storage_yes Yes storage_q->storage_yes Yes storage_no No storage_q->storage_no No reagent_q Incompatible reagents present? (Strong Acids/Bases/Oxidizers) storage_yes->reagent_q storage_action Action: Use a fresh, properly stored batch. storage_no->storage_action reagent_yes Yes reagent_q->reagent_yes Yes reagent_no No reagent_q->reagent_no No reagent_action Action: Review and modify protocol to avoid incompatibilities. reagent_yes->reagent_action further_investigation Investigate other experimental parameters. reagent_no->further_investigation

Caption: Troubleshooting logic for unexpected experimental results.

References

Challenges in the scale-up of 3-Methyl-2-pyrazolin-5-one production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methyl-2-pyrazolin-5-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory synthesis method for this compound?

A1: The most prevalent laboratory method is the Knorr pyrazole (B372694) synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, and hydrazine (B178648) hydrate (B1144303).[1][2]

Q2: What are the typical reaction conditions for this synthesis?

A2: Reaction conditions can vary, but a common approach involves reacting methyl acetoacetate with hydrazine hydrate in a solvent like methanol (B129727). The reaction is often initiated at a moderate temperature (e.g., 50°C) and then brought to reflux for several hours to ensure completion.[2] Alternatively, reactions can be performed in ethanol (B145695) or even water.[3][4][5]

Q3: What are the common impurities and by-products I should be aware of during scale-up?

A3: During the synthesis of this compound, several by-products can form, which can complicate purification, especially at a larger scale. Common issues include:

  • Regioisomer Formation: The use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of the 5-methylpyrazole regioisomer.[1]

  • Incomplete Cyclization: The reaction may not proceed to completion, resulting in pyrazoline intermediates.[1]

  • Unreacted Starting Materials: Residual hydrazine or the 1,3-dicarbonyl compound may remain in the crude product.[1]

  • Tautomeric Forms: this compound can exist in different tautomeric forms (CH, OH, and NH), which can affect its characterization and reactivity.[6][7][8]

  • Colored Impurities: Side reactions, particularly involving hydrazine, can often result in yellow or reddish hues in the reaction mixture.[1]

Q4: How can I purify the final product?

A4: Common purification methods for this compound include:

  • Recrystallization: This is a widely used technique to purify the solid product.[1][3] A common solvent system is an ethanol-water mixture.[1]

  • Filtration and Washing: After precipitation, the product can be collected by filtration and washed with a cold solvent, such as ice methanol, to remove soluble impurities.[2]

  • Fractional Distillation: This method is suitable for separating components with different boiling points.[1]

  • Column Chromatography: For more challenging separations, column chromatography using a suitable solvent system (e.g., hexanes and ethyl acetate) can be employed.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure efficient mixing, especially during scale-up. - Check the purity of starting materials.
Side reactions forming by-products.- Optimize reaction temperature; higher temperatures can sometimes favor by-product formation. - Control the rate of addition of hydrazine hydrate.[6]
Product loss during work-up.- Ensure complete precipitation by cooling the reaction mixture to a low temperature (e.g., 5-10°C).[2] - Use minimal amounts of cold solvent for washing the filter cake.[9]
Product is colored (yellow/red) Presence of colored impurities from side reactions involving hydrazine.[1]- Treat the crude product with activated carbon during recrystallization. - Purify via column chromatography.[1]
Incorrect or broad melting point Presence of impurities or a mixture of tautomers.[6]- Recrystallize the product multiple times until a sharp and consistent melting point is achieved. - Characterize the product using spectroscopic methods (NMR, IR) to confirm its identity and purity.[2][6]
Formation of an oily product instead of a solid Incomplete reaction or presence of unreacted starting materials.- Ensure the reaction has gone to completion using TLC or another monitoring technique. - Attempt to precipitate the product by adding a non-polar solvent or by cooling for an extended period.
Difficulty in filtering the product Very fine particles or a gelatinous precipitate.- Allow the precipitate to age in the mother liquor to encourage crystal growth. - Use a filter aid such as celite.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[2]

Materials:

  • Methanol

  • Methyl acetoacetate

  • Hydrazine hydrate (80%)

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 96.5 ml of methanol and 92.8 g (0.8 mol) of methyl acetoacetate. Stir the mixture.

  • Heat the mixture to 50°C.

  • Introduce nitrogen gas into the reaction vessel for 10-30 minutes.

  • Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over 15 minutes.

  • After the addition is complete, continue passing nitrogen gas for another 5-15 minutes.

  • Increase the temperature to reflux and maintain the reaction for 3 hours.

  • After the reaction is complete, cool the mixture to 5-10°C over 55-60 minutes to precipitate the product.

  • Collect the solid product by suction filtration.

  • Wash the filter cake twice with ice-cold methanol.

  • Dry the product to obtain this compound as a white crystalline solid.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Slowly add hot water to the filtrate until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Starting Materials Solvent Temperature (°C) Time (h) Yield (%) Reference
Methyl acetoacetate, Hydrazine hydrateMethanolReflux397.3[2]
Ethyl acetoacetate, Hydrazine hydrateEthanol60164[9]
Ethyl acetoacetate, Methyl hydrazineNone80-901.5~100[6]
Ethyl acetoacetate, PhenylhydrazineEthanol (diluted)RefluxNot specifiedNot specified[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway MAA Methyl Acetoacetate Intermediate Hydrazone Intermediate MAA->Intermediate + HH Hydrazine Hydrate HH->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization Water H₂O Product->Water - Methanol Methanol (Solvent) Methanol->Intermediate Heat Reflux Heat->Intermediate Troubleshooting_Workflow Start Experiment Start CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? (Color, Melting Point) CheckYield->CheckPurity No OptimizeReaction Optimize Reaction: - Time - Temperature - Stoichiometry CheckYield->OptimizeReaction Yes ImproveWorkup Improve Work-up: - Precipitation Temp - Washing Technique CheckYield->ImproveWorkup Yes Recrystallize Recrystallize CheckPurity->Recrystallize Yes Success Good Yield & Purity CheckPurity->Success No OptimizeReaction->Start ImproveWorkup->Start ColumnChrom Column Chromatography Recrystallize->ColumnChrom If still impure End Pure Product Recrystallize->End ColumnChrom->End

References

Technical Support Center: Column Chromatography Purification of 3-Methyl-2-pyrazolin-5-one Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Methyl-2-pyrazolin-5-one and its related byproducts using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts formed during the synthesis of this compound?

A1: The synthesis of this compound, typically via the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648), can lead to several byproducts.[1] These include:

  • Unreacted Starting Materials: Residual ethyl acetoacetate and hydrazine hydrate (B1144303) may be present in the crude product.[2]

  • Regioisomers: The formation of the regioisomeric 5-methylpyrazole is a possibility, although the pyrazolone (B3327878) tautomer is generally more stable under typical reaction conditions.[1]

  • Incomplete Cyclization Products: Intermediates such as pyrazolines may form if the reaction does not proceed to completion.[1][2]

  • Side-Reaction Products: Hydrazine can participate in side reactions that may result in colored impurities.[2]

Q2: How can I identify the main byproducts in my crude reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is recommended for byproduct identification:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method to visualize the number of components in your crude product.[1] It can help in optimizing the solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying volatile components, including isomers and other impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation of the main product and any significant byproducts.[1]

Q3: My target compound, this compound, is highly polar. What is a good starting point for a solvent system in normal-phase column chromatography?

A3: Due to its polarity, this compound requires a relatively polar mobile phase for elution from a silica (B1680970) gel column. A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727).[1][3] It is crucial to first develop an optimal solvent system using TLC, aiming for an Rf value of 0.2-0.4 for the desired compound to ensure good separation.

Troubleshooting Guide

Problem 1: The compound is not moving from the origin (Rf = 0) on the TLC plate, even with 100% ethyl acetate.

  • Cause: The compound is highly polar and adsorbs very strongly to the silica gel stationary phase.[3] This is a common issue with pyrazolone derivatives.

  • Solution 1: Increase Solvent Polarity.

    • Gradually add methanol to your ethyl acetate eluent. Start with a small percentage (e.g., 1-5%) and increase as needed.

    • A solvent system of dichloromethane and methanol can also be effective for very polar compounds.[3]

  • Solution 2: Add a Mobile Phase Modifier.

    • For acidic compounds like this compound, adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can improve elution by neutralizing basic sites on the silica and suppressing ionization of the compound.[4]

  • Solution 3: Change the Stationary Phase.

    • If increasing solvent polarity is not effective, consider using a different stationary phase like alumina (B75360) (neutral, acidic, or basic) or switching to reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile).[4]

Problem 2: The separation between the desired product and a byproduct is poor (spots are too close on TLC).

  • Cause: The chosen solvent system does not have sufficient selectivity for the compounds in the mixture.

  • Solution 1: Test Different Solvent Systems. Experiment with various solvent combinations. For instance, try replacing ethyl acetate with acetone (B3395972) or using a three-component system like hexane/ethyl acetate/methanol. The goal is to maximize the difference in Rf values (ΔRf) between the spots.

  • Solution 2: Use a Less Active Stationary Phase. If using silica gel, you could try alumina, which has different selectivity.[3] Cyano-bonded phases can also offer different selectivity in normal-phase chromatography.[5]

Problem 3: The compound appears to be degrading on the column, leading to multiple mixed fractions.

  • Cause: The compound is unstable on the acidic silica gel.[3]

  • Solution 1: Test for Stability. Run a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it degrades, new spots will appear off the diagonal.[4]

  • Solution 2: Deactivate the Silica Gel. You can reduce the acidity of the silica gel by pre-treating it with a base like triethylamine (B128534). This is done by adding a small percentage of triethylamine to the eluent used for packing and running the column.

  • Solution 3: Use an Alternative Stationary Phase. Consider using a more inert stationary phase like Florisil or neutral alumina.[3]

Problem 4: The collected fractions show significant peak tailing.

  • Cause: Peak tailing for polar compounds is often due to strong, non-ideal interactions with the active silanol (B1196071) groups on the silica surface.[4]

  • Solution 1: Add a Modifier to the Mobile Phase. Adding a small amount of a modifier can suppress the unwanted interactions. For an acidic compound, adding a small amount of acetic acid can help create more symmetrical peaks.[4]

  • Solution 2: Increase the Elution Strength. Once the compound starts eluting, you can increase the polarity of the mobile phase to push it off the column faster, which can sometimes reduce tailing.[3]

Problem 5: The compound has poor solubility in the eluent, causing it to precipitate at the top of the column.

  • Cause: The solvent used to load the sample is too strong or the compound is not soluble in the less polar mobile phase required for good separation.

  • Solution: Use the Dry Loading Technique.

    • Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[6]

    • Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a fine, evenly distributed band without using a strong loading solvent.[6]

Data Presentation

Table 1: Typical Solvent Systems for TLC and Column Chromatography of Pyrazolone Derivatives.

Stationary PhaseSolvent System (by volume)Application Notes
Silica GelHexane / Ethyl Acetate (e.g., 70:30 to 50:50)Good starting point for less polar byproducts.[1]
Silica GelDichloromethane / Methanol (e.g., 98:2 to 90:10)Effective for eluting polar compounds like this compound.[3]
Silica GelEthyl Acetate / Methanol / Acetic Acid (e.g., 95:5:0.5)The acid modifier helps to reduce peak tailing for acidic compounds.[4]
Reverse-Phase C18Water / AcetonitrileUsed in reverse-phase HPLC for highly polar compounds.[4][7]
AluminaDichloromethane / Ethyl AcetateCan provide different selectivity compared to silica gel.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (e.g., 100 mL) and methyl acetoacetate (0.8 mol).[8]

  • Heating: Stir the mixture and heat it to approximately 50 °C.[8]

  • Inert Atmosphere: Introduce a nitrogen atmosphere into the reaction flask for 10-30 minutes.[8]

  • Addition of Hydrazine: Add hydrazine hydrate (0.81 mol) dropwise over a period of 15 minutes while maintaining the temperature.[8]

  • Reflux: After the addition is complete, continue the nitrogen flow for another 5-15 minutes. Then, increase the temperature to bring the reaction to reflux and maintain it for 3 hours.[8]

  • Crystallization: After the reaction is complete, cool the mixture to 5-10 °C over 55-60 minutes to precipitate the product.[8]

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake with two portions of ice-cold methanol and then dry it to obtain the crude this compound.[8] The product can then be purified by recrystallization or column chromatography.

Protocol 2: Column Chromatography Purification

  • TLC Analysis: Analyze the crude product by TLC using various solvent systems (refer to Table 1) to find the optimal eluent for separation.

  • Column Packing (Wet Slurry Method):

    • Prepare a slurry of silica gel in the least polar solvent mixture determined from your TLC analysis.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

    • Add silica gel (10-20 times the sample weight) and evaporate the solvent to get a free-flowing powder.[6]

    • Carefully add the sample-adsorbed silica to the top of the packed column. Add a thin layer of sand on top to protect the surface.[6]

  • Elution:

    • Begin eluting with the initial, least polar solvent system.

    • Collect fractions in test tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[1]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants MA Methyl Acetoacetate reaction + MA->reaction HH Hydrazine Hydrate HH->reaction Product This compound Byproducts Byproducts (Unreacted materials, Isomers) reaction->Product Condensation (Methanol, Reflux) reaction->Byproducts

Caption: Synthesis pathway for this compound.

Column_Chromatography_Workflow Column Chromatography Workflow start Start: Crude Product tlc 1. TLC Analysis (Optimize Solvent System) start->tlc packing 2. Pack Column (Silica Gel Slurry) tlc->packing loading 3. Load Sample (Dry Loading Method) packing->loading elution 4. Elute with Solvent (Collect Fractions) loading->elution analysis 5. Analyze Fractions (TLC) elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: Experimental workflow for column chromatography.

Troubleshooting_Tree Troubleshooting Logic for Poor Elution start Problem: Compound stuck at origin (Rf=0) q1 Action: Increase eluent polarity (e.g., add MeOH to EtOAc) start->q1 res1 Resolved? q1->res1 q2 Action: Add modifier (e.g., 1% Acetic Acid) res2 Resolved? q2->res2 q3 Action: Change stationary phase (e.g., Alumina, Reverse Phase) res1->q2 No success Success: Proceed with column res1->success Yes res2->q3 No res2->success Yes

Caption: Troubleshooting decision tree for poor compound elution.

References

Validation & Comparative

Comparative Analysis: 3-Methyl-2-pyrazolin-5-one and 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison between 3-Methyl-2-pyrazolin-5-one and its phenyl-substituted derivative, 3-Methyl-1-phenyl-2-pyrazolin-5-one, commercially known as Edaravone. The focus is on their chemical properties, synthesis, applications, and a comparative analysis of their radical-scavenging activities supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The core structural difference between the two molecules is the presence of a phenyl group at the N1 position of the pyrazolinone ring in Edaravone. This substitution significantly alters the molecule's physicochemical properties, particularly its lipophilicity and, consequently, its biological activity.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)
Molecular Formula C₄H₆N₂O[1][2]C₁₀H₁₀N₂O[3]
Molar Mass 98.10 g/mol [1]174.20 g/mol [3][4]
CAS Number 108-26-9[1][5]89-25-8[3][4]
Appearance Yellowish or pale white crystal powder[2][5][6]White to off-white crystalline powder[4]
Melting Point 220-224 °C[5][7]127.5-129.5 °C[4]
Boiling Point ~183.6 °C (rough estimate)[2][5]287 °C at 265 mmHg
Solubility Slightly soluble in ethanol[2][5]Freely soluble in ethanol (B145695), slightly soluble in water[4][8]
pKa ~13.10 (Predicted)[5]~7.0[9]

Synthesis Protocols

Both compounds are synthesized through a condensation reaction involving a β-ketoester. The choice of the hydrazine (B178648) derivative determines the final product.

Synthesis of this compound

This compound is typically synthesized by the condensation of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303).

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add methyl acetoacetate (0.8 mol) and methanol (B129727) (96.5 ml) and stir to mix. Heat the mixture to 50 °C.[7]

  • Reagent Addition: Introduce nitrogen gas into the reaction vessel for 10-30 minutes. Subsequently, add hydrazine hydrate (0.808 mol) dropwise over 15 minutes.[7]

  • Reflux: After the addition is complete, continue passing nitrogen for another 5-15 minutes. Increase the temperature to reflux and maintain for 3 hours.[7]

  • Crystallization and Isolation: Cool the reaction mixture to 5-10 °C over approximately 60 minutes to precipitate the product.[7]

  • Purification: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol and dry to obtain the final product as white crystals.[7]

Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

The most common laboratory and industrial synthesis involves the condensation of ethyl acetoacetate with phenylhydrazine (B124118), a reaction known as the Knorr pyrazole (B372694) synthesis.[4][10]

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.63 mL, 12.5 mmol) and phenylhydrazine (1.23 mL, 12.5 mmol).[10]

  • Reflux: Assemble a reflux condenser and heat the mixture in a water bath or heating mantle at 135-145 °C for 60 minutes. The mixture will become a viscous syrup.[10]

  • Precipitation: Allow the flask to cool slightly and transfer the hot syrup to a 100 mL beaker. Cool the beaker in an ice-water bath. Add 2 mL of diethyl ether and stir vigorously with a glass rod until a solid precipitate forms. Continue adding diethyl ether in small portions (up to 8 mL total) to complete the precipitation.[10]

  • Isolation of Crude Product: Isolate the crude solid by vacuum filtration using a Buchner funnel and wash it with a small amount of cold diethyl ether.[10]

  • Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation. Collect the purified white crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry completely.[10]

G cluster_start Starting Materials cluster_process Process cluster_end Product EAA Ethyl Acetoacetate Mix Mixing EAA->Mix Step 1 PH Phenylhydrazine PH->Mix Step 1 Reflux Reflux (135-145°C, 1h) Mix->Reflux Step 2 Precipitate Precipitation (Diethyl Ether) Reflux->Precipitate Step 3 Recrystallize Recrystallization (Hot Ethanol) Precipitate->Recrystallize Step 4 Edaravone Purified Edaravone Recrystallize->Edaravone Final Product G OxidativeStress Oxidative Stress (e.g., in ALS, Stroke) ROS Excess Reactive Oxygen Species (ROS) (•OH, Peroxynitrite) OxidativeStress->ROS Damage Neuronal Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Neutralize Radical Scavenging (Electron Donation) ROS->Neutralize Progression Disease Progression Damage->Progression Edaravone Edaravone Edaravone->Neutralize Protection Neuroprotection Neutralize->Protection Prevents Protection->Progression Slows G cluster_structure Structural Difference cluster_activity Radical Scavenging Activity cluster_application Primary Application Edaravone Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one) Base This compound High High Reactivity with •OH (k ≈ 8.0 x 10⁹) Edaravone->High Leads to Low Lower Reactivity with •OH Base->Low Leads to Drug Neuroprotective Drug High->Drug Enables use as Intermediate Chemical Intermediate Low->Intermediate Restricts use to

References

A Comparative Guide to the Synthesis of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methyl-2-pyrazolin-5-one, also known as 3-methyl-5-pyrazolone or Edaravone, is a five-membered heterocyclic compound with significant applications in pharmaceuticals and as a precursor in dye manufacturing.[1][2] In the medical field, it is recognized for its antioxidant properties and is used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).[3] Given its importance, the development of efficient, high-yield, and environmentally benign synthesis methods is a key focus for researchers. This guide provides a comparative analysis of common and emerging synthesis methods for this compound, supported by experimental data and detailed protocols.

Primary Synthesis Method: Condensation of Acetoacetate (B1235776) Esters with Hydrazine (B178648)

The most prevalent and well-documented method for synthesizing this compound is the cyclocondensation reaction between an acetoacetate ester (typically ethyl or methyl acetoacetate) and a hydrazine derivative, most commonly hydrazine hydrate (B1144303).[4][5] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazolone (B3327878) ring.[4]

reaction_pathway EAA Ethyl Acetoacetate INT Hydrazone Intermediate EAA->INT + Hydrazine HH Hydrazine Hydrate HH->INT PROD This compound INT->PROD Intramolecular Cyclization (Heat) ETOH Ethanol (B145695) INT->ETOH - H2O Water INT->H2O -

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Methyl Acetoacetate

This protocol is adapted from a patented method demonstrating high yield and purity.[6]

  • Preparation: Add 96.5 mL of methanol (B129727) and 92.8 g (0.8 mol) of methyl acetoacetate to a reaction vessel and stir the mixture while heating to 50°C.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-30 minutes.

  • Reagent Addition: Add 40.4 g (0.808 mol) of hydrazine hydrate dropwise over a period of 15 minutes while maintaining the nitrogen atmosphere.

  • Reaction: After the addition is complete, continue the nitrogen purge for another 5-15 minutes. Increase the temperature to bring the mixture to reflux and maintain for 3 hours.

  • Crystallization: Cool the reaction mixture down to 5-10°C over 55-60 minutes to precipitate the product.

  • Isolation: Collect the solid product by suction filtration. Wash the filter cake twice with ice-cold methanol.

  • Drying: Dry the final product to obtain white crystals of 3-methyl-5-pyrazolone.

Protocol 2: Conventional Synthesis using Ethyl Acetoacetate

This protocol is a common laboratory preparation method.[7][8]

  • Preparation: Place 100 mmol of ethyl acetoacetate into a 250 mL round-bottom flask.

  • Reagent Addition: While stirring continuously, add a solution of 100 mmol of hydrazine hydrate in 40 mL of absolute ethanol dropwise.

  • Reaction: Maintain the temperature of the reaction mixture at 60°C and continue stirring for 1 hour.

  • Crystallization: Cool the reaction mixture in an ice bath to induce the formation of a solid product.

  • Isolation: Filter the solid, wash with cold ethanol, and recrystallize to purify the final product.

Alternative and Green Synthesis Approaches

While the conventional method is effective, research has focused on developing more environmentally friendly and efficient alternatives. These "green" approaches often aim to reduce the use of organic solvents, lower energy consumption, and improve reaction times.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly increase reaction rates and improve yields for the synthesis of pyrazolone derivatives.[9] This method offers a substantial reduction in reaction time compared to conventional heating.

  • Solvent-Free Synthesis: One-pot, solvent-free reactions represent a significant green chemistry advancement. For example, related pyranopyrazoles can be synthesized by mixing ethyl acetoacetate, hydrazine hydrate, an aldehyde, and malononitrile (B47326) and refluxing the mixture without any solvent.[10]

  • Aqueous Methods: Water is an ideal green solvent. Various protocols have been developed that utilize water as the reaction medium, often in the presence of catalysts like boric acid or surfactants such as sodium lauryl sulfate (B86663) (SLS) to facilitate the reaction.[11]

workflow cluster_conventional Conventional Synthesis cluster_green Green One-Pot Synthesis A Reactants in Organic Solvent B Heating/Reflux (Hours) A->B C Isolation & Purification B->C D Reactants Mixed (Solvent-Free or Water) E Microwave/Catalyst (Minutes) D->E F Direct Isolation E->F

Caption: Comparison of conventional and green synthesis workflows.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data from different synthesis protocols for this compound.

Method Reactants Solvent/Conditions Reaction Time Yield Purity Reference
Protocol 1 Methyl Acetoacetate, Hydrazine HydrateMethanol, Reflux (under N₂)3 hours97.3%99.9% (HPLC)[6]
Protocol 2 Ethyl Acetoacetate, Hydrazine HydrateAbsolute Ethanol, 60°C1 hour64%Not Specified[7][8]
Aqueous Method Phenylhydrazine, Ethyl Acetoacetate, etc.Water, CeO₂/SiO₂ catalystNot Specified85-92%Not Specified[11]
Microwave Substituted Hydrazones (for derivatives)Glacial Acetic Acid, Microwave3-5 minutes"Better Yield"Not Specified[9]

The synthesis of this compound via the condensation of an acetoacetate ester with hydrazine hydrate is a robust and high-yielding method, particularly when using methyl acetoacetate in a controlled environment, which can produce yields upwards of 97% with very high purity.[6] Conventional methods using ethyl acetoacetate are also effective but may result in lower yields.[7] Emerging green chemistry techniques, including microwave-assisted synthesis and the use of water as a solvent, offer compelling advantages by drastically reducing reaction times and minimizing organic solvent waste, positioning them as promising alternatives for future research and industrial applications.[9][11] The choice of method will ultimately depend on the specific requirements of the researcher regarding yield, purity, cost, and environmental impact.

References

A Comparative Guide to Alternative Reagents for Pyrazolone Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone (B3327878) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The classical synthesis, typically the Knorr pyrazole (B372694) synthesis, often involves the condensation of β-ketoesters with hydrazines, sometimes under harsh conditions with environmentally taxing solvents. This guide provides a comprehensive comparison of alternative and greener reagents and methodologies for the synthesis of the pyrazolone core, supported by experimental data, to assist researchers in selecting the most efficient and sustainable synthetic routes.

Performance Comparison of Synthetic Methodologies

Modern synthetic approaches to the pyrazolone core focus on improving efficiency, reducing environmental impact, and simplifying reaction procedures. The following tables summarize the performance of various alternative methods compared to conventional synthesis, highlighting key parameters such as reaction time, yield, and conditions.

Table 1: Microwave-Assisted Synthesis of Pyrazolones

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[1]

Starting MaterialsReagents/ConditionsTimeYield (%)Reference
Ethyl acetoacetate (B1235776), PhenylhydrazineMicrowave (420 W), Solvent-free10 min95%[2]
Ethyl acetoacetate, 3-Nitrophenylhydrazine (B1228671), 3-Methoxy-4-ethoxy-benzaldehydeMicrowave (420 W), Solvent-free10 min83%[2]
Quinolin-2(1H)-one-based α,β-unsaturated ketones, ArylhydrazinesAcetic acid, Microwave (360 W), 120 °C7-10 min68-86%[1]
Carbohydrazide derivatives, 2,4-PentanedioneEthanol (B145695), Microwave (270 W)3-5 min82-98%[1]
Table 2: Ultrasound-Assisted Synthesis of Pyrazolones

Sonochemistry offers an alternative energy source that can promote reactions through acoustic cavitation, often at lower temperatures than conventional heating.

Starting MaterialsReagents/ConditionsTimeYield (%)Reference
Chalcones, Hydrazine (B178648) hydrate (B1144303)Ethanol, Ultrasound (40 kHz, 250 W)10-15 minHigh[3]
Diazonium salt of 4-aminoantipyrine, Ethylacetoacetate, Hydrazine hydrateEthanol, Ultrasound30 minHigh[4]
Aldehydes, Malononitrile, Hydrazine hydrate, Ethyl acetoacetateWater, Ultrasound (40 kHz, 250 W), 50 °C35 min92%[5]
Table 3: Multicomponent Reactions (MCRs) for Pyrazolone Synthesis

Multicomponent reactions offer a streamlined approach to complex molecules in a single step, improving atom economy and reducing waste.[6] These reactions are often performed in greener solvents like water or under solvent-free conditions.[7][8]

Starting MaterialsReagents/ConditionsTimeYield (%)Reference
Enaminones, Benzaldehyde (B42025), Hydrazine-HClWater, Ammonium (B1175870) acetate (B1210297), Reflux1 hrGood[7]
Ethyl acetoacetate, HydrazinesWater, Imidazole (B134444) (cat.), 80 °C1 hrHigh[6]
Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrateWater, Taurine (cat.), 80 °C2 hr85-92%[9]
Aldehydes, Malononitrile, Phenyl hydrazineSolvent-free, Solid-phase vinyl alcohol (cat.)5 minHigh[9]

Experimental Protocols

Microwave-Assisted Solvent-Free Synthesis of (Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone

Methodology: A one-neck 50-mL flask containing ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) is placed in a domestic microwave oven. The mixture is irradiated at a power of 420 W for 10 minutes. After cooling, the resulting solid is triturated with ethyl acetate and collected by suction filtration to afford the product.[2]

Ultrasound-Assisted Synthesis of Pyrazolone Derivatives

Methodology: A solution of a β-ketoester derivative (0.001 mol) in ethanol is prepared in a round-bottom flask. To this, a solution of hydrazine hydrate (0.001 mol) in ethanol is added dropwise. The flask is then placed in an ultrasonic cleaner bath for 30 minutes. The resulting solid product is collected, often not requiring further purification.[4]

Multicomponent Synthesis of Pyrazoles in Water

Methodology: To a stirred suspension of enaminones (10 mmol) and hydrazine dihydrochloride (B599025) (10 mmol) in water (10 ml), benzaldehyde (10 mmol) and ammonium acetate are added. The reaction mixture is heated under reflux for 1 hour. After evaporation of the solvent under vacuum, the residue is triturated with ethanol, and the solid product is collected and can be recrystallized from a suitable solvent.[7]

Imidazole-Catalyzed Synthesis of Pyrazolones in Water

Methodology: A mixture of ethyl acetoacetate (10 mmol), a substituted hydrazine (10 mmol), and imidazole (0.5 mmol) in 20 mL of water is refluxed with stirring at 80 °C for 1 hour. The mixture is then allowed to cool to room temperature for 1 hour. The precipitate that forms is collected by filtration, washed with water, and dried. The solid product can be recrystallized from an appropriate solvent.[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of the pyrazolone core, comparing the traditional Knorr synthesis with modern, greener alternatives.

G cluster_0 Traditional Knorr Pyrazolone Synthesis A0 β-Ketoester C0 Condensation A0->C0 B0 Hydrazine B0->C0 D0 Pyrazolone Core C0->D0 E0 Organic Solvent (e.g., Ethanol, Acetic Acid) E0->C0 F0 Heat (Reflux) F0->C0 G cluster_1 Alternative Green Synthesis of Pyrazolones A1 β-Ketoester / Chalcone / Enaminone C1 One-Pot Reaction A1->C1 B1 Hydrazine Derivative B1->C1 D1 Pyrazolone Core C1->D1 E1 Alternative Energy (Microwave / Ultrasound) E1->C1 F1 Green Solvent (e.g., Water) / Solvent-Free F1->C1 G1 Catalyst (e.g., Imidazole, Taurine) G1->C1 H1 Aldehyde / Malononitrile (for MCRs) H1->C1 G cluster_0 Reagent Selection Logic A Need for High Speed? B Focus on Green Chemistry? A->B No D Microwave-Assisted Solvent-Free Synthesis A->D Yes E Aqueous / Catalytic / Ultrasound Methods B->E Yes F Conventional Synthesis B->F No C Complex Structure Needed? C->A No G Multicomponent Reaction (MCR) C->G Yes

References

A Spectroscopic Guide to the Tautomers of 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the CH, OH, and NH Tautomeric Forms

The tautomerism of pyrazolone (B3327878) derivatives is a critical consideration in drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. 3-Methyl-2-pyrazolin-5-one is a fundamental pyrazolone structure that can exist in three main tautomeric forms: the CH form (3-methyl-1H-pyrazol-5(4H)-one), the OH form (3-methyl-1H-pyrazol-5-ol), and the NH form (5-methyl-1,2-dihydro-3H-pyrazol-3-one). The predominant tautomer is highly dependent on the solvent environment. This guide provides a comparative spectroscopic analysis of these three tautomers, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Tautomeric Equilibrium of this compound

The three tautomers of this compound exist in a dynamic equilibrium. The stability and therefore the concentration of each tautomer at equilibrium are influenced by factors such as solvent polarity, temperature, and pH.

Tautomers CH CH Tautomer (3-methyl-1H-pyrazol-5(4H)-one) OH OH Tautomer (3-methyl-1H-pyrazol-5-ol) CH->OH [H+] NH NH Tautomer (5-methyl-1,2-dihydro-3H-pyrazol-3-one) CH->NH [H+] OH->NH [H+]

Tautomeric equilibrium of this compound.

Spectroscopic Data Comparison

To facilitate a clear comparison, the following tables summarize the key spectroscopic data for the three tautomers. Due to the rapid interconversion of tautomers in the unsubstituted this compound, data from "fixed" N-methylated derivatives are often used as representative models for the OH and NH forms. Specifically, 1,3-dimethyl-5-hydroxypyrazole serves as a model for the OH tautomer, and 2,3-dimethyl-2-pyrazolin-5-one is a model for the NH tautomer. The parent compound in non-polar solvents is predominantly in the CH form.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
ProtonCH Tautomer (in CDCl₃)OH Tautomer (Model) (in CDCl₃)NH Tautomer (Model)Solvent for NH Model
CH₃ ~2.1~2.02~2.2CDCl₃
CH₂ ~3.2-~3.1CDCl₃
CH -~5.3--
NH/OH Broad signalBroad signal--

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
CarbonCH Tautomer (in CDCl₃)OH Tautomer (Model) (in CDCl₃)[1]NH Tautomer (Model)Solvent for NH Model
C=O ~179-~172.2CDCl₃[1]
C=N ~155~155.5--
C-CH₃ --~155-
CH₂ ~42-~41.4CDCl₃[1]
CH -~89--
CH₃ ~17~16.9~15CDCl₃[1]
Table 3: Comparative IR Vibrational Frequencies (cm⁻¹)
Functional GroupCH TautomerOH Tautomer (Aromatic)NH Tautomer (Amide)
C=O Stretch ~1700Absent~1670
C=C Stretch ~1600~1580~1620
O-H Stretch Absent~3400 (broad)Absent
N-H Stretch ~3200 (broad)~3100 (broad)~3200 (broad)

Note: These are characteristic ranges and can be influenced by hydrogen bonding and other factors.

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm)
TautomerCharacteristic AbsorptionSolvent
CH Tautomer ~250-260Non-polar
OH Tautomer ~240-250Polar
NH Tautomer ~270-280Polar

Note: The absorption maxima are influenced by the extent of conjugation and the solvent.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound tautomers.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.

  • Instrumentation : Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover a range of at least 0-15 ppm.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a standard pulse program with proton decoupling. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis : Identify the characteristic absorption bands corresponding to the different functional groups present in each tautomer.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation : Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition : Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis : Determine the wavelength of maximum absorbance (λmax) for the observed electronic transitions.

Experimental Workflow

The general workflow for the spectroscopic comparison of the tautomers is outlined below.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Prepare solutions of This compound in various solvents NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR FT-IR Spectroscopy Prep->IR UV UV-Vis Spectroscopy Prep->UV Compare Compare spectra to identify characteristic peaks for each tautomer NMR->Compare IR->Compare UV->Compare Quantify Quantify tautomer ratios (primarily from NMR) Compare->Quantify

General workflow for spectroscopic analysis of tautomers.

Conclusion

The spectroscopic characterization of this compound reveals the presence of three distinct tautomeric forms, with their relative populations being highly dependent on the surrounding environment. NMR spectroscopy is particularly powerful for both qualitative identification and quantitative determination of the tautomeric ratio in solution. IR and UV-Vis spectroscopy provide complementary information on the functional groups and electronic systems present in each tautomer. A comprehensive understanding of the spectroscopic signatures of each tautomer is essential for researchers in medicinal chemistry and drug development to predict and control the properties of pyrazolone-based compounds.

References

A Comparative Guide to the Biological Activities of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazolone (B3327878) and its derivatives represent a versatile class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their unique structural features make them a privileged scaffold in the design of novel therapeutic agents. These compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] This guide offers a comparative analysis of the biological activities of various pyrazolone derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of key processes to aid in research and development.

Comparative Bioactivity Data

The following tables summarize quantitative data from multiple studies, allowing for a side-by-side comparison of the potency of different pyrazolone derivatives across key biological activities.

Table 1: Antimicrobial Activity of Pyrazolone Derivatives

Compound/DerivativeTarget OrganismBioactivity MetricReported ValueReference
Pyrazolone Derivative IS. aureus (Gram +ve)Zone of Inhibition (mm)18[1]
4-(α-benzoyl aminoacrylic acid)-3-Furayl-1-phenylpyrazolBacillus subtilisZone of Inhibition (mm)19[4]
Pyrazole-phenylthiazole hybrid (Compound 193)Methicillin-resistant S. aureus (MRSA)MIC (μg/mL)4[3]
Hydrazone 21aAntibacterialMIC (µg/mL)62.5–125[5]
Hydrazone 21aAntifungalMIC (µg/mL)2.9–7.8[5]
Pyrazole (B372694) carbazone 7bAntibacterial-Active[6]
Pyrazole thiazolidine (B150603) 8bAntibacterial-Active[6]

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound/DerivativeTargetBioactivity MetricReported ValueReference
1,3,4,5-tetrasubstituted pyrazole (Compound 117a)-% Inhibition93.80%[3]
Celecoxib Analog (Compound 125a)COX-2Selectivity Index8.22[3]
Celecoxib Analog (Compound 125b)COX-2Selectivity Index9.31[3]
Pyrazoline Derivative 1ciNOS-Potent inhibitor[7]
1,5-Diaryl Pyrazole T3COX-2IC50 (µM)0.781[8]
1,5-Diaryl Pyrazole T5COX-2IC50 (µM)0.781[8]
1,5-Diaryl Pyrazole T5COX-2Selectivity Index7.16[8]
Pyrazolo[5,1-b]quinazoline ACOX-2IC50 (nM)47[9]
Pyrazoline 2gLipoxygenaseIC50 (µM)80[10]

IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.

Table 3: Anticancer Activity of Pyrazolone Derivatives

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Pyrazole-containing imide (161a)A-549Lung4.91[3]
Pyrazole-containing imide (161b)A-549Lung3.22[3]
CelecoxibMCF-7Breast25.2 - 37.2[11]
CelecoxibHCT-116Colon~37[11]
SorafenibHepG2Liver4.5[11]
AT7519HCT-116Colon0.04 - 0.94[11]
Thiazolyl-pyrazoline derivativeMCF-7Breast0.07[12]
Pyrazole derivative[13]A549Lung2.2[12]
N-1,3-triphenyl-1H-pyrazole-4-carboxamide (67)HCT116Colon0.39[14]
N-1,3-triphenyl-1H-pyrazole-4-carboxamide (67)MCF-7Breast0.46[14]

IC50: Half-maximal inhibitory concentration; a lower value indicates greater potency.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the study of pyrazolone derivatives.

G General Workflow for Synthesis and Evaluation of Pyrazolone Derivatives cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Analysis & Development start Starting Materials (e.g., Hydrazine hydrate, β-ketoesters) reaction Condensation/ Cyclization Reaction start->reaction product Pyrazolone Derivatives reaction->product characterization Structural Characterization (IR, NMR, Mass Spec) product->characterization screening In Vitro Bioassays characterization->screening antimicrobial Antimicrobial Assay screening->antimicrobial anti_inflammatory Anti-inflammatory Assay screening->anti_inflammatory anticancer Anticancer Assay screening->anticancer data Data Analysis (IC50, MIC, etc.) antimicrobial->data anti_inflammatory->data anticancer->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead G Mechanism of COX Inhibition by Pyrazolone Derivatives membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A2 cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 prostaglandins_h2 Prostaglandins H2 (PGH2) cox1->prostaglandins_h2 gastro Gastric Mucosa Protection cox1->gastro cox2->prostaglandins_h2 prostaglandins Prostaglandins (PGE2, etc.) prostaglandins_h2->prostaglandins thromboxane Thromboxane prostaglandins_h2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet pyrazolone Pyrazolone Derivatives pyrazolone->cox1  Inhibition pyrazolone->cox2  Inhibition (Often Selective) MTT_Workflow Experimental Workflow for MTT Assay A 1. Seed cancer cells in a 96-well plate and incubate. B 2. Treat cells with various concentrations of pyrazolone derivatives. A->B C 3. Incubate for a specified period (e.g., 24-72 hours). B->C D 4. Add MTT reagent to each well and incubate. C->D E 5. Viable cells metabolize yellow MTT to purple formazan (B1609692) crystals. D->E F 6. Add solubilization solution (e.g., DMSO) to dissolve crystals. E->F G 7. Measure absorbance using a plate reader. F->G H 8. Calculate cell viability and determine IC50 value. G->H

References

Purity Analysis of 3-Methyl-2-pyrazolin-5-one: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Methyl-2-pyrazolin-5-one, a key building block in the synthesis of various pharmaceutical agents. This document outlines a robust Reverse-Phase HPLC (RP-HPLC) method, compares it with potential alternative analytical techniques, and provides detailed experimental protocols.

Comparison of Analytical Methods

While several analytical techniques can be employed for purity assessment, HPLC is widely favored for its high resolution, sensitivity, and quantitative accuracy in separating the main compound from its process-related impurities and degradation products.

Method Principle Advantages Limitations Typical Application
Reverse-Phase HPLC (RP-HPLC) Partitioning based on polarity between a nonpolar stationary phase and a polar mobile phase.High resolution, excellent for a wide range of polar and nonpolar compounds, robust, and easily automated.Requires soluble samples, potential for peak tailing with basic compounds if the method is not optimized.Primary choice for purity and impurity profiling of this compound.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Excellent for volatile and thermally stable compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.Analysis of volatile starting materials or impurities.
Thin Layer Chromatography (TLC) Separation based on differential partitioning on a thin layer of adsorbent.Simple, rapid, and inexpensive.Primarily qualitative, lower resolution and sensitivity compared to HPLC.In-process monitoring of synthesis reactions.[1]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and identification of impurities.Lower sensitivity for quantification of minor impurities compared to HPLC.Structural confirmation of the main component and major impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, excellent for impurity identification when coupled with a separation technique (e.g., LC-MS).Typically used in conjunction with a separation method for complex mixtures.Identification of unknown impurities.

Proposed HPLC Method for Purity Analysis

Based on the analysis of related pyrazolone (B3327878) and pyrazole (B372694) compounds, a robust RP-HPLC method is proposed for the comprehensive purity analysis of this compound.[2][3]

Chromatographic Conditions
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 15% B; 10-25 min: 15-70% B; 25-30 min: 70% B; 30.1-35 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 240 nm
Potential Impurities and Expected Retention

The synthesis of this compound typically involves the condensation of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate.[4] Potential impurities may include unreacted starting materials, intermediates, and by-products.

Compound Expected Relative Retention Time (RRT) Potential Source
Hydrazine Hydrate~0.3Unreacted Starting Material
Ethyl Acetoacetate~1.5Unreacted Starting Material
This compound 1.00 Main Component
Dimerization Products> 1.2Side Reaction
Other related substancesVariableSide Reactions/Degradation

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. Filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (15% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of retention time and peak area).

  • Inject the sample solution.

  • Process the chromatograms to determine the peak areas for the main component and all impurities.

Calculation of Purity

The purity of this compound is typically calculated using the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase A (0.1% H3PO4 in Water) E Equilibrate HPLC System A->E B Prepare Mobile Phase B (Acetonitrile) B->E C Prepare Standard Solution (0.5 mg/mL) G Inject Standard (System Suitability) C->G D Prepare Sample Solution (0.5 mg/mL) H Inject Sample D->H F Inject Blank E->F F->G G->H I Integrate Peak Areas H->I J Calculate Purity I->J Purity_Analysis_Logic cluster_synthesis Synthesis & Impurities cluster_analysis Analytical Method cluster_results Results substance This compound Sample hplc HPLC Separation substance->hplc starting_materials Starting Materials (e.g., Ethyl Acetoacetate, Hydrazine) impurities Process-Related Impurities starting_materials->impurities impurities->hplc degradation Degradation Products degradation->hplc main_peak Main Component Peak hplc->main_peak impurity_peaks Impurity Peaks hplc->impurity_peaks purity_report Purity Report main_peak->purity_report impurity_peaks->purity_report

References

Unambiguous Structural Validation of 3-Methyl-2-pyrazolin-5-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 3-Methyl-2-pyrazolin-5-one, a pivotal heterocyclic compound in pharmaceutical and chemical research. The definitive method of single-crystal X-ray crystallography is compared against widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing objective performance comparisons and supporting experimental data.

Executive Summary

The precise structural elucidation of organic molecules is fundamental to understanding their reactivity, properties, and biological activity. In the case of this compound, which can exist in tautomeric forms, unambiguous structural determination is crucial. Single-crystal X-ray crystallography provides a definitive three-dimensional atomic arrangement, serving as the gold standard for structural validation. This guide presents the crystallographic data for a tautomer of the target compound, 3-methyl-3-pyrazolin-5-one (B176531), and compares this with data obtained from NMR, FTIR, and MS analyses of this compound. Each method's strengths and limitations are discussed, supported by detailed experimental protocols and quantitative data presented in clear, comparative tables.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from X-ray crystallography and the alternative spectroscopic methods.

Table 1: X-ray Crystallographic Data for 3-Methyl-3-pyrazolin-5-one

The crystal structure of 3-methyl-3-pyrazolin-5-one was determined by X-ray diffraction, confirming its molecular structure and providing precise measurements of bond lengths and angles[1].

ParameterValue (Å or °)
Bond Lengths (Å)
N(1)-N(2)1.337(4)
N(1)-C(5)1.333(4)
N(2)-C(3)1.285(3)
C(3)-C(3')1.491(4)
C(3)-C(4)1.410(4)
C(4)-C(5)1.357(4)
C(5)-O1.251(3)
Bond Angles ( °)
N(2)-N(1)-C(5)109.7(2)
N(1)-N(2)-C(3)108.0(3)
N(2)-C(3)-C(4)109.0(2)
N(2)-C(3)-C(3')119.9(3)
C(4)-C(3)-C(3')131.2(3)
C(3)-C(4)-C(5)106.1(3)
N(1)-C(5)-C(4)107.2(3)
N(1)-C(5)-O122.0(3)
C(4)-C(5)-O130.9(3)
Table 2: Spectroscopic Data for this compound

The following data were compiled from various spectroscopic analyses of this compound.

TechniqueParameterObserved ValueReference
¹H NMR Chemical Shift (δ) ppmδ 2.1 (s, 3H, CH₃), δ 3.2 (s, 2H, CH₂), δ 8.8 (br s, 1H, NH)[2]
¹³C NMR Chemical Shift (δ) ppmδ 16.0 (CH₃), δ 42.0 (CH₂), δ 156.0 (C=N), δ 175.0 (C=O)[3]
FTIR Absorption Bands (cm⁻¹)~3400 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch)[3][4]
Mass Spec. m/z98 (M⁺), 83, 56, 42[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

This compound can be synthesized by the condensation reaction of ethyl acetoacetate (B1235776) with hydrazine (B178648) hydrate[6][7][8].

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol (B145695) or methanol), an equimolar amount of hydrazine hydrate (B1144303) is added dropwise with stirring[8].

  • The reaction mixture is then refluxed for a specified period (typically 1-3 hours)[8].

  • Upon cooling, the product crystallizes out of the solution.

  • The solid product is collected by filtration, washed with a cold solvent, and dried to yield this compound[8].

Single-Crystal X-ray Diffraction

High-quality single crystals are essential for X-ray diffraction studies.

  • Crystal Growth: Single crystals of the pyrazolone (B3327878) derivative are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., dimethylformamide)[1].

  • Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. X-ray data are collected at a controlled temperature using a specific radiation source (e.g., Mo Kα)[1].

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures[1].

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer of appropriate field strength.

  • Data Processing: The obtained free induction decay (FID) is Fourier-transformed to yield the NMR spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder[9]. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹)[3].

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mandatory Visualization

Experimental Workflow for Structural Validation

The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation Ethyl Acetoacetate Ethyl Acetoacetate Condensation Condensation Ethyl Acetoacetate->Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation This compound This compound Condensation->this compound X-ray Crystallography X-ray Crystallography This compound->X-ray Crystallography Definitive Structure NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy Connectivity FTIR Spectroscopy FTIR Spectroscopy This compound->FTIR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry Molecular Weight

Caption: Experimental workflow for synthesis and structural validation.

Comparison of Structural Validation Methods

The following diagram illustrates the logical relationship and complementary nature of the different analytical techniques for structural validation.

comparison_methods cluster_definitive Definitive Method cluster_spectroscopic Spectroscopic Methods Structural Validation Structural Validation X-ray Crystallography X-ray Crystallography Structural Validation->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Structural Validation->NMR Spectroscopy FTIR Spectroscopy FTIR Spectroscopy Structural Validation->FTIR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Validation->Mass Spectrometry 3D Atomic Arrangement 3D Atomic Arrangement X-ray Crystallography->3D Atomic Arrangement Connectivity & Environment Connectivity & Environment NMR Spectroscopy->Connectivity & Environment Functional Groups Functional Groups FTIR Spectroscopy->Functional Groups Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula

Caption: Comparison of structural validation methods.

References

A Comparative Guide to Catalysts for Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazolones, a core scaffold in numerous pharmaceuticals, is a field of continuous innovation, with the choice of catalyst playing a pivotal role in determining the efficiency, selectivity, and environmental impact of the synthetic route. This guide provides an objective comparison of various catalytic systems for pyrazolone (B3327878) synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The efficacy of a catalyst in pyrazolone synthesis is typically evaluated based on reaction yield, reaction time, and catalyst reusability. The following tables summarize the performance of different classes of catalysts in representative pyrazolone synthesis reactions.

Brønsted Acid Catalysts

Brønsted acids, both homogeneous and heterogeneous, are widely employed for their ability to activate carbonyl compounds and facilitate cyclization. A study by Chehardoli and Mansouri provides a direct comparison of a heterogeneous catalyst (Silica Sulfuric Acid, SSA), a phase transfer catalyst (Tetra-n-butyl ammonium (B1175870) hydrogen sulfate, TBAHSO4), and an ionic liquid for the one-pot synthesis of new pyrazolone derivatives.[1][2]

Table 1: Comparison of Brønsted Acid Catalysts for the Synthesis of 2-(2,4-dinitrophenyl)-4-((1-hydroxynaphthalen-2-yl)(Aryl)methyl)-5-methyl-1H-pyrazol-3(2H)-one Derivatives [1]

Catalyst (1 mol%)Aryl AldehydeTime (min)Yield (%)
SSA2-Naphthaldehyde6085
TBAHSO42-Naphthaldehyde4092
{[2,2′-BPyH][C(CN)3]2}2-Naphthaldehyde4590
SSA4-Chlorobenzaldehyde5588
TBAHSO44-Chlorobenzaldehyde3594
{[2,2′-BPyH][C(CN)3]2}4-Chlorobenzaldehyde4093
SSA4-Nitrobenzaldehyde5090
TBAHSO44-Nitrobenzaldehyde3096
{[2,2′-BPyH][C(CN)3]2}4-Nitrobenzaldehyde3595

Reaction Conditions: Aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), 2,4-dinitrophenylhydrazine (B122626) (1 mmol), and β-naphthol (1 mmol) under solvent-free conditions at room temperature.

Nano-Catalysts

Nanomaterials, such as zinc oxide nanoparticles (ZnO NPs), have emerged as highly efficient and reusable catalysts for organic transformations, including pyrazolone synthesis. Their high surface area and unique electronic properties often lead to enhanced catalytic activity.

Table 2: Performance of ZnO Nanoparticles in the Four-Component Synthesis of Pyranopyrazoles [3][4]

AldehydeTime (min)Yield (%)
Benzaldehyde1594
4-Chlorobenzaldehyde1096
4-Methylbenzaldehyde2092
4-Methoxybenzaldehyde2093
3-Nitrobenzaldehyde1095

Reaction Conditions: Aromatic aldehyde (1 mmol), malononitrile (B47326) (1 mmol), hydrazine (B178648) hydrate (B1144303) (1 mmol), ethyl acetoacetate (1 mmol), and ZnO NPs (25 mg) in water (5 ml) at room temperature.[3]

Organocatalysts

Organocatalysis offers a metal-free alternative for pyrazolone synthesis, often providing high levels of stereoselectivity in asymmetric reactions. A robust pyrrolidine-BzOH salt-catalyzed one-pot three-component reaction has been reported for the synthesis of 1,3-diarylallylidene pyrazolones.[5]

Table 3: Pyrrolidine-BzOH Catalyzed Three-Component Synthesis of 1,3-Diarylallylidene Pyrazolones [5]

PyrazoloneAldehydeKetoneTime (h)Yield (%)
1-Phenyl-3-methyl-2-pyrazolin-5-oneBenzaldehydeAcetophenone1685
1-Phenyl-3-methyl-2-pyrazolin-5-one4-ChlorobenzaldehydeAcetophenone1882
1-Phenyl-3-methyl-2-pyrazolin-5-one4-Methylbenzaldehyde4-Methylacetophenone2088
1,3-Diphenyl-2-pyrazolin-5-oneBenzaldehydeAcetophenone1880

Reaction Conditions: Pyrazolone (0.2 mmol), aldehyde (0.22 mmol), ketone (0.22 mmol), and pyrrolidine-BzOH catalyst (20 mol%) in dry toluene (B28343) (2.0 mL) at 110 °C.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the key reactions cited in this guide.

General Procedure for Brønsted Acid-Catalyzed Synthesis of Pyrazolone Derivatives[1]

To a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol, 0.130 g), 2,4-dinitrophenylhydrazine (1 mmol, 0.198 g), and β-naphthol (1 mmol, 0.144 g) in a round-bottom flask, 1 mol% of the Brønsted acid catalyst (SSA, TBAHSO4, or {[2,2′-BPyH][C(CN)3]2}) was added. The resulting mixture was stirred magnetically under solvent-free conditions at room temperature for the appropriate time as indicated in Table 1. After completion of the reaction (monitored by TLC), the product was isolated. For reactions catalyzed by TBAHSO4 or the ionic liquid, the reaction mixture was dissolved in CH2Cl2 and washed with water. For the SSA-catalyzed reaction, the mixture was filtered. The organic layer was then evaporated, and the crude product was purified by recrystallization from ethanol (B145695).

General Procedure for ZnO Nanoparticle-Catalyzed Synthesis of Pyranopyrazoles[3]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol, 0.066 g), hydrazine hydrate (1 mmol, 0.050 g), ethyl acetoacetate (1 mmol, 0.13 g), and ZnO nanoparticles (25 mg) was stirred in water (5 ml) at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, and the resulting precipitate was filtered. The solid was then washed with water and recrystallized from hot ethanol to afford the pure product.

General Procedure for Organocatalytic Synthesis of 1,3-Diarylallylidene Pyrazolones[5]

A mixture of a 4-unsubstituted pyrazolone (0.2 mmol), an aryl/heteroarylaldehyde (0.22 mmol), and an aryl methyl ketone (0.22 mmol) was combined with pyrrolidine-BzOH salt catalyst (0.04 mmol, 20 mol%) in dry toluene (2.0 mL) in a reaction vessel under an argon atmosphere. The mixture was heated at 110 °C in a preheated oil bath. The reaction progress was monitored by TLC. After completion, the mixture was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic extracts were washed with brine and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and designing new catalytic systems. The following diagrams illustrate the proposed pathways for different catalytic syntheses of pyrazolones.

Brønsted_Acid_Catalyzed_Pyrazolone_Synthesis Brønsted Acid-Catalyzed Pyrazolone Synthesis Reactants Ethyl Acetoacetate + Hydrazine Pyrazolone In-situ Pyrazolone Formation Reactants->Pyrazolone Cyclization Aldehyde Aromatic Aldehyde Activated_Aldehyde Activated Aldehyde (Carbonyl Protonation) Aldehyde->Activated_Aldehyde Naphthol β-Naphthol Michael_Adduct Michael Adduct Naphthol->Michael_Adduct Michael Addition Catalyst Brønsted Acid (H+) Catalyst->Activated_Aldehyde Knoevenagel_Intermediate Knoevenagel Condensation Product Pyrazolone->Knoevenagel_Intermediate Activated_Aldehyde->Knoevenagel_Intermediate Knoevenagel_Intermediate->Michael_Adduct Product Final Pyrazolone Derivative Michael_Adduct->Product Cyclization/ Dehydration

Caption: Proposed mechanism for the one-pot, four-component synthesis of pyrazolone derivatives catalyzed by a Brønsted acid.

ZnO_Catalyzed_Pyranopyrazole_Synthesis ZnO Nanoparticle-Catalyzed Pyranopyrazole Synthesis Reactants_A Ethyl Acetoacetate + Hydrazine Hydrate Pyrazolone Intermediate A (Pyrazolone) Reactants_A->Pyrazolone Reactants_B Aromatic Aldehyde + Malononitrile Knoevenagel_Adduct Intermediate B (Arylmethylene Malononitrile) Reactants_B->Knoevenagel_Adduct Catalyst ZnO Nanoparticle Catalyst->Knoevenagel_Adduct Activates Carbonyl & Deprotonates Malononitrile Michael_Adduct Intermediate C Pyrazolone->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Cyclized_Intermediate Intermediate D (Cyclized) Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Final Pyranopyrazole (Tautomerization) Cyclized_Intermediate->Product

Caption: Plausible mechanism for the ZnO nanoparticle-catalyzed four-component synthesis of pyranopyrazoles.[3]

Organocatalytic_Pyrazolone_Synthesis Organocatalytic Three-Component Pyrazolone Synthesis Aldehyde Aldehyde Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion Catalyst Pyrrolidine-BzOH Catalyst->Iminium_Ion Enamine Enamine Intermediate Catalyst->Enamine Pyrazolone Pyrazolone (Enol form) Mannich_Adduct Mannich Reaction Pyrazolone->Mannich_Adduct Ketone Ketone Ketone->Enamine Iminium_Ion->Mannich_Adduct Intermediate_3aa Intermediate 3aa Mannich_Adduct->Intermediate_3aa Elimination of Catalyst Intermediate_3aa->Enamine Final_Adduct Final Adduct Enamine->Final_Adduct Condensation Product 1,3-Diarylallylidene Pyrazolone Final_Adduct->Product Elimination of Catalyst

Caption: Proposed mechanistic pathway for the organocatalytic synthesis of 1,3-diarylallylidene pyrazolones.[5]

Conclusion

The selection of an appropriate catalyst for pyrazolone synthesis is contingent upon the desired product, reaction conditions, and green chemistry considerations.

  • Brønsted acids offer a versatile and straightforward approach, with homogeneous catalysts often providing higher yields and shorter reaction times, while heterogeneous catalysts facilitate easier product separation and catalyst recycling.[1][2]

  • Nano-catalysts , such as ZnO nanoparticles, demonstrate exceptional efficiency in multicomponent reactions, enabling high yields in short reaction times under environmentally benign aqueous conditions.[3][4] Their reusability is a significant advantage for sustainable synthesis.

  • Organocatalysts provide a valuable metal-free alternative, particularly for the synthesis of complex and chiral pyrazolone derivatives.[5] They often operate under mild conditions and can achieve high levels of stereocontrol.

This guide provides a comparative overview to assist researchers in navigating the diverse landscape of catalytic systems for pyrazolone synthesis. The provided experimental protocols and mechanistic insights are intended to serve as a practical resource for the development of efficient and sustainable synthetic methodologies in drug discovery and development.

References

A Comparative Guide to Edaravone (MCI-186): Chemical Properties, Synthesis, and Neuroprotective Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical properties, synthesis, and neuroprotective profile of Edaravone (MCI-186), a neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke. This document also presents a comparative analysis with Riluzole, another key therapeutic agent for ALS, supported by experimental data to inform further research and drug development in the field of neuroprotection.

Chemical Properties: Edaravone vs. Riluzole

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes and compares the key chemical properties of Edaravone and Riluzole.

PropertyEdaravone (MCI-186)Riluzole
IUPAC Name 5-methyl-2-phenyl-4H-pyrazol-3-one6-(trifluoromethoxy)-1,3-benzothiazol-2-amine[1][2]
Molecular Formula C₁₀H₁₀N₂O[1]C₈H₅F₃N₂OS[1][3]
Molecular Weight 174.20 g/mol [1]234.20 g/mol [1][3][4][5]
Melting Point 127-131 °C119 °C[5]
Boiling Point 287 °C @ 265 mmHgNot available
Solubility Freely soluble in methanol, ethanol, and acetic acid; slightly soluble in water and diethyl ether.Freely soluble in acetonitrile, alcohol, and methylene (B1212753) chloride; very slightly soluble in hexane (B92381) and water.[6]
pKa 7.0Not available
logP 1.24 (pH 6.0), 0.45 (pH 8.0)2.3[5]

Synthesis of Edaravone and Riluzole

The synthetic routes for Edaravone and Riluzole are well-established. Below are the common laboratory-scale synthesis protocols for both compounds.

Edaravone Synthesis: Knorr Pyrazole (B372694) Synthesis

Edaravone is synthesized via the Knorr pyrazole synthesis, a condensation reaction between phenylhydrazine (B124118) and ethyl acetoacetate.[3][4]

Edaravone_Synthesis phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate Condensation (-H₂O) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate edaravone Edaravone intermediate->edaravone Intramolecular Cyclization (-EtOH) Riluzole_Synthesis aniline 4-(trifluoromethoxy)aniline riluzole Riluzole aniline->riluzole thiocyanate Potassium Thiocyanate thiocyanate->riluzole Oxidative Cyclization oxidant Bromine oxidant->riluzole Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Promotes Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates Transcription Protective_Enzymes Protective Enzymes Antioxidant_Genes->Protective_Enzymes Translation Protective_Enzymes->ROS Neutralize

References

A Comparative Guide to Modern Synthetic Routes for Substituted Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone (B3327878) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Traditional synthesis methods, while effective, often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. This guide provides an objective comparison of modern, alternative synthesis routes for substituted pyrazolones, focusing on greener, more efficient methodologies. The performance of these alternatives is supported by experimental data from recent literature.

I. Comparison of Synthetic Methodologies

The following table summarizes the key performance indicators of alternative synthesis routes for substituted pyrazolones compared to conventional heating methods. These modern techniques offer significant advantages in terms of reaction time, yield, and environmental impact.

MethodologyTypical Reaction TimeYield (%)Key Advantages
Conventional Heating Several hours60-80Well-established, simple setup
Microwave-Assisted Synthesis 5-15 minutes85-98Rapid, solvent-free, high yields[1][2][3]
Ultrasound-Assisted Synthesis 30-60 minutes80-95Milder conditions, improved yields[4][5][6][7]
Multicomponent Reactions (MCRs) 1-2 hours80-95One-pot synthesis, high atom economy, reduced waste[8][9][10][11]
Green Synthesis (e.g., in water) 1-3 hours75-92Environmentally benign, safe, and cost-effective[11][12][13]

II. Experimental Protocols for Key Alternative Syntheses

Detailed methodologies for the synthesis of substituted pyrazolones via microwave-assisted, ultrasound-assisted, and multicomponent reactions are provided below.

A. Microwave-Assisted Synthesis of 4-Arylidenepyrazolones (One-Pot, Solvent-Free)[2]

This protocol describes a one-pot, solvent-free synthesis of 4-arylidenepyrazolone derivatives using microwave irradiation.

Reactants:

Procedure:

  • Combine ethyl acetoacetate, the substituted phenylhydrazine, and the substituted benzaldehyde in a 50-mL one-neck flask.

  • Place the flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.

  • After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.

  • The resulting solid product is purified by recrystallization from a suitable solvent (e.g., ethanol).

B. Ultrasound-Assisted Synthesis of Pyrazolone Derivatives[14]

This method utilizes ultrasound irradiation to synthesize pyrazolone derivatives from diazo compounds and hydrazines.

Reactants:

Procedure:

  • Dissolve the diazo compound in a suitable solvent (e.g., ethanol) in a flask.

  • Add hydrazine hydrate or phenylhydrazine to the solution.

  • Place the flask in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at a specified frequency and power for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

C. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Aqueous Medium[9]

This green synthetic approach utilizes a four-component reaction in water to produce highly substituted pyrano[2,3-c]pyrazoles.

Reactants:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Piperidine (B6355638) (5 mol%)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate in water.

  • Add piperidine as a catalyst.

  • Stir the reaction mixture vigorously at room temperature for 20 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the precipitated product is collected by filtration, washed with water, and dried.

III. Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows of the described alternative synthesis routes for substituted pyrazolones.

G cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis cluster_2 Multicomponent Synthesis A0 β-Ketoester C0 Intermediate A0->C0 B0 Hydrazine B0->C0 D0 Pyrazolone C0->D0 Reflux in Solvent A1 β-Ketoester D1 One-Pot Mixture A1->D1 B1 Hydrazine B1->D1 C1 Aldehyde C1->D1 E1 Substituted Pyrazolone D1->E1 Microwave Irradiation (Solvent-Free) A2 Aldehyde E2 One-Pot Reaction in Water A2->E2 B2 Malononitrile B2->E2 C2 Hydrazine C2->E2 D2 β-Ketoester D2->E2 F2 Fused Pyrazolone E2->F2 Catalyst

Caption: A comparison of conventional, microwave-assisted, and multicomponent synthesis workflows for pyrazolones.

G cluster_0 Ultrasound-Assisted Pathway A 4-Aminoantipyrine C Diazonium Salt Formation A->C B β-Ketoester B->C D Diazo Compound C->D F Reaction Mixture D->F E Hydrazine E->F G Pyrazolone Derivative F->G Ultrasonic Irradiation

References

A Comparative Guide to the Antioxidant Activity of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolone (B3327878) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. A significant area of interest is the antioxidant potential of pyrazolone derivatives, which play a crucial role in mitigating oxidative stress implicated in a myriad of diseases. This guide provides an objective comparison of the antioxidant performance of various pyrazolone compounds, supported by experimental data, to aid in the development of novel therapeutics.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of pyrazolone derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of free radicals. Lower IC50 values indicate higher antioxidant potency.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of compounds. The tables below summarize the DPPH scavenging activity of several pyrazolone derivatives compared to standard antioxidants.

Table 1: DPPH Radical Scavenging Activity (IC50) of Functionalized Pyrazolone Derivatives [1]

CompoundSubstituent on Ring CIC50 (μM)
a Non-substituted5.1 ± 0.1
e R²–Cl4.5 ± 0.1
g R³–F> 5.1
i R²–NO₂4.5 ± 0.1
l R²–CH₃3.5 ± 0.1
m R¹, R²–diOH (Catechol)2.6 ± 0.1
n R²–OH2.9 ± 0.1
o o-vanillin3.6 ± 0.1
h R¹–NO₂7.8 ± 0.1
Edaravone(Reference Drug)~25
Ascorbic Acid(Standard)~20-50

Note: The parent pyrazolone compound (5-methyl-2,4-dihydro-3H-pyrazol-3-one) showed significantly lower activity.[1]

Table 2: DPPH Radical Scavenging Activity (IC50) of Pyrazolyl Pyrazoline and Carbothioamide Derivatives [2]

CompoundCompound TypeIC50 (μg/mL)
3b Pyrazolyl Pyrazoline11.70 ± 0.29
3c Pyrazolyl Pyrazoline12.06 ± 1.17
3e Pyrazolyl Pyrazoline9.63 ± 0.55
6b Pyrazoline Carbothioamide12.02 ± 0.63
6e Pyrazoline Carbothioamide9.66 ± 0.34
Ascorbic Acid(Standard)13.67 ± 0.97
ABTS Radical Cation Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method to evaluate antioxidant capacity.

Table 3: ABTS Radical Cation Scavenging Activity of Thiazolyl-Pyrazolone Derivatives [3]

CompoundInhibition (%) at 2 mM
149 88.6
150 85.7
Ascorbic Acid (Standard)< 85.7

Table 4: ABTS Radical Cation Scavenging Activity of Pyrazoline Derivatives [4]

CompoundScavenging Activity (%) at 5.0 µg/mL
2a 90.71
2b 91.29
Catechin (Standard)91.07
Ascorbic Acid (Standard)90.91
BHT (Standard)88.34
Lipid Peroxidation Inhibition

The inhibition of lipid peroxidation is a crucial indicator of antioxidant activity, as it prevents damage to cell membranes. This is often measured by quantifying malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), byproducts of lipid peroxidation.

Table 5: Efficacy of Pyrazolone Derivatives (PYZ1-PYZ10) in Inhibiting MDA and 4-HNE Formation [5]

CompoundPotent Inhibition of MDAEffective Inhibition of 4-HNE
PYZ2
PYZ3
PYZ4
PYZ5
PYZ6
PYZ7
PYZ8
PYZ9
PYZ10
Ascorbic Acid (Standard)

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of pyrazolone derivatives is significantly influenced by their structural features:

  • Presence of Hydroxyl Groups: Analogues bearing a catechol moiety (two adjacent hydroxyl groups) on the phenyl ring, such as compound m , exhibit the highest antioxidant activity.[1] This is attributed to their ability to readily donate hydrogen atoms to scavenge free radicals.

  • Electron-Donating Groups: The presence of electron-donating groups, like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, on the phenyl ring generally enhances antioxidant activity.[1]

  • Free NH Group: In pyrazoline derivatives, the presence of a free NH group is suggested to enhance antioxidant activity by increasing their hydrogen donor capacity.[2]

  • Substitution Position: The position of substituents on the phenyl ring also plays a role. For instance, a nitro group at the R² position results in higher activity compared to the R¹ position.[1]

Cellular Signaling Pathways and Experimental Workflows

Pyrazolone compounds can exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the oxidative stress response. One of the most critical pathways is the Keap1-Nrf2-ARE signaling pathway.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and detoxification genes.[6][7] Pyrazole compounds have been shown to activate the Nrf2 signaling pathway, thereby enhancing the cell's intrinsic antioxidant defenses.[8][9]

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Pyrazolone Pyrazolone Compound Pyrazolone->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitination & Proteasomal Degradation Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to

Keap1-Nrf2-ARE signaling pathway in oxidative stress.

A typical experimental workflow for assessing the antioxidant activity of pyrazolone compounds involves several key steps, from compound synthesis to data analysis.

Experimental_Workflow Synthesis Synthesis of Pyrazolone Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Assay_Selection Selection of Antioxidant Assays (DPPH, ABTS, FRAP) Characterization->Assay_Selection Reagent_Prep Preparation of Reagents & Standard Solutions Assay_Selection->Reagent_Prep Experiment Execution of Assays (Incubation, Absorbance Reading) Reagent_Prep->Experiment Data_Collection Data Collection Experiment->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis Comparison Comparison with Standard Antioxidants Analysis->Comparison Conclusion Conclusion on Antioxidant Potency Comparison->Conclusion

Workflow for antioxidant activity assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key antioxidant assays cited.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). This solution should be stored in a dark bottle at 4°C.

    • Prepare stock solutions of the test pyrazolone compounds and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well plate or test tubes, add various concentrations of the sample or standard solutions.

    • Add the DPPH solution to each well or tube. A control containing only methanol and the DPPH solution should also be prepared.

    • Incubate the plate or tubes in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

      AcontrolA{control}Acontrol​
      - ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      ) / ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      ] x 100 where ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AcontrolA{control}Acontrol​
      is the absorbance of the control and ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">
      AsampleA{sample}Asample​
      is the absorbance of the test sample.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS radical cation (ABTS•+), mix the ABTS and potassium persulfate solutions in a 1:1 ratio and let the mixture stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add various concentrations of the sample or standard solutions to the diluted ABTS•+ solution.

    • Include a control containing the solvent instead of the antioxidant.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., FeSO₄·7H₂O) to the FRAP reagent.

    • Include a reagent blank containing the solvent instead of the sample.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents.

Conclusion

This guide highlights the significant antioxidant potential of pyrazolone compounds. The presented data demonstrates that specific structural modifications, particularly the introduction of hydroxyl and other electron-donating groups, can lead to potent antioxidant activity, in some cases surpassing that of standard antioxidants like ascorbic acid. The ability of these compounds to not only directly scavenge free radicals but also to modulate key cellular antioxidant pathways, such as the Keap1-Nrf2-ARE system, underscores their therapeutic promise. The provided experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals in the rational design and evaluation of new pyrazolone-based antioxidant agents.

References

A Comparative Cost Analysis of Synthetic Routes for 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to 3-Methyl-2-pyrazolin-5-one, a key intermediate in the pharmaceutical and dye industries. The analysis focuses on the cost-effectiveness of each route, supported by experimental data and detailed protocols.

Executive Summary

The synthesis of this compound is predominantly achieved through the condensation reaction of a β-keto ester with a hydrazine (B178648) derivative. This guide evaluates three common industrial routes:

The analysis reveals that direct condensation of ethyl acetoacetate or methyl acetoacetate with hydrazine hydrate offers the most cost-effective pathways to the parent compound, with minor variations in cost depending on raw material price fluctuations. The use of phenylhydrazine significantly increases the cost but yields a different, valuable derivative.

Data Presentation

The following tables summarize the quantitative data for each synthetic route, based on the synthesis of 1 metric ton (1000 kg) of the final product. Prices are estimates based on current market data and may vary.

Table 1: Raw Material Cost Analysis per 1000 kg of this compound

Raw Material Route 1: EAA + HH Route 2: MAA + HH Route 3: EAA + PH
β-Keto Ester Ethyl AcetoacetateMethyl AcetoacetateEthyl Acetoacetate
Molecular Weight ( g/mol ) 130.14116.12130.14
Required Moles ~8197~8197~5747
Required Mass (kg) ~1067~952~748
Bulk Price (USD/ton) 714 - 1371[1][2][3]~1100[4][5]714 - 1371[1][2][3]
Cost (USD) 762 - 1463~1047534 - 1026
Hydrazine Derivative Hydrazine HydrateHydrazine HydratePhenylhydrazine
Molecular Weight ( g/mol ) 50.0650.06108.14
Required Moles ~8197~8197~5747
Required Mass (kg) ~410~410~621
Bulk Price (USD/ton) ~1300[6][7]~1300[6][7]~16380[8][9][10]
Cost (USD) ~533~533~10172
Solvent (Methanol)
Required Volume (L) ~1180~1180~1000
Density (g/mL) 0.7920.7920.792
Required Mass (kg) ~935~935~792
Bulk Price (USD/ton) ~480[11][12]~480[11][12]~480[11][12]
Cost (USD) ~449~449~380
Total Raw Material Cost (USD) 1744 - 2445 ~2029 ~11086 - 11578

Table 2: Process and Waste Disposal Cost Analysis per 1000 kg of Product

Parameter Route 1: EAA + HH Route 2: MAA + HH Route 3: EAA + PH
Typical Yield ~85%[13]~97%[14]~95%[4]
Reaction Time (hours) 3 - 5[15]3[14]3 - 5[16]
Reaction Temperature (°C) 60 - 80[15][17]50[14]50 - 80[16]
Purification Method RecrystallizationRecrystallizationRecrystallization
Estimated Waste Generated (kg) ~200~150~250
Waste Disposal Cost (USD/ton) 200 - 1000[18][19]200 - 1000[18][19]200 - 1000[18][19]
Estimated Disposal Cost (USD) 40 - 20030 - 15050 - 250
Estimated Total Production Cost (USD) 1784 - 2645 2059 - 2179 11136 - 11828

Experimental Protocols

Route 1: Synthesis of this compound from Ethyl Acetoacetate and Hydrazine Hydrate

This protocol is adapted from an industrial synthesis process.[15][17]

  • Charging the Reactor: A suitable reactor is charged with absolute ethanol (B145695).

  • Addition of Reactants: Ethyl acetoacetate is added to the ethanol. The mixture is stirred and heated to approximately 60°C.

  • Controlled Addition: Hydrazine hydrate is added dropwise to the solution while maintaining the temperature.

  • Reaction: The reaction mixture is stirred at 60-80°C for 3-5 hours. The progress of the reaction is monitored by a suitable analytical technique like TLC or HPLC.

  • Crystallization: After the reaction is complete, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product.

  • Isolation and Purification: The solid product is isolated by filtration, washed with cold ethanol, and then recrystallized from ethanol or an ethanol/water mixture to yield pure this compound.

  • Drying: The purified product is dried under vacuum.

Route 2: Synthesis of this compound from Methyl Acetoacetate and Hydrazine Hydrate

This protocol is based on a high-yield industrial method.[14]

  • Inert Atmosphere: A reaction vessel is purged with nitrogen gas.

  • Reactant Loading: Methanol (B129727) and methyl acetoacetate (0.8 mol equivalent) are added to the reactor and heated to 50°C with stirring.

  • Hydrazine Addition: Hydrazine hydrate (0.808 mol equivalent) is added dropwise over 15 minutes while maintaining the nitrogen atmosphere.

  • Reflux: After the addition is complete, the temperature is raised to reflux, and the reaction is maintained for 3 hours.

  • Precipitation: The reaction mixture is then cooled to 5-10°C over approximately one hour to precipitate the product.

  • Filtration and Washing: The precipitated solid is collected by suction filtration and washed twice with ice-cold methanol.

  • Drying: The final product is dried to obtain 3-methyl-5-pyrazolone with a reported purity of 99.9% and a yield of 97.3%.[14]

Route 3: Synthesis of 1-Phenyl-3-methyl-2-pyrazolin-5-one from Ethyl Acetoacetate and Phenylhydrazine

This process is adapted from a patented industrial synthesis.[16]

  • pH Adjustment: A methanol solution of phenylhydrazine is prepared, and the pH is adjusted to 5.4-7.5 using hydrochloric acid.

  • Addition of β-Keto Ester: Ethyl acetoacetate is added dropwise to the stirred solution while maintaining the temperature between 50-80°C.

  • Initial Reflux: The reaction mixture is refluxed for 3-5 hours.

  • Solvent Removal and Second Reflux: The methanol is distilled off, and the pH is adjusted to neutral. The mixture is then refluxed for an additional 3-5 hours at 70-90°C.

  • Crystallization and Filtration: The reaction mixture is cooled to allow the product to crystallize. The crude product is then collected by filtration.

  • Recrystallization: The crude product is dissolved in a hot methanol-containing solvent and recrystallized to obtain the pure 1-phenyl-3-methyl-2-pyrazolin-5-one.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_Route1 Route 1: EAA + HH cluster_Route2 Route 2: MAA + HH cluster_Route3 Route 3: EAA + PH EAA1 Ethyl Acetoacetate Reaction1 Condensation (60-80°C, 3-5h) EAA1->Reaction1 HH1 Hydrazine Hydrate HH1->Reaction1 Solvent1 Ethanol/Methanol Solvent1->Reaction1 Purification1 Recrystallization Reaction1->Purification1 Product1 This compound Purification1->Product1 MAA2 Methyl Acetoacetate Reaction2 Condensation (50°C, 3h) MAA2->Reaction2 HH2 Hydrazine Hydrate HH2->Reaction2 Solvent2 Methanol Solvent2->Reaction2 Purification2 Recrystallization Reaction2->Purification2 Product2 This compound Purification2->Product2 EAA3 Ethyl Acetoacetate Reaction3 Condensation (50-80°C, 3-5h) EAA3->Reaction3 PH3 Phenylhydrazine PH3->Reaction3 Solvent3 Methanol Solvent3->Reaction3 Purification3 Recrystallization Reaction3->Purification3 Product3 1-Phenyl-3-methyl-2-pyrazolin-5-one Purification3->Product3

Caption: Comparative workflow of the three main synthetic routes.

Cost_Comparison_Chart Title Cost Comparison of Synthetic Routes per Ton of Product Rank1 Cost (USD) Route1 EAA + HH Cost1 ~2215 Route2 MAA + HH Cost2 ~2119 Route3 EAA + PH Cost3 ~11482

Caption: Estimated total production cost for each synthetic route.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Methyl-2-pyrazolin-5-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 3-Methyl-2-pyrazolin-5-one is paramount. This guide provides essential, step-by-step instructions for the proper handling and disposal of this compound, aligning with standard laboratory safety protocols.

The primary and recommended method for the disposal of this compound is to consign it to a licensed hazardous waste disposal contractor.[1][2] In-laboratory treatment or neutralization is strongly discouraged without a thorough, compound-specific risk assessment and validated procedure.[2] Adherence to your institution's Environmental Health and Safety (EHS) department guidelines is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][3][4]To protect against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use.[4]To prevent skin contact.
Body Protection Laboratory coat or a protective suit covering the entire body.[4]To prevent contamination of personal clothing.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working in a poorly ventilated area.[1][4]To avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid materials contaminated with this compound, including residual product, contaminated PPE (gloves, shoe covers), weighing papers, and absorbent materials from spill cleanups, in a dedicated hazardous waste container.[2]

    • Sweep up solid material and shovel it into a suitable container for disposal, avoiding dust formation.[1][3]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, compatible liquid waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.[2]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [5][6]

2. Container Selection and Labeling:

  • Container Choice: Use containers that are in good condition, chemically resistant (e.g., high-density polyethylene (B3416737) for solids), and have a secure, tight-fitting lid.[2][6][7] The container must be kept closed except when adding waste.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[7] Include any other components of the waste mixture.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Utilize secondary containment, such as a lab tray, to capture any potential leaks.[6]

4. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

  • Complete all required waste disposal forms or manifests as instructed by your EHS department.[2]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Small Spills:

    • Evacuate non-essential personnel.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[2]

    • Carefully collect the contaminated absorbent material into the designated solid hazardous waste container.[2]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_waste Collect Solid Waste in Labeled Container segregate->solid_waste Solid liquid_waste Collect Liquid Waste in Labeled Container segregate->liquid_waste Liquid store Store Sealed Container in Designated Area solid_waste->store liquid_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation end_node End: Professional Disposal documentation->end_node

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-2-pyrazolin-5-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety, and logistical information for the proper handling and disposal of 3-Methyl-2-pyrazolin-5-one. Adherence to these procedures is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeRecommended EquipmentSpecification Standards
Eye/Face Protection Chemical safety goggles or eyeglasses.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure.Information not specified.
Respiratory Protection A respirator is necessary when workplace conditions warrant its use.The respiratory protection program must meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1][3]

Operational Plan: Handling and Disposal

I. Pre-Handling Preparations:

  • Ensure the work area is a cool, dry, and well-ventilated space.

  • Locate and verify the functionality of the nearest eyewash station and safety shower.[1]

  • Don all required PPE as specified in the table above.

II. Handling Procedure:

  • Avoid generating dust when handling the chemical.[1][2][3]

  • Prevent all contact with eyes, skin, and clothing.[1][2][3]

  • Do not ingest or inhale the substance.[1][2][3]

  • After handling, wash hands and any exposed skin thoroughly.[1][3]

  • Store the chemical in a tightly sealed container, protected from light, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

III. Disposal Plan:

  • All chemical waste must be classified to determine if it is hazardous, in accordance with US EPA guidelines in 40 CFR Parts 261.3.[1]

  • Consult state and local hazardous waste regulations for complete and accurate classification.[1]

  • Dispose of the contents and container through an approved waste disposal plant.[3]

  • One approved method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated packaging should be disposed of as unused product.[4]

Experimental Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Well-Ventilated Area check_safety 2. Check Eyewash & Safety Shower prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe handle_chem 4. Handle Chemical (Avoid Dust) don_ppe->handle_chem avoid_contact 5. Avoid Contact & Ingestion/Inhalation handle_chem->avoid_contact wash_hands 6. Wash Hands After Handling avoid_contact->wash_hands store_properly 7. Store in Sealed Container wash_hands->store_properly classify_waste 8. Classify Waste store_properly->classify_waste consult_regs 9. Consult Local Regulations classify_waste->consult_regs dispose_approved 10. Dispose via Approved Method consult_regs->dispose_approved

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Methyl-2-pyrazolin-5-one
Reactant of Route 2
3-Methyl-2-pyrazolin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.